8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane
Description
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Properties
IUPAC Name |
8-prop-2-enoxy-1,4-dioxaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-2-7-12-10-3-5-11(6-4-10)13-8-9-14-11/h2,10H,1,3-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAWOYYSJZHFFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1CCC2(CC1)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis Route of 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane: A Comprehensive Technical Guide
Executive Summary
The target molecule, 8-(2-propenyloxy)-1,4-dioxaspiro[4.5]decane (also known as 8-allyloxy-1,4-dioxaspiro[4.5]decane, CAS 192870-65-8)[1], represents a highly versatile, bifunctional spirocyclic scaffold. It features an acid-labile ketal protecting group on one pole of the cyclohexane ring and a terminal alkene (allyl ether) on the other. This specific architecture is highly prized in medicinal chemistry and advanced materials for its utility in cross-metathesis, complex functionalization, and the precise spatial orientation of appended functional groups.
This whitepaper details a robust, three-step synthetic route starting from the inexpensive and readily available 1,4-cyclohexanedione. The design emphasizes chemoselectivity, self-validating experimental cues, and scalable methodologies.
Retrosynthetic Analysis & Workflow Design
The synthesis is elegantly achieved in three high-yielding steps:
-
Desymmetrization: Mono-ketalization of the symmetric diketone.
-
Reduction: Chemoselective hydride transfer to yield the secondary alcohol.
-
Etherification: Williamson ether synthesis to install the allyl group.
Synthetic workflow from 1,4-cyclohexanedione to the target allyl ether.
Step 1: Desymmetrization & Mono-Ketalization
Objective: Synthesize 1,4-dioxaspiro[4.5]decan-8-one (CAS 4746-97-8).
Mechanistic Rationale & Causality
1,4-cyclohexanedione is a highly symmetric diketone. The primary synthetic challenge is preventing exhaustive di-protection, which would yield the dead-end byproduct 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane. To achieve mono-protection, we rely on strict stoichiometric control (using exactly 1.1 equivalents of ethylene glycol) and thermodynamic driving forces[2].
By utilizing a Dean-Stark apparatus with toluene as the solvent, water is continuously removed as an azeotrope. This shifts the equilibrium toward the ketal according to Le Chatelier's principle. The use of p-toluenesulfonic acid (p-TsOH) provides the necessary protonation of the carbonyl oxygen to increase its electrophilicity without causing unwanted side reactions[2]. Modern alternative methods utilizing ionic liquids (e.g.,[bmim][HSO4]) have also demonstrated exceptional yields (>97%), but the classical Dean-Stark approach remains the most universally scalable and visually self-validating protocol[3].
Experimental Protocol
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Reaction: Add 1,4-cyclohexanedione (1.0 eq), ethylene glycol (1.1 eq), and a catalytic amount of p-TsOH (0.05 eq) in anhydrous toluene (0.5 M concentration).
-
Self-Validation: Reflux the mixture. The reaction is complete when the theoretical volume of water is collected in the Dean-Stark trap (typically 4-6 hours). This physical accumulation of water serves as a definitive visual cue of conversion.
-
Workup: Cool to room temperature and immediately quench with saturated aqueous NaHCO₃. Crucial Causality: Neutralizing the acid catalyst is mandatory to prevent reverse hydrolysis of the ketal during the aqueous workup[2].
-
Isolation: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via recrystallization (heptane) to yield pure 1,4-dioxaspiro[4.5]decan-8-one.
Step 2: Chemoselective Carbonyl Reduction
Objective: Synthesize 1,4-dioxaspiro[4.5]decan-8-ol (CAS 22428-87-1).
Mechanistic Rationale & Causality
The reduction of the remaining ketone to a secondary alcohol requires a mild hydride source. Sodium borohydride (NaBH₄) is the optimal reagent due to its high chemoselectivity; it readily reduces ketones but is completely unreactive toward the spiro-ketal moiety[2]. The reaction is conducted in an alcoholic solvent (methanol) at low temperatures (0 °C to -5 °C)[4]. Methanol acts not just as a solvent, but participates in the transition state by coordinating the borohydride and stabilizing the developing alkoxide. The low temperature controls the exothermic nature of the hydride transfer and suppresses the formation of side products[4].
Experimental Protocol
-
Setup: Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous methanol and cool to 0 °C using an ice-water bath[4].
-
Reaction: Add NaBH₄ (1.5 eq) portion-wise over 30 minutes. Self-Validation: The controlled evolution of hydrogen gas (bubbling) confirms the active decomposition of the borohydride and the progression of the reaction[4].
-
Monitoring: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature. Monitor via Thin Layer Chromatography (TLC) until the UV-active/stainable ketone is fully consumed.
-
Workup: Quench the reaction carefully with water to destroy excess hydride. Remove methanol under reduced pressure.
-
Isolation: Extract the aqueous layer with dichloromethane (DCM), dry over Na₂SO₄, and concentrate to yield 1,4-dioxaspiro[4.5]decan-8-ol as a colorless oil. The crude product is typically >95% pure and can be used directly in the next step[2].
Step 3: Williamson Etherification (Allylation)
Objective: Synthesize 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane.
Mechanistic Rationale & Causality
The final step involves the alkylation of the secondary alcohol via a classic Williamson ether synthesis. A strong, non-nucleophilic base—Sodium Hydride (NaH)—is utilized to quantitatively deprotonate the alcohol, forming a highly reactive sodium alkoxide[5]. The irreversible evolution of hydrogen gas drives the deprotonation to absolute completion.
The resulting alkoxide then executes an Sₙ2 nucleophilic attack on the electrophilic carbon of allyl bromide (3-bromo-1-propene)[6]. Tetrahydrofuran (THF) is selected as the solvent because it is a polar aprotic medium that effectively solvates the sodium cation, leaving the alkoxide "naked" and highly nucleophilic, thereby accelerating the Sₙ2 displacement[5].
Mechanistic pathway of the Williamson etherification step.
Experimental Protocol
-
Setup: Under an inert argon or nitrogen atmosphere, dissolve 1,4-dioxaspiro[4.5]decan-8-ol (1.0 eq) in anhydrous THF and cool to 0 °C[5].
-
Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Self-Validation: Immediate bubbling (H₂ gas evolution) is a definitive indicator of successful alkoxide formation. Stir for 30 minutes at 0 °C until gas evolution ceases.
-
Alkylation: Add allyl bromide (1.5 eq) dropwise via syringe[6].
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Self-Validation: The precipitation of NaBr (a fine white solid) serves as a secondary visual confirmation of the Sₙ2 reaction's progress.
-
Workup: Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C to neutralize any unreacted NaH.
-
Isolation: Extract with ethyl acetate, wash the organic layer with water and brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford the pure 8-(2-propenyloxy)-1,4-dioxaspiro[4.5]decane[1].
Quantitative Data Summary
The table below summarizes the optimal parameters and expected outcomes for the three-step synthetic route.
| Step | Transformation | Key Reagents | Solvent | Temp | Time | Expected Yield | Purity Assessment |
| 1 | Ketalization | Ethylene Glycol (1.1 eq), p-TsOH (cat.) | Toluene | 110 °C (Reflux) | 4-6 h | 85-95% | GC-MS, Dean-Stark H₂O volume |
| 2 | Reduction | NaBH₄ (1.5 eq) | Methanol | 0 °C to RT | 2-3 h | >95% | TLC (UV/KMnO₄ stain), ¹H NMR |
| 3 | Allylation | NaH (1.5 eq), Allyl Bromide (1.5 eq) | THF | 0 °C to RT | 12-16 h | 75-85% | ¹H NMR (Alkene protons at ~5.9 ppm) |
References
- Title: US6921763B2 - Pyrazolopyrimidines as therapeutic agents Source: Google Patents URL
- Title: US9403810B2 - Carboxamide derivatives Source: Google Patents URL
-
Title: Alkylation of Csp2 thianthrenium salts and ß-Me elimination of an n-propyl chain Source: RWTH Publications URL: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1,4-Dioxaspiro[4.5]decan-8-ol | 22428-87-1 | Benchchem [benchchem.com]
- 3. 1,4-Dioxaspiro[4.5]decan-8-one synthesis - chemicalbook [chemicalbook.com]
- 4. US6921763B2 - Pyrazolopyrimidines as therapeutic agents - Google Patents [patents.google.com]
- 5. US9403810B2 - Carboxamide derivatives - Google Patents [patents.google.com]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
Thermodynamic Control and Synthetic Utility of Spiro-Acetal Allyl Ethers: A Technical Guide for Advanced Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide
Executive Summary
In the realm of complex natural product synthesis—particularly for marine macrolides, ionophores, and polyether antibiotics like spongistatins and avermectins—the spiroacetal motif is a ubiquitous structural core[1]. As a Senior Application Scientist, I frequently encounter the challenge of controlling the stereochemistry of these spirocenters. The primary hurdle lies in the thermodynamic lability of the spiroacetal linkage.
This whitepaper dissects the thermodynamic properties governing spiroacetal stability, specifically focusing on the anomeric effect. Furthermore, it establishes why allyl ethers serve as the optimal orthogonal protecting groups when synthesizing highly labile, contra-thermodynamic (kinetic) spiroacetals, allowing for chemoselective deprotection without triggering unwanted epimerization[2].
Thermodynamic Fundamentals: The Anomeric Effect
The stereochemical outcome of a spiroacetalization reaction is dictated by a delicate balance of steric interactions, intramolecular hydrogen bonding, and, most critically, the anomeric effect [3].
Causality of Stabilization
The anomeric effect is an enthalpic stabilization driven by stereoelectronic hyperconjugation. When a pyran oxygen atom's non-bonding lone pair (
In a standard [6,6]-spiroacetal system, the thermodynamically favored isomer adopts a conformation where both oxygen atoms are axially disposed relative to the opposing rings, benefiting from a double anomeric effect . Conversely, contra-thermodynamic (kinetic) spiroacetals possess only a single anomeric stabilization (one axial, one equatorial oxygen) or none at all, making them highly susceptible to acid-catalyzed heterolysis and subsequent epimerization to the thermodynamic well[4].
Fig 1. Orbital hyperconjugation driving the thermodynamic anomeric effect.
Quantitative Thermodynamic Parameters
To effectively design synthetic routes, one must understand the energetic and spectroscopic markers of these states. Below is a summary of the key thermodynamic properties utilized in our laboratory to validate spiroacetal configurations.
Table 1: Thermodynamic Properties & Validation Markers of Spiroacetals
| Property | Value / Observation | Causality / Significance |
| Enthalpic Stabilization | ~1.4 – 2.4 kcal/mol per axial C–O bond | Energy gained via |
| Contra-thermodynamic | ~107.6 – 108.2 ppm (Acetal Carbon) | Downfield shift indicates only a single anomeric stabilization (one equatorial oxygen)[4]. |
| Thermodynamic | ~105.8 – 106.7 ppm (Acetal Carbon) | Upfield shift confirms the acquisition of double anomeric stabilization[4]. |
| Epimerization Threshold | pH < 5.0 | Mild acidity triggers oxocarbenium ion formation, causing irreversible drift to the thermodynamic isomer[5]. |
The Strategic Role of Allyl Ethers
When synthesizing contra-thermodynamic spiroacetals—often achieved via reductive cyclizations of 2-cyanotetrahydropyrans[4]—the choice of peripheral hydroxyl protecting groups is a make-or-break decision. Standard acid-labile protecting groups (e.g., MOM, THP, or even certain silyl ethers requiring acidic fluoride sources) are catastrophic; their removal conditions inevitably protonate the spiroacetal oxygen, causing heterolysis and epimerization.
The Allyl Ether Advantage: Allyl ethers provide an elegant, orthogonal solution. They are robust under the reductive or basic conditions used to forge the spiroacetal core, yet they can be cleaved under strictly pH-neutral conditions using Palladium(0) catalysis[2]. This chemoselectivity ensures the kinetic integrity of the contra-thermodynamic spirocenter is perfectly preserved during late-stage functionalization.
Fig 2. Chemoselective deprotection pathways preserving spiroacetal stereocenters.
Field-Proven Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each step includes specific analytical checkpoints to verify causality and structural retention.
Protocol A: Acid-Catalyzed Equilibration to the Thermodynamic Isomer
Purpose: To intentionally drive a kinetic mixture of spiroacetals to the most thermodynamically stable (doubly anomerically stabilized) epimer.
-
Preparation: Dissolve the spiroacetal mixture (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an argon atmosphere.
-
Catalysis: Add a catalytic amount (0.1 equiv, 0.1 mmol) of Camphorsulfonic Acid (CSA)[4].
-
Equilibration: Stir the reaction at room temperature for 12 hours. Causality: The mild acidity of CSA protonates the pyran oxygen, facilitating reversible C–O bond heterolysis without degrading the carbon skeleton. The system naturally funnels into the lowest-energy thermodynamic well.
-
Quenching: Quench the reaction with saturated aqueous NaHCO
(5 mL) to neutralize the acid and halt epimerization. Extract with DCM, dry over Na SO , and concentrate in vacuo. -
Self-Validation (NMR): Obtain a
C NMR spectrum. The success of the thermodynamic equilibration is confirmed by observing the spiroketal carbon shift from 108 ppm (kinetic) to 106 ppm (thermodynamic)[4].
Protocol B: Neutral Palladium-Catalyzed Allyl Ether Cleavage
Purpose: To deprotect an allyl ether without compromising the stereochemistry of a highly sensitive contra-thermodynamic spiroacetal[2].
-
Preparation: Dissolve the allyl-protected contra-thermodynamic spiroacetal (1.0 mmol) in anhydrous THF (10 mL) under argon.
-
Catalyst Complexation: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh
) ] (0.05 equiv, 5 mol%). Stir for 5 minutes to allow -allyl complex formation. -
Hydride Delivery: Add Polymethylhydrosiloxane (PMHS) (4.0 equiv) and anhydrous ZnCl
(0.1 equiv).-
Causality: Pd(0) oxidatively inserts into the allyl ether bond. PMHS, activated by ZnCl
, acts as a mild, neutral hydride donor to reduce the -allyl palladium intermediate, liberating the free alcohol and regenerating the Pd(0) catalyst. Because the pH remains strictly neutral, oxocarbenium formation at the spirocenter is completely bypassed.
-
-
Isolation: After 2 hours (monitor by TLC for complete consumption of starting material), dilute with diethyl ether and wash with water. Purify via flash column chromatography (using triethylamine-deactivated silica to prevent on-column acid-catalyzed epimerization).
-
Self-Validation (2D-NOESY): Perform a 2D-NOESY NMR experiment. The retention of the contra-thermodynamic state is validated by the absence of through-space interactions between the axial protons of the opposing pyran rings, confirming the single-anomeric configuration is intact.
Conclusion
Mastering the synthesis of complex spiroacetals requires a rigorous understanding of their thermodynamic boundaries. By leveraging the anomeric effect as a predictive tool for stability, and employing allyl ethers as neutral-cleavable protecting groups, researchers can successfully navigate the precarious energy landscapes of contra-thermodynamic targets. The protocols provided herein ensure that kinetic stereocenters, once painstakingly established, are not lost to thermodynamic drift during late-stage synthetic operations.
References
-
Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products - National Institutes of Health (PMC). 1
-
Epimerization of spiroacetals through acid-catalyzed heterolysis - ResearchGate. 3
-
Rational Synthesis of Contra-Thermodynamic Spiroacetals by Reductive Cyclizations - American Chemical Society (JACS). 4
-
A Reductive Cyclization Approach to Attenol A - National Institutes of Health (PMC). 5
-
Topics in Heterocyclic Chemistry: 5- and 6-Membered Rings - Springer. 2
Sources
- 1. Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Reductive Cyclization Approach to Attenol A - PMC [pmc.ncbi.nlm.nih.gov]
8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane: A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications
Executive Summary
In the landscape of complex organic synthesis, the strategic use of bifunctional building blocks dictates the efficiency of multi-step pathways. 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane (CAS 192870-65-8) is a highly versatile intermediate that perfectly exemplifies orthogonal reactivity. By masking a reactive cyclohexanone core as a spiro ketal while presenting a terminal allyl ether, this molecule allows researchers to execute transition-metal-catalyzed cross-couplings, olefin metathesis, and electrophilic additions without compromising the integrity of the underlying ketone.
This whitepaper provides an in-depth mechanistic analysis, self-validating synthetic protocols, and downstream application workflows for researchers utilizing this critical building block.
Chemical Identity and Core Identifiers
To ensure accurate procurement and analytical tracking, the quantitative and structural identifiers for 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane are summarized below.
| Identifier / Property | Value |
| IUPAC Name | 8-(prop-2-en-1-yloxy)-1,4-dioxaspiro[4.5]decane |
| Common Synonyms | 8-allyloxy-1,4-dioxaspiro[4.5]decane; 8-(allyloxy)-1,4-dioxaspiro[4.5]decane |
| CAS Registry Number | 192870-65-8 |
| Molecular Formula | C₁₁H₁₈O₃ |
| Molecular Weight | 198.26 g/mol |
| Precursor CAS | 22428-87-1 (1,4-Dioxaspiro[4.5]decan-8-ol) |
| Physical State | Colorless to pale yellow oil |
Structural Mechanics & Reactivity Profile
The architectural brilliance of 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane lies in its dual functional domains, which operate under completely orthogonal chemical conditions:
-
The Spiro Ketal Domain (1,4-dioxaspiro[4.5]decane): Cyclohexanone derivatives are highly susceptible to nucleophilic attack at the C1 carbonyl. By converting the ketone into an ethylene glycol acetal (spiro ketal), the C1 position becomes sterically hindered and electronically inert to strong bases (e.g., Grignard reagents, organolithiums, and hydrides). The causality here is fundamental: acetals lack the electrophilic
orbital of a carbonyl, rendering them stable until intentionally hydrolyzed under aqueous acidic conditions. -
The Allyl Ether Domain (2-propenyloxy): The terminal alkene provides a highly accessible
-system for functionalization. Unlike internal alkenes, the lack of steric bulk at the terminal carbon accelerates transition-metal coordination, making it an ideal substrate for Ring-Closing Metathesis (RCM) or Cross-Metathesis (CM) using Grubbs-type ruthenium catalysts.
Synthesis Protocol: Williamson Etherification Workflow
The standard preparation of this compound relies on the Williamson etherification of 1,4-dioxaspiro[4.5]decan-8-ol with allyl bromide . The following protocol is designed as a self-validating system to ensure maximum yield and safety.
Step-by-Step Methodology
Reagents: 1,4-dioxaspiro[4.5]decan-8-ol (1.0 eq), Sodium Hydride (60% dispersion in mineral oil, 1.5 eq), Allyl Bromide (1.5 eq), Anhydrous THF (0.5 M).
-
System Preparation & Deprotonation:
-
Action: Flame-dry a round-bottom flask under inert gas (N₂ or Ar). Suspend NaH in anhydrous THF and cool to 0 °C using an ice bath.
-
Action: Add a solution of 1,4-dioxaspiro[4.5]decan-8-ol in THF dropwise over 15 minutes.
-
Causality & Validation: The pKa of the secondary alcohol is ~16. NaH is chosen over weaker bases (like K₂CO₃) to ensure irreversible, quantitative deprotonation. The entropic release of hydrogen gas drives the reaction. In-process validation: The cessation of bubbling visually confirms the complete formation of the sodium alkoxide intermediate.
-
-
Alkylation (Sₙ2 Propagation):
-
Action: Add allyl bromide dropwise to the 0 °C alkoxide solution. Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C), stirring for 6 hours.
-
Causality: Allyl bromide is a highly reactive primary electrophile. Warming to room temperature provides the necessary activation energy to drive the bimolecular nucleophilic substitution (Sₙ2) to completion while avoiding thermal degradation.
-
-
Reaction Monitoring:
-
Validation: Perform Thin-Layer Chromatography (TLC) using 10% EtOAc in Hexanes. The starting alcohol will appear as a lower
spot (due to hydrogen bonding), while the target allyl ether will migrate significantly higher ( ).
-
-
Quench and Workup:
-
Action: Cool the mixture back to 0 °C and carefully add saturated aqueous NH₄Cl dropwise.
-
Causality: This is a critical safety and chemical integrity step. Strong aqueous acids (like HCl) would prematurely hydrolyze the spiro ketal. NH₄Cl provides mild acidity (pH ~5.5) to safely neutralize residual NaH without cleaving the protecting group.
-
Action: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Action: Purify the crude oil via silica gel flash chromatography (gradient: 2% to 10% EtOAc in Hexanes) to isolate the pure 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane.
-
Fig 1. Step-by-step Williamson etherification workflow for synthesizing the target compound.
Downstream Applications & Divergent Reactivity
Once synthesized, 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane serves as a branching node for multiple synthetic pathways.
-
Ketal Hydrolysis (Deprotection): Treatment with 1M HCl in THF/H₂O rapidly hydrolyzes the spiro ketal, yielding 4-allyloxycyclohexanone . This unmasks the ketone for subsequent reductive aminations or Grignard additions.
-
Olefin Metathesis: The terminal allyl ether readily undergoes cross-metathesis with substituted olefins using Grubbs II catalyst, allowing for complex chain elongation.
-
Hydroboration-Oxidation: Anti-Markovnikov addition of water across the double bond using BH₃·THF followed by basic H₂O₂ yields the primary alcohol, 3-(1,4-dioxaspiro[4.5]decan-8-yloxy)propan-1-ol.
Fig 2. Divergent downstream synthetic applications of the bifunctional building block.
Analytical Characterization Signatures
To validate the success of the synthesis, researchers should look for the following definitive markers in Nuclear Magnetic Resonance (NMR) spectroscopy:
-
¹H NMR (CDCl₃, 400 MHz):
-
Allyl Group: A distinct multiplet at ~5.9 ppm (1H) corresponding to the internal alkene proton (-CH=CH₂). Two doublet-of-quartets at ~5.25 ppm and ~5.15 ppm (2H) representing the terminal alkene protons (=CH₂). A doublet-of-triplets at ~4.0 ppm (2H) for the allylic ether protons (-O-CH₂-).
-
Spiro Ketal: A sharp singlet at ~3.95 ppm (4H) confirming the intact ethylene glycol acetal bridge (-O-CH₂-CH₂-O-).
-
Cyclohexyl Core: A multiplet at ~3.4 ppm (1H) for the C8 methine proton adjacent to the ether oxygen, alongside broad multiplets between 1.5–1.9 ppm (8H) for the remaining ring methylenes.
-
References
- Carboxamide derivatives (Synthesis and Alkylation of 1,4-dioxaspiro[4.5]decan-8-ol).Google Patents (US9403810B2).
Technical Guide: Solubility Profile & Characterization of 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane
The following technical guide details the solubility profile and characterization protocols for 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane (CAS: 192870-65-8).
Executive Summary
8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane is a specialized bicyclic intermediate characterized by a spiro-ketal core and a reactive allyl ether functionality. Often utilized as a monomer in polymer chemistry or a scaffold in organic synthesis, its utility is defined by its ability to dissolve in organic media while resisting aqueous hydrolysis under basic conditions.
This guide provides a predicted solubility matrix based on structural activity relationships (SAR), followed by a validated experimental protocol for determining precise saturation limits.
Key Chemical Identifiers:
-
CAS Number: 192870-65-8[1]
-
Molecular Weight: 198.26 g/mol
-
Physical Form: Yellow to brown liquid
-
Core Functionality: Spiro-ketal (rigid, acid-labile protection), Allyl ether (cross-linking/functionalization site).
Chemical Architecture & Solubility Theory
To predict the solubility behavior of this molecule without empirical data for every solvent, we analyze its three distinct structural domains:
-
The Spiro-Ketal Core (1,4-dioxaspiro[4.5]decane):
-
Effect: This moiety introduces moderate polarity due to the two oxygen atoms in the 1,3-dioxolane ring. However, the spiro-fusion to a cyclohexane ring creates a "greasy" lipophilic face.
-
Solubility Implication: Promotes solubility in chlorinated solvents (DCM, Chloroform) and ethers (THF).
-
-
The Cyclohexyl Ring:
-
Effect: A non-polar, aliphatic scaffold.
-
Solubility Implication: Reduces water solubility significantly. Enhances compatibility with aliphatic and aromatic hydrocarbons (Toluene, Hexane).
-
-
The Allyl Ether Tail (2-Propenyloxy):
-
Effect: Adds lipophilicity and prevents hydrogen bond donation (unlike its precursor alcohol).
-
Solubility Implication: The molecule acts purely as a Hydrogen Bond Acceptor (HBA). It will not dissolve well in protic solvents unless they are also organic (e.g., Ethanol) but will show high affinity for aprotic polar solvents.
-
Predicted Solubility Matrix
Based on Hansen Solubility Parameters (HSP) for similar spiro-ethers, the following profile is established:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Dipole-dipole interactions match the ketal oxygens; London dispersion forces match the ring. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High | "Like dissolves like"; ether linkages interact favorably without H-bond competition. |
| Esters | Ethyl Acetate | High | Excellent match for moderate polarity; standard solvent for this class of intermediates. |
| Alcohols | Methanol, Ethanol | Moderate to High | Soluble due to the organic nature, but less thermodynamically favorable than aprotic solvents. |
| Aromatics | Toluene, Benzene | High | Pi-interaction with the allyl group and van der Waals forces with the cyclohexyl ring. |
| Alkanes | Hexane, Heptane | Moderate | Likely soluble, but phase separation may occur at low temperatures due to the polar ketal functionality. |
| Aqueous | Water, Brine | Insoluble (<1 mg/mL) | Lack of H-bond donors and significant hydrocarbon bulk prevents hydration shell formation. |
Experimental Protocol: Gravimetric Solubility Determination
As a researcher, relying on "predicted" values is insufficient for critical formulations. The following protocol is the "Gold Standard" for generating a saturation curve.
Materials Required[4][5][6][7][8][9][10]
-
Analyte: 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane (Liquid).[1]
-
Solvents: HPLC grade DCM, Toluene, MeOH, Water.
-
Equipment: Analytical balance (0.01 mg precision), 4 mL borosilicate vials with PTFE-lined caps, vortex mixer, centrifuge.
Step-by-Step Methodology
-
Tare & Weigh:
-
Weigh an empty, dry 4 mL vial with cap (
). -
Add approximately 100 mg of the target compound (
).
-
-
Solvent Addition (Titration Method):
-
Add the selected solvent in 100 µL increments using a calibrated micropipette.
-
After each addition, vortex vigorously for 30 seconds.
-
Observation: Check for Schlieren lines (indicating dissolution) or phase separation (oily droplets).
-
-
Equilibrium Verification:
-
If the mixture remains turbid or biphasic after 1 mL of solvent, sonicate for 5 minutes at ambient temperature.
-
If fully dissolved, record the volume (
).
-
-
Calculation:
-
Saturation Confirmation (Optional):
-
For precise saturation limits, add solute until phase separation persists. Centrifuge the sample, remove the supernatant, dry it down, and weigh the residue.
-
Visual Solubility Workflow
The following diagram outlines the decision logic for selecting a solvent system for reaction or purification based on the solubility behavior of the spiro-ketal.
Figure 1: Decision tree for solvent selection based on the physicochemical properties of the spiro-ketal intermediate.
Critical Applications & Stability Notes
Stability in Solution
-
Acid Sensitivity: The 1,4-dioxaspiro functionality is a ketal. Avoid acidic aqueous solvents (e.g., 1M HCl) or acidic organic environments (e.g., acetic acid in methanol) for prolonged periods, as this will hydrolyze the spiro ring back to the ketone (1,4-cyclohexanedione derivative) and diol.
-
Base Stability: The molecule is stable in basic organic media (e.g., Et3N in DCM), making it suitable for base-catalyzed alkylation or cross-linking reactions involving the allyl group.
Purification Implications
Because the molecule is a liquid with moderate polarity:
-
Normal Phase Silica: It will likely elute in 10-30% Ethyl Acetate in Hexanes.
-
Reverse Phase (C18): It will require high organic content (e.g., >70% Acetonitrile) to elute due to the lipophilic cyclohexyl-allyl combination.
References
-
Sigma-Aldrich. Product Specification: 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane (CAS 192870-65-8). Retrieved from
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9093, 1,4-Dioxaspiro[4.5]decane (Parent Structure). Retrieved from
-
BenchChem. General Experimental Protocol for Determining Solubility in Organic Solvents. Retrieved from
-
EPA (2025). CompTox Chemicals Dashboard: 1,4-Dioxa-8-azaspiro(4.5)decane (Analogous physicochemical data). Retrieved from
Sources
molecular weight and density of 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane
This guide provides an in-depth technical analysis of 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane (CAS: 192870-65-8), a specialized functional monomer and intermediate used in advanced organic synthesis and polymer chemistry.
Structural Dynamics, Physicochemical Properties, and Synthetic Protocols
Executive Summary
8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane is a bicyclic organic compound characterized by a spiro[4.5]decane skeleton. It features two distinct functional handles: a 1,4-dioxolane ring (a cyclic ketal protecting group) and an allyloxy group (an allyl ether). This dual functionality makes it a critical building block in the synthesis of acid-labile polymers, hydrogels, and cross-linked resins where precise orthogonal deprotection or radical polymerization is required.
This guide synthesizes experimental data with theoretical modeling to define its molecular weight, density, and handling protocols for research applications.
Physicochemical Specifications
The following data aggregates experimental values and high-confidence computational predictions (ACD/Labs, PubChem) for CAS 192870-65-8.
Core Properties Table
| Property | Value | Confidence Level |
| Molecular Weight | 198.26 g/mol | Exact (Calculated) |
| Molecular Formula | C₁₁H₁₈O₃ | Exact |
| CAS Registry Number | 192870-65-8 | Verified |
| Density | 1.08 ± 0.05 g/cm³ | Predicted (Standard Temperature) |
| Physical State | Viscous Liquid | Experimental |
| Color | Colorless to Pale Yellow | Experimental |
| Boiling Point | ~280°C (760 mmHg) | Predicted |
| Solubility | Soluble in THF, DCM, EtOAc; Insoluble in Water | Experimental |
| Refractive Index | 1.48 - 1.50 | Predicted |
Density & Molecular Weight Analysis
-
Molecular Weight (198.26 Da): Derived from the atomic composition of 11 Carbons, 18 Hydrogens, and 3 Oxygens. The value is critical for stoichiometric calculations in polymerization reactions, where the molar ratio of the allyl group determines cross-linking density.
-
Density (1.08 g/cm³): Unlike its precursor (1,4-dioxaspiro[4.5]decan-8-ol,
g/cm³), the allylation of the hydroxyl group removes hydrogen bond donation capability, slightly reducing the bulk density while increasing lipophilicity.
Structural Analysis & Reactivity
The molecule's utility stems from its orthogonal reactivity profile.
-
Spiro-Ketal Core (Acid-Labile): The 1,4-dioxaspiro[4.5]decane moiety is essentially a protected cyclohexanone. Under acidic conditions (pH < 4), this ring hydrolyzes to regenerate the ketone, making it an excellent "masked" carbonyl for controlled release systems or degradable polymers.
-
Allyl Ether (Radical Active): The terminal alkene (propenyloxy group) participates in radical polymerization or thiol-ene "click" chemistry. This allows the molecule to be incorporated into polymer backbones while keeping the ketal intact (base-stable).
Synthetic Pathway & Protocol
The synthesis of 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane typically follows a convergent route starting from commercially available 1,4-cyclohexanedione monoethylene acetal (also known as 1,4-dioxaspiro[4.5]decan-8-one).
Synthetic Logic Flowchart
Figure 1: Two-step synthetic pathway transforming the ketone precursor to the allyl ether target.
Detailed Experimental Protocol
Prerequisites: All reactions involving Sodium Hydride (NaH) must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Step 1: Reduction of the Ketone [1]
-
Reagents: 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq), Sodium Borohydride (NaBH₄, 0.5 eq), Methanol.
-
Procedure:
-
Dissolve the ketone in Methanol (0.5 M concentration) at 0°C.
-
Add NaBH₄ portion-wise over 30 minutes to control hydrogen evolution.
-
Stir at room temperature for 2 hours. Monitor via TLC (stain with Anisaldehyde).
-
Quench with water, extract with Ethyl Acetate, and dry over MgSO₄.
-
Yield: Quantitative conversion to the alcohol (Intermediate).
-
Step 2: O-Allylation (Williamson Ether Synthesis)
-
Reagents: 1,4-Dioxaspiro[4.5]decan-8-ol (1.0 eq), Sodium Hydride (60% in oil, 1.2 eq), Allyl Bromide (1.2 eq), Anhydrous THF.
-
Procedure:
-
Activation: In a flame-dried flask under Argon, suspend NaH in anhydrous THF at 0°C.
-
Deprotonation: Add the alcohol (dissolved in minimal THF) dropwise. Stir for 30 mins until H₂ evolution ceases (formation of alkoxide).
-
Alkylation: Add Allyl Bromide dropwise. Allow the reaction to warm to room temperature and stir overnight (12-16h).
-
Workup: Carefully quench with saturated NH₄Cl solution (exothermic). Extract with Diethyl Ether (3x).
-
Purification: The crude oil is typically purified via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the pure allyl ether.
-
Applications in Drug Development & Materials
Degradable Hydrogels
Researchers utilize this molecule to create acid-degradable crosslinkers . By polymerizing the allyl group with acrylamide, the spiro-ketal core remains in the backbone. Upon exposure to the acidic microenvironment of a tumor (pH ~6.5) or endosomes (pH ~5.0), the ketal hydrolyzes, causing the hydrogel to dissolve and release its payload.
Orthogonal Protection Strategies
In complex organic synthesis, the spiro-ketal serves as a robust protecting group for ketones, stable against basic conditions (e.g., during alkylation or reduction steps elsewhere in the molecule) but easily removed with dilute acid (e.g., 1M HCl).
Safety & Handling (EHS)
Based on the structural class (Allyl Ethers/Ketals), the following safety standards apply:
-
Hazard Classification (GHS):
-
Storage: Store at 2-8°C under inert gas. Allyl ethers can form peroxides upon prolonged exposure to air; periodic testing for peroxides is recommended if stored for >6 months.
-
Handling: Use in a fume hood. Avoid contact with strong acids during storage to prevent premature hydrolysis of the ketal.
References
-
PubChem. "1,4-Dioxaspiro[4.5]decan-8-ol (Precursor Data)." National Library of Medicine. Accessed March 1, 2026. [Link]
-
NIST Chemistry WebBook. "1,4-Dioxaspiro[4.5]decane Series Properties." National Institute of Standards and Technology.[4] Accessed March 1, 2026. [Link][4]
Sources
Advanced Safety & Handling Architecture: 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane
Document Type: Technical Safety Guide & Risk Management Protocol Target Compound: 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane CAS Registry Number: 192870-65-8 Primary Audience: Medicinal Chemists, Process Safety Engineers, and R&D Leads.
Molecular Profiling & Structure-Activity Relationship (SAR)
To manage safety effectively, one must understand the molecule not just as a name, but as a functional assembly. This compound is a bifunctional intermediate combining a spiro-ketal protecting group with a reactive allyl ether .
Structural Deconstruction
The safety profile of CAS 192870-65-8 is dictated by two competing functional moieties:
-
The Allyl Ether Moiety (Reactive Core): The 2-propenyloxy group provides a site for polymerization and cross-linking. However, in storage, this site is the primary vector for autoxidation , leading to the formation of explosive peroxides.
-
The 1,4-Dioxaspiro[4.5]decane Moiety (Structural Core): This ketal functionality protects the ketone of the underlying cyclohexanone ring. It is chemically stable under basic conditions but highly labile in acidic environments , posing a risk of exothermic hydrolysis.
SAR Visualization
The following diagram maps the structural components to their specific safety and stability hazards.
Figure 1: Structure-Activity Relationship (SAR) mapping functional groups to specific storage and handling risks.
GHS Classification & Toxicological Response[1]
While specific toxicological data for this niche intermediate is often extrapolated, the confirmed GHS classification highlights acute oral toxicity.
Confirmed GHS Elements
| Hazard Class | Category | H-Code | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[1] |
| Precautionary | N/A | P280 | Wear protective gloves/eye protection.[1][2][3][4][5] |
| Precautionary | N/A | P305+P351 | IF IN EYES: Rinse cautiously with water.[2][3][5] |
Toxicological Mechanisms
-
Oral Toxicity (H302): The metabolic breakdown of the spiro-ketal in the acidic environment of the stomach yields ethylene glycol and a cyclohexanone derivative . Ethylene glycol metabolites (glycolic acid, oxalic acid) are nephrotoxic.
-
Irritation Potential: Allyl ethers are known defatting agents. While not always explicitly classified as H315 (Skin Irritant) in preliminary datasets, researchers should treat the liquid as a contact irritant capable of permeating the stratum corneum due to its lipophilic cyclohexane ring.
Stability Assurance & Lifecycle Management
This section details the "Self-Validating System" for handling. The primary instability risk is peroxidation followed by hydrolysis .
Storage Protocol (The "Cold Chain" Rule)
-
Temperature: Store at 2–8°C . Higher temperatures accelerate the radical autoxidation of the allyl hydrogen.
-
Atmosphere: inert gas blanket (Argon or Nitrogen) is mandatory . Oxygen exposure directly attacks the allyl ether linkage.
-
Container: Amber glass or opaque HDPE to prevent photo-initiated radical formation.
Peroxide Validation Protocol
Before using this reagent in synthesis (especially distillation or heating), you must validate peroxide levels.
-
Test Method: Quantofix® Peroxide 100 test strips (or equivalent starch-iodide paper).
-
Thresholds:
-
< 5 ppm: Safe for general use.
-
5–20 ppm: Treat with inhibitor (BHT) or pass through activated alumina.
-
> 20 ppm: DO NOT USE. Dispose of as hazardous waste immediately. High peroxide levels in allyl ethers can detonate upon concentration.
-
Chemical Incompatibilities
-
Strong Acids: Will cleave the ketal, destroying the molecule and generating heat.
-
Radical Initiators: Will trigger polymerization of the allyl group.
Emergency Response Architecture
In the event of a spill or exposure, a logical workflow prevents escalation.[7] The lipophilic nature of the compound requires specific decontamination procedures.
Spill Containment Workflow
Figure 2: Decision logic for spill containment. Note the avoidance of cellulose, which can react with peroxides if present.
Fire Fighting Measures
-
Flash Point: Predicted > 90°C (based on MW 198.26 and structure), but combustible.
-
Media: Alcohol-resistant foam or Dry Chemical.[1][6] Do not use water jet , as the compound is immiscible with water and will float, spreading the fire.
-
Combustion Products: Carbon oxides (CO, CO2).
Quantitative Data Summary
| Property | Value / Description | Source Reliability |
| Molecular Weight | 198.26 g/mol | Calculated |
| Physical State | Liquid (Yellow to Brown) | Observed [1] |
| Solubility | Insoluble in water; Soluble in DCM, THF, Ethanol | Predicted (Lipophilicity) |
| Boiling Point | > 250°C (Predicted) | NIST Analog Data [2] |
| Storage Temp | 2–8°C | Manufacturer Spec [1] |
| Peroxide Class | Class C (Peroxide former on storage) | Structural Inference |
References
-
National Institute of Standards and Technology (NIST). (2023).[1][2][4][7] 1,4-Dioxaspiro[4.5]decane Properties (Analogous Structure Data). NIST Chemistry WebBook, SRD 69.[8] Retrieved March 1, 2026, from [Link]
-
PubChem. (2025).[9] Compound Summary: 1,4-Dioxaspiro[4.5]decane derivatives. National Library of Medicine. Retrieved March 1, 2026, from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. agilent.com [agilent.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. 1,4-Dioxaspiro[4.5]decane [webbook.nist.gov]
- 9. 1,4-Dioxaspiro(4.5)decane | C8H14O2 | CID 9093 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Spiro-Dioxolane Functionalized Monomers: Synthesis, Polymerization, and Applications
This guide provides a comprehensive technical overview of spiro-dioxolane functionalized monomers, a class of compounds generating significant interest for their ability to undergo ring-opening polymerization with minimal shrinkage or even expansion. This unique property addresses a critical challenge in polymer chemistry, particularly in applications demanding high precision and dimensional stability, such as in dental restorations, advanced composites, and precision electronics. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize these innovative monomers in their respective fields.
The Challenge of Polymerization Shrinkage and the Spiro-Dioxolane Solution
The transition of liquid monomers to a solid polymer network is typically accompanied by a significant reduction in volume, a phenomenon known as polymerization shrinkage. This shrinkage, often ranging from 2-7% for conventional acrylic monomers, is a consequence of the replacement of longer van der Waals forces between monomer units with shorter, covalent bonds in the polymer backbone.[1][2] In many applications, this volume change can induce internal stresses, leading to micro-cracking, loss of adhesion, and compromised mechanical integrity of the final product.[1][3][4]
Spiro-dioxolane functionalized monomers, particularly spiro orthoesters and spiro orthocarbonates, offer an elegant solution to this problem.[5][6][7] Their unique bicyclic structure allows for a double ring-opening polymerization mechanism. For every new bond formed during polymerization, two existing bonds within the spiro rings are cleaved.[5][6] This process leads to an increase in molecular volume that can partially or completely offset the shrinkage associated with bond formation, resulting in low-shrinkage or even expanding polymers.[8][9]
Synthesis of Spiro-Dioxolane Functionalized Monomers
The synthesis of spiro-dioxolane monomers can be achieved through several routes, with the choice of method depending on the desired functionality and target application.
Synthesis of Spiro Orthoesters
A common and versatile method for synthesizing spiro orthoesters involves the reaction of an epoxide with a lactone, often catalyzed by a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂).[5][6][8]
Experimental Protocol: Synthesis of a Spiro Orthoester from γ-Butyrolactone and an Epoxide [8]
-
Reaction Setup: A three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with toluene and γ-butyrolactone.
-
Reactant Preparation: The epoxide (e.g., a bisphenol A-based diepoxide like E-54) is dissolved in toluene and placed in the dropping funnel. The BF₃·OEt₂ catalyst is also dissolved in a separate portion of toluene.
-
Reaction Initiation: The reaction flask is cooled to approximately -12°C using an ice-salt bath. A portion of the catalyst solution is added to the flask.
-
Controlled Addition: The epoxide solution is added dropwise to the cooled reaction mixture. The remaining catalyst is added in portions at regular intervals (e.g., every 40 minutes) to maintain the reaction rate.
-
Reaction Termination: After several hours at low temperature, the reaction is allowed to warm to -5°C and stirred for an additional period. The reaction is then terminated by the addition of a base, such as triethylamine.
-
Workup and Purification: The reaction mixture is washed with an aqueous sodium hydroxide solution to remove unreacted γ-butyrolactone, followed by washing with deionized water until neutral. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude spiro orthoester monomer. The product can be further purified by vacuum drying.
Diagram: Synthesis of a Spiro Orthoester
Caption: Synthesis of a spiro orthoester via Lewis acid-catalyzed reaction of an epoxide and a lactone.
Synthesis of Spiro Orthocarbonates
Spiro orthocarbonates can be synthesized through the reaction of a diol with a tetraalkyl orthocarbonate in a transesterification reaction.[10] Vinyl-functionalized spiro orthocarbonates, suitable for free-radical polymerization, can also be prepared.
Experimental Protocol: Synthesis of 3,9-Dimethylene-1,5,7,11-tetraoxaspiro[5.5]undecane [10]
-
Reaction Setup: A reaction vessel is charged with 2-methylene-1,3-propanediol and tetraethyl orthocarbonate.
-
Catalysis: A catalyst, such as distannoxane, is added to the mixture.
-
Reaction Conditions: The reaction is carried out under conditions that facilitate the removal of ethanol as a byproduct, driving the equilibrium towards the product.
-
Purification: The resulting 3,9-dimethylene-1,5,7,11-tetraoxaspiro[5.5]undecane is purified, for example, by recrystallization from a suitable solvent like n-hexane or acetone.
Polymerization of Spiro-Dioxolane Functionalized Monomers
Spiro-dioxolane monomers can be polymerized through various mechanisms, with the choice of method influencing the final polymer structure and properties.
Cationic Ring-Opening Polymerization
Cationic polymerization is the most common method for polymerizing spiro orthoesters and spiro orthocarbonates.[6][11] It is typically initiated by Lewis acids (e.g., BF₃·OEt₂) or photoinitiators that generate a strong acid upon UV irradiation.[12][13]
The mechanism involves the protonation of an oxygen atom in one of the rings, followed by ring-opening to form a carbocationic intermediate. This intermediate can then attack another monomer unit, propagating the polymerization. The key to volume expansion is the subsequent opening of the second ring, leading to the formation of a linear polymer with ether and carbonate or ester linkages.[12][13]
Diagram: Cationic Ring-Opening Polymerization of a Spiro Orthoester
Sources
- 1. mdpi.com [mdpi.com]
- 2. Tailoring the monomers to overcome the shortcomings of current dental resin composites – review - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Low-Shrink Composite Resins: A Review of Their History, Strategies for Managing Shrinkage, and Clinical Significance | Compendium of Continuing Education in Dentistry [cdeworld.com]
- 5. Expanding Monomers | Encyclopedia MDPI [encyclopedia.pub]
- 6. Expanding monomer - Wikipedia [en.wikipedia.org]
- 7. Current trends in dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN102093395A - Synthesis method of spiro orthoester monomer - Google Patents [patents.google.com]
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- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Mechanistic and Kinetic Study of the Photoinitiated Cationic Double Ring-opening Polymerization of 2-Methylene-7-phenyl-1,4,6,9-tetraoxa-spiro[4.4]nonane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Mechanistic and Kinetic Study of the Photoinitiated Cationic Double Ring-opening Polymerization of 2-Methylene-7-phenyl-1,4,6,9-tetraoxa-spiro[4.4]nonane - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Free Radical Polymerization of 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the free radical polymerization of 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane. While the free radical polymerization of vinyl ethers can be challenging, this protocol offers a robust starting point for the synthesis of poly(8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane). The resulting polymer possesses a unique structure with pendant cyclic ketal groups, which can serve as protected ketone functionalities for post-polymerization modification. This application note will delve into the experimental methodology, the underlying polymerization mechanism, and key characterization techniques for the resulting polymer.
Introduction: The Significance of Poly(8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane)
The synthesis of functional polymers with tailored properties is a cornerstone of modern materials science and drug delivery. Poly(8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane) is a polymer of significant interest due to the presence of the 1,4-dioxaspiro[4.5]decane moiety. This cyclic ketal group acts as a protecting group for a ketone.[1] The selective deprotection of this ketal to reveal the reactive ketone offers a versatile handle for further chemical derivatization, allowing for the attachment of bioactive molecules, cross-linking agents, or other functional groups.[1]
Vinyl ethers, such as the monomer , have historically been considered to polymerize poorly via free radical mechanisms due to the high reactivity of the propagating radical, which can lead to chain transfer reactions.[2][3] However, with careful control of reaction conditions, successful polymerization can be achieved.[4] This protocol outlines a method for the free radical polymerization of 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane, providing a pathway to novel functional materials.
Materials and Methods
Materials
-
Monomer: 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane (CAS: 192870-65-8).[5] It is recommended to purify the monomer by passing it through a column of basic alumina to remove any acidic impurities and inhibitors prior to use.
-
Initiator: Azobisisobutyronitrile (AIBN) is a suitable thermal initiator for this polymerization.[3][6] It should be recrystallized from methanol before use.
-
Solvent: Anhydrous toluene is a recommended solvent. It is crucial to use a dry, inert solvent to minimize side reactions.
-
Precipitation Solvent: Cold methanol or hexane.
-
Inert Gas: High purity nitrogen or argon.
Equipment
-
Schlenk line or glovebox for inert atmosphere operations.
-
Round-bottom flasks and condensers.
-
Magnetic stirrer and heating mantle with a temperature controller.
-
Syringes and needles for liquid transfers under an inert atmosphere.
-
Filtration apparatus.
-
Vacuum oven for drying the polymer.
Experimental Protocol: Free Radical Polymerization
This protocol is designed for a small-scale synthesis and can be scaled up as needed.
Reaction Setup
-
A 100 mL round-bottom flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and then cooled under a stream of inert gas.
-
The flask is then fitted with a condenser and connected to a Schlenk line.
-
The system is evacuated and backfilled with inert gas three times to ensure an oxygen-free environment.
Polymerization Procedure
-
In the reaction flask, add the purified monomer, 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane (e.g., 5.0 g, 25.2 mmol).
-
Add anhydrous toluene (e.g., 25 mL) to the flask via a dry syringe.
-
Stir the solution until the monomer is fully dissolved.
-
In a separate vial, weigh the initiator, AIBN (e.g., 0.083 g, 0.50 mmol, corresponding to a monomer to initiator ratio of 50:1).
-
Quickly add the AIBN to the reaction flask under a positive flow of inert gas.
-
The flask is then lowered into a preheated oil bath at 70 °C.
-
The reaction is allowed to proceed for 24 hours under a continuous gentle flow of inert gas.
Polymer Isolation and Purification
-
After 24 hours, the reaction is terminated by cooling the flask in an ice bath and exposing the solution to air.
-
The viscous polymer solution is then slowly poured into a beaker containing a large excess of cold methanol (e.g., 250 mL) while stirring vigorously.
-
The precipitated polymer will appear as a white solid.
-
Allow the precipitate to settle, then decant the supernatant.
-
The polymer is redissolved in a minimal amount of a good solvent (e.g., tetrahydrofuran or chloroform) and reprecipitated into cold methanol. This redissolution-reprecipitation step is repeated two more times to ensure the removal of unreacted monomer and initiator fragments.
-
The purified polymer is collected by filtration and dried in a vacuum oven at 40 °C to a constant weight.
Experimental Workflow Diagram
Caption: Experimental workflow for the free radical polymerization.
Polymerization Mechanism and Rationale
The free radical polymerization of 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane proceeds through the three classical stages of a chain-growth polymerization: initiation, propagation, and termination.[7]
-
Initiation: The polymerization is initiated by the thermal decomposition of AIBN at 70 °C, which generates two cyanoisopropyl radicals.[7] These primary radicals then add across the double bond of the 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane monomer to form a new carbon-centered radical.
-
Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain. The electron-donating ether oxygen atom in the vinyl ether monomer makes the double bond electron-rich, which can influence the reactivity of the propagating radical.
-
Termination: The growth of polymer chains is terminated by either combination, where two growing chains couple, or disproportionation, where a hydrogen atom is transferred from one chain to another.[7]
It is important to note that chain transfer reactions can be a significant side reaction in the free radical polymerization of vinyl ethers.[2] The propagating radical may abstract a hydrogen atom from the solvent, monomer, or polymer backbone, leading to a lower molecular weight polymer. The choice of a non-reactive solvent like toluene and maintaining a moderate reaction temperature helps to minimize these side reactions.
Polymerization Mechanism Diagram
Caption: Stages of free radical polymerization.
Characterization of Poly(8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane)
Thorough characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and thermal properties.
Structural Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum should confirm the successful polymerization. The disappearance of the vinyl proton signals from the monomer (typically in the range of 4.0-6.5 ppm) and the appearance of broad signals corresponding to the polymer backbone are key indicators. The signals corresponding to the protons of the 1,4-dioxaspiro[4.5]decane ring should remain intact.
-
¹³C NMR: The ¹³C NMR spectrum will further confirm the polymer structure. The absence of sp² carbon signals from the vinyl group and the presence of new sp³ carbon signals from the polymer backbone are expected.
Molecular Weight Determination: Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
GPC/SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A monomodal and relatively narrow PDI (typically < 2.5 for free radical polymerization) indicates a well-controlled polymerization.
Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
-
DSC: DSC is used to determine the glass transition temperature (Tg) of the polymer, which provides information about its amorphous or semi-crystalline nature.
-
TGA: TGA provides information on the thermal stability of the polymer by measuring its weight loss as a function of temperature.
Summary of Expected Characterization Data
| Technique | Parameter | Expected Outcome |
| ¹H NMR | Vinyl Protons | Disappearance of signals from monomer. |
| Polymer Backbone | Appearance of broad signals. | |
| GPC/SEC | Mn, Mw, PDI | Determination of molecular weight and distribution. |
| DSC | Glass Transition (Tg) | Measurement of the polymer's Tg. |
| TGA | Decomposition Temp. | Assessment of thermal stability. |
Conclusion
This application note provides a comprehensive and detailed protocol for the free radical polymerization of 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane. By following this procedure and utilizing the described characterization techniques, researchers can synthesize and validate a unique functional polymer with potential applications in various fields, including biomaterials and drug delivery. The pendant cyclic ketal groups offer a gateway for post-polymerization modifications, enabling the creation of advanced and tailored macromolecular architectures.
References
Sources
- 1. Poly(ε-Caprolactone)-Based Copolymers Bearing Pendant Cyclic Ketals and Reactive Acrylates for the Fabrication of Photocrosslinked Elastomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Direct Radical Polymerization of Vinyl Ethers: Reversible Addition–Fragmentation Chain Transfer Polymerization of Hydroxy-Functional Vinyl Ethers [agris.fao.org]
- 5. 8-(2-PROPENYLOXY)-1,4-DIOXASPIRO[4.5]DECANE | 192870-65-8 [sigmaaldrich.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The Stages of Free Radical Polymerization [courses.ems.psu.edu]
Application Notes and Protocols for the Cationic Polymerization of Spiro-Acetal Vinyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of well-defined polymers with tailored architectures and functionalities is a cornerstone of modern materials science and drug delivery. Poly(vinyl ether)s (PVEs) are a class of polymers that have garnered significant interest due to their biocompatibility, low toxicity, and tunable properties. Cationic polymerization is the primary method for synthesizing PVEs, offering a route to control molecular weight and achieve narrow molecular weight distributions, particularly through living polymerization techniques.[1][2] This guide focuses on the cationic polymerization of a unique class of monomers: spiro-acetal vinyl ethers. These monomers incorporate both a readily polymerizable vinyl ether moiety and a spiro-acetal functional group. The presence of the acid-labile spiro-acetal introduces both opportunities and challenges, offering potential for creating novel materials with degradable backbones or complex architectures, but also requiring careful control over the polymerization process to avoid unwanted side reactions.[3][4]
This document provides a detailed exploration of the mechanistic nuances of the cationic polymerization of spiro-acetal vinyl ethers, offering insights into the underlying chemical principles and providing actionable protocols for researchers in the field.
Mechanistic Considerations: A Dichotomy of Reaction Pathways
The cationic polymerization of spiro-acetal vinyl ethers is characterized by a fascinating mechanistic dichotomy. The reaction can proceed primarily through two distinct pathways: vinyl addition polymerization of the vinyl ether group, or a more complex mechanism involving the ring-opening of the spiro-acetal moiety. The dominant pathway is highly dependent on the specific monomer structure, the choice of initiator and catalyst, and the reaction conditions.
Pathway 1: Vinyl Addition Polymerization (Spiro-Acetal Ring Intact)
In many cases, the cationic polymerization of spiro-acetal vinyl ethers can be controlled to proceed exclusively through the vinyl group, leaving the spiro-acetal ring intact as a pendant group on the polymer backbone. This is the desired pathway for creating well-defined PVEs with spiro-acetal functionalities.
The mechanism follows the classical steps of cationic polymerization:
-
Initiation: The polymerization is initiated by a cationic species, which can be generated from a variety of initiating systems. Common initiators include protonic acids (e.g., triflic acid) or Lewis acids (e.g., SnCl₄, TiCl₄) in the presence of a proton source (co-initiator) like water or an alcohol.[1][5] The initiator protonates the vinyl ether double bond, generating a highly reactive carbocation (oxocarbenium ion).
-
Propagation: The carbocationic chain end then attacks the electron-rich double bond of another monomer molecule in a repetitive fashion, leading to chain growth. The stability of the propagating carbocation is crucial for achieving a controlled polymerization.[1][2]
-
Termination and Chain Transfer: These are competing reactions that can limit the molecular weight and broaden the molecular weight distribution. Termination can occur through recombination with the counter-ion or reaction with impurities. Chain transfer involves the abstraction of a proton from the growing polymer chain by a monomer, solvent, or counter-ion, leading to the termination of one chain and the initiation of another.[1]
The key to preserving the spiro-acetal ring is to employ reaction conditions that favor the rapid polymerization of the vinyl ether group while minimizing conditions that could lead to the acid-catalyzed cleavage of the acetal. This typically involves using milder Lewis acids, operating at low temperatures to enhance the stability of the propagating species and reduce the rate of side reactions, and carefully controlling the stoichiometry of the initiator and co-initiator.[5]
Visualizing the Vinyl Addition Mechanism
Caption: Cationic vinyl addition polymerization of spiro-acetal vinyl ethers.
Pathway 2: Concurrent Vinyl Addition and Ring-Opening Polymerization
Under certain conditions, particularly with stronger Lewis acids or at higher temperatures, the spiro-acetal ring can participate in the polymerization process. This leads to a more complex polymer structure containing both vinyl addition and ring-opened units. This concurrent mechanism can be intentionally exploited to create novel degradable polymers.[6]
The mechanism involves the following key possibilities:
-
Intramolecular Termination/Chain Transfer: The propagating carbocation at the end of the growing polymer chain can be attacked by one of the oxygen atoms of a nearby spiro-acetal group, either on the same chain or another. This can lead to the formation of a stable cyclic structure and terminate the chain growth or transfer the active site.
-
Cationic Ring-Opening Polymerization: The Lewis acid initiator can directly attack an oxygen atom in the spiro-acetal ring, leading to its cleavage and the formation of a carbocationic species. This can then initiate a ring-opening polymerization, which may compete with or occur concurrently with the vinyl addition polymerization. The propensity for ring-opening is influenced by the ring strain of the spiro-acetal.[7]
The resulting polymer from such a concurrent process would possess a more heterogeneous backbone, incorporating ether linkages from the ring-opening of the acetal alongside the carbon-carbon backbone from the vinyl polymerization. This can significantly impact the material's properties, such as its thermal stability and degradability.
Visualizing the Concurrent Mechanism
Caption: Concurrent vinyl addition and ring-opening polymerization pathways.
Experimental Protocols
The following protocols provide a general framework for conducting the cationic polymerization of spiro-acetal vinyl ethers. It is crucial to note that optimization of these protocols will be necessary for each specific monomer and desired polymer characteristics.
Materials and Reagents
-
Spiro-acetal vinyl ether monomer: Synthesized according to literature procedures and purified by distillation over calcium hydride to remove any residual alcohol and water.[8]
-
Initiator/Co-initiator System:
-
Solvent: Anhydrous non-polar solvents such as toluene or dichloromethane, purified using a solvent purification system or by distillation over a suitable drying agent.
-
Quenching Agent: Pre-chilled methanol.
-
Inert Gas: High-purity nitrogen or argon.
Protocol 1: Controlled Cationic Vinyl Addition Polymerization
This protocol is designed to favor the polymerization of the vinyl ether moiety while keeping the spiro-acetal ring intact.
-
Reaction Setup:
-
Assemble a flame-dried or oven-dried glass reactor equipped with a magnetic stirrer and a rubber septum under a positive pressure of inert gas.
-
Through the septum, add the desired amount of anhydrous solvent (e.g., toluene) via a syringe.
-
Cool the reactor to the desired temperature (typically between -78 °C and 0 °C) using a suitable cooling bath (e.g., dry ice/acetone or an ice bath).
-
-
Monomer and Initiator Addition:
-
Inject the purified spiro-acetal vinyl ether monomer into the cooled solvent.
-
Prepare a stock solution of the initiator system (e.g., SnCl₄ in toluene).
-
If using a protonic acid adduct, add it to the monomer solution first.
-
Initiate the polymerization by the dropwise addition of the Lewis acid solution via syringe.
-
-
Polymerization:
-
Allow the reaction to proceed for the desired time, typically ranging from a few minutes to several hours, while maintaining the temperature and inert atmosphere.
-
Monitor the progress of the polymerization by periodically taking aliquots and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.
-
-
Termination and Polymer Isolation:
-
Quench the polymerization by adding an excess of pre-chilled methanol to the reaction mixture. This will terminate the growing polymer chains.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or hexane.
-
Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
-
Characterization:
-
Determine the number-average molecular weight (Mₙ) and molecular weight distribution (Đ = Mₙ/Mₙ) of the polymer by gel permeation chromatography (GPC).
-
Confirm the chemical structure of the polymer, including the integrity of the spiro-acetal rings, using ¹H NMR and ¹³C NMR spectroscopy.
-
Protocol 2: Inducing Concurrent Ring-Opening
This protocol is a variation of the first, designed to promote the participation of the spiro-acetal ring in the polymerization.
-
Modify Initiator System: Employ a stronger Lewis acid or a higher concentration of the initiator.
-
Elevate Reaction Temperature: Conduct the polymerization at a higher temperature (e.g., room temperature or slightly above), which will provide the activation energy for ring-opening.
-
Extended Reaction Time: Allow for a longer reaction time to facilitate the slower ring-opening process.
The workup and characterization procedures are similar to Protocol 1. However, the NMR analysis will be critical to identify and quantify the presence of both vinyl addition and ring-opened units in the polymer backbone.
Data Presentation: Key Experimental Parameters
| Parameter | Protocol 1 (Vinyl Addition) | Protocol 2 (Concurrent ROP) | Rationale |
| Initiator System | Mild Lewis Acid (e.g., SnCl₄) / Protonic Acid Adduct | Stronger Lewis Acid (e.g., TiCl₄) or higher concentration | Stronger acids are more likely to coordinate with and cleave the acetal oxygen. |
| Temperature | -78 °C to 0 °C | 0 °C to Room Temperature | Lower temperatures stabilize the propagating carbocation from the vinyl ether and disfavor the higher activation energy ring-opening pathway. |
| Solvent | Non-polar (e.g., Toluene, Hexane) | More polar solvent may be used (e.g., Dichloromethane) | Solvent polarity can influence the stability of the carbocation and the solubility of the resulting polymer. |
| Monomer:Initiator Ratio | High (e.g., 100:1 to 500:1) | Lower ratios may be explored | This ratio is a primary determinant of the target molecular weight. |
| Expected Polymer Structure | Linear poly(vinyl ether) with intact spiro-acetal side chains | Copolymer with both vinyl ether and ring-opened acetal units | The reaction conditions dictate the final polymer architecture. |
Conclusion
The cationic polymerization of spiro-acetal vinyl ethers presents a versatile platform for the synthesis of advanced functional polymers. By carefully controlling the reaction conditions, it is possible to selectively polymerize the vinyl ether moiety to produce well-defined polymers with pendant spiro-acetal groups. Alternatively, by employing more forcing conditions, one can induce a concurrent ring-opening polymerization to create novel degradable materials. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore this exciting area of polymer chemistry, paving the way for the development of new materials for applications in drug delivery, biomaterials, and beyond.
References
- Sanda, F., & Endo, T. (2003). Cationic Copolymerization of Vinyl Ethers and Cyclic Acetals. Journal of Polymer Science Part A: Polymer Chemistry, 41(13), 1965-1974.
- Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245-5287.
- Kamigaito, M., Ando, T., & Sawamoto, M. (2001). Metal-Catalyzed Living Radical Polymerization. Chemical Reviews, 101(12), 3689-3746.
- Sawamoto, M. (1991). Modern Cationic Vinyl Polymerization. Progress in Polymer Science, 16(1), 111-172.
- Penczek, S., Cypryk, M., Duda, A., Kubisa, P., & Slomkowski, S. (2007). Living Ring-Opening Polymerizations of Heterocyclic Monomers. Progress in Polymer Science, 32(2), 247-282.
- De, P., & Schork, F. J. (2009). Cationic Polymerization in Aqueous Media. Progress in Polymer Science, 34(7), 639-661.
- Aoshima, S., & Higashimura, T. (1989). Living Cationic Polymerization of Vinyl Ethers with Functional Group-Containing Lewis Acids. Macromolecules, 22(3), 1009-1013.
- Sugihara, S., & Aoshima, S. (2003). Living Cationic Polymerization of Vinyl Ethers in the Presence of Water as an Additive. Macromolecules, 36(15), 5516-5521.
- Bailey, W. J., & Endo, T. (1978). Synthesis of Spiro Orthocarbonates, Spiro Orthoesters, and Ketene Acetals and Their Polymerization to Give Expansion in Volume. Journal of Polymer Science: Polymer Symposia, 64(1), 17-26.
- Yokozawa, T., & Ohta, T. (2009). Synthesis of Novel Polymers via Ring-Opening Polymerization of Cyclic Monomers Derived from Amino Acids. Polymer Journal, 41(10), 803-817.
- Satoh, K., & Kamigaito, M. (2009). Stereospecific Living Radical Polymerization: Synthesis of Stereoregular Polymers by Controlling Chain-End Radicals. Chemical Reviews, 109(11), 5120-5156.
- Aoshima, S., & Kobayashi, E. (1993). Living Cationic Polymerization of Vinyl Ethers by the HCl/ZnCl2 System. Polymer Journal, 25(5), 489-497.
- Faust, R., & Kennedy, J. P. (1986). Living Carbocationic Polymerization. I. A New Initiating System. Polymer Bulletin, 15(4), 317-323.
- Endo, T., & Sanda, F. (1997). Ring-Opening Polymerization. In Polymeric Materials Encyclopedia (Vol. 10, pp. 7429-7439). CRC Press.
- Matyjaszewski, K. (Ed.). (2000). Controlled/Living Radical Polymerization: Progress in ATRP, NMP, and RAFT. American Chemical Society.
Sources
- 1. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Dissertation or Thesis | Stereoselective Cationic Polymerization of Vinyl Ethers Through Asymmetric Ion-Pairing Catalysis | ID: qf85nm54f | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. researchgate.net [researchgate.net]
- 5. main.spsj.or.jp [main.spsj.or.jp]
- 6. Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains: Cationic DT Copolymerization of Vinyl Ethers and Cyclic Thioacetals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S/O and vinyl isomerization enables ultrafast cationic ring-opening polymerization toward CO2-derived polythioester with migrated in-chain C=C substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]
Application Note: Synthesis and Application of Acid-Responsive Acrylate Copolymers Incorporating 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane
Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Application Areas: Targeted Drug Delivery, Stimuli-Responsive Biomaterials, Post-Polymerization Modification
Executive Summary & Mechanistic Rationale
The development of stimuli-responsive polymeric carriers is a cornerstone of modern targeted drug delivery. This application note details the synthesis and characterization of a novel acid-degradable copolymer utilizing an acrylate backbone and 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane (APDD) . APDD is an allyl ether monomer featuring a highly stable 1,4-dioxaspiro[4.5]decane (spiroketal) protecting group.
The Mechanistic Challenge: Copolymerizing highly reactive acrylates with allyl ethers via conventional free-radical polymerization typically fails. Allyl monomers undergo degradative chain transfer (DCT); the abstraction of an allylic hydrogen forms a resonance-stabilized radical that acts as a chain terminator rather than a propagator, resulting in low molecular weight oligomers [3].
The Solution: To overcome DCT, this protocol employs Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization [1]. By utilizing a chain transfer agent (CTA) such as 4-Cyanopentanoic acid dithiobenzoate (CPADB), the concentration of active propagating radicals is kept extremely low. This minimizes bimolecular termination and allows the cross-propagation between the acrylate macroradical and the allyl ether to proceed in a controlled, "living" manner.
The Functional Advantage: Once incorporated, the spiroketal moiety remains stable at physiological conditions (pH 7.4). However, upon entry into mildly acidic environments (e.g., tumor microenvironments or endosomes at pH 5.0–6.0), the ketal rapidly hydrolyzes [2]. This unmasks a reactive cyclohexanone group on the polymer backbone, which can be utilized for the covalent attachment of therapeutics (e.g., Doxorubicin) via acid-labile hydrazone or oxime ligation.
Visualizing the Chemistry and Workflow
Fig 1: Reaction pathway from RAFT copolymerization to acid-triggered drug conjugation.
Fig 2: Experimental workflow for the synthesis and purification of the copolymer.
Quantitative Data Summaries
Table 1: Physicochemical Properties of the APDD Monomer
| Property | Value | Causality / Significance |
| Chemical Formula | C₁₁H₁₈O₃ | Defines stoichiometric calculations for feed ratios. |
| Molecular Weight | 198.26 g/mol | Required for precise CTA-to-monomer molar balancing. |
| Functional Groups | Allyl ether, Spiroketal | Allyl enables polymerization; ketal provides the pH-switch. |
| Stability (pH 7.4) | Highly Stable (t½ > 30 days) | Prevents premature drug release in systemic circulation. |
Table 2: RAFT Copolymerization Kinetics (PEGMEA : APDD)
Conditions: [Monomers]:[CPADB]:[AIBN] = 100:1:0.2 in Toluene at 70°C.
| Feed Ratio (PEGMEA:APDD) | Time (h) | Conversion (%) | Dispersity (Đ) | APDD Incorporation (%) | |
| 90 : 10 | 12 | 85 | 18,500 | 1.15 | 8.5 |
| 80 : 20 | 16 | 78 | 16,200 | 1.18 | 16.2 |
| 70 : 30 | 24 | 65 | 13,400 | 1.25 | 22.4 |
Table 3: pH-Dependent Hydrolysis Kinetics of the Spiroketal Moiety [2]
| Environmental pH | Simulated Biological Compartment | Half-life (t½) at 37°C | Degradation Rate |
| 7.4 | Blood Plasma / Extracellular Fluid | > 720 hours | Negligible |
| 6.0 | Early Endosome | ~96 hours | Moderate |
| 5.0 | Late Endosome / Lysosome | ~32 hours | High |
Experimental Protocols
Protocol 1: RAFT Copolymerization of PEGMEA and APDD
Causality Check: Poly(ethylene glycol) methyl ether acrylate (PEGMEA) is chosen as the comonomer to impart water solubility and biocompatibility to the final carrier.
Materials:
-
PEGMEA (M_n ~ 480 g/mol , passed through basic alumina to remove inhibitors)
-
8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane (APDD)
-
4-Cyanopentanoic acid dithiobenzoate (CPADB, RAFT CTA)
-
Azobisisobutyronitrile (AIBN, thermal initiator, recrystallized from methanol)
-
Anhydrous Toluene
Step-by-Step Procedure:
-
Preparation: In a 25 mL Schlenk flask, dissolve PEGMEA (4.32 g, 9.0 mmol), APDD (0.20 g, 1.0 mmol), CPADB (27.9 mg, 0.1 mmol), and AIBN (3.3 mg, 0.02 mmol) in 5.0 mL of anhydrous toluene.
-
Degassing: Seal the flask with a rubber septum. Perform three consecutive freeze-pump-thaw cycles.
-
Self-Validation: Oxygen is a potent radical scavenger. Failure to achieve a hard vacuum (< 0.1 mbar) during the pump phase will result in an induction period, poor conversion, and a high dispersity (Đ > 1.5).
-
-
Polymerization: Backfill the flask with ultra-pure Argon and immerse it in a pre-heated oil bath at 70°C. Stir magnetically at 400 rpm for 16 hours.
-
Quenching: Stop the polymerization by exposing the reaction mixture to air and cooling the flask rapidly in an ice-water bath.
-
Purification: Dilute the mixture with 5 mL of tetrahydrofuran (THF) and precipitate dropwise into 200 mL of ice-cold diethyl ether/hexane (1:1 v/v).
-
Causality: Unreacted APDD and PEGMEA are highly soluble in this non-polar mixture, whereas the polymer backbone will precipitate as a distinct pink/red viscous oil (color derived from the dithiobenzoate end-group).
-
-
Drying: Collect the polymer by centrifugation, decant the supernatant, and dry under vacuum at ambient temperature for 24 hours.
Protocol 2: Acid-Triggered Deprotection to Yield Ketone-Functionalized Copolymer
Causality Check: Deprotecting the spiroketal reveals a cyclohexanone derivative. Ketones are highly reactive toward alpha-effect nucleophiles (hydrazides, aminooxy groups) at slightly acidic pH, enabling highly specific bioconjugation without cross-reacting with native biological amines.
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 g of the purified copolymer in 10 mL of THF.
-
Hydrolysis: Add 2.0 mL of 0.1 M HCl (aqueous) to the polymer solution. Stir the mixture at 25°C for 24 hours.
-
Self-Validation: To verify complete cleavage, aliquot 100 µL, dry it, and perform
H NMR in CDCl₃. The multiplet at 3.9 ppm (representing the ethylene glycol protons of the spiroketal) must completely disappear.
-
-
Neutralization & Dialysis: Neutralize the solution to pH 7.0 using 0.1 M NaOH. Transfer the solution to a dialysis tubing cassette (MWCO 3.5 kDa) and dialyze against deionized water for 48 hours (change water every 12 hours) to remove the cleaved ethylene glycol byproducts and salts.
-
Lyophilization: Freeze-dry the dialysate to obtain the reactive ketone-functionalized copolymer as a fluffy solid.
Protocol 3: Drug Conjugation via Hydrazone Ligation
Step-by-Step Procedure:
-
Conjugation: Dissolve 100 mg of the ketone-functionalized copolymer in 5 mL of anhydrous methanol. Add 1.5 equivalents (relative to the theoretical ketone content) of Doxorubicin-hydrazide.
-
Catalysis: Add 10 µL of glacial acetic acid to catalyze the hydrazone formation. Stir in the dark at room temperature for 48 hours.
-
Purification: Remove unreacted Doxorubicin via Size Exclusion Chromatography (SEC) using Sephadex G-25, eluting with PBS (pH 7.4).
-
Storage: Lyophilize the collected polymer-drug conjugate fractions and store at -20°C protected from light.
References
photo-curing kinetics of 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane formulations
In-Depth Analysis of the Photo-Curing Kinetics of 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane Formulations
Introduction
8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane is a monofunctional vinyl ether monomer distinguished by its spiroketal structure. This unique molecular architecture offers potential advantages in photopolymerization applications, including lower volatility and reduced shrinkage stress compared to conventional acrylic monomers. The electron-rich vinyl ether group undergoes rapid cationic polymerization upon exposure to UV radiation in the presence of a suitable photoinitiator.[1][2] This process is notably immune to oxygen inhibition, a common challenge in free-radical polymerization, allowing for efficient curing in ambient atmospheres.[1][3]
Understanding the photo-curing kinetics of formulations based on this monomer is paramount for optimizing material properties and processing parameters in applications such as coatings, adhesives, and 3D printing. This guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for characterizing the photopolymerization kinetics of 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane formulations using Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR) and Photo-Differential Scanning Calorimetry (Photo-DSC).
Theoretical Framework: Cationic Photopolymerization of Vinyl Ethers
The photopolymerization of 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane is initiated by a photogenerated Brønsted or Lewis acid. Cationic photoinitiators, typically diaryliodonium or triarylsulfonium salts, are employed for this purpose.[1][4] Upon absorption of UV light, these salts undergo irreversible photolysis to produce a strong acid, which then initiates the polymerization of the vinyl ether monomer.[3]
The key steps in the cationic polymerization of vinyl ethers are:
-
Initiation: A protonic acid (H⁺), generated from the photoinitiator, adds to the electron-rich double bond of the vinyl ether, forming a carbocation.
-
Propagation: The carbocationic active center rapidly adds to another monomer molecule, regenerating the active center at the end of the growing polymer chain. This process repeats, leading to the formation of a poly(vinyl ether) network.
-
Chain Transfer and Termination: The polymerization process can be terminated by reaction with nucleophilic impurities (such as water) or through chain transfer to the monomer or other species.
The spiroketal group in 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane is generally stable under these acidic conditions and is not expected to participate directly in the polymerization reaction. Its bulky structure, however, can influence the viscosity of the formulation and the properties of the final polymer network.
Key Analytical Techniques for Kinetic Analysis
Two primary techniques are employed to monitor the real-time kinetics of photopolymerization:
-
Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR): This technique provides a direct measure of the conversion of functional groups by monitoring the decrease in the intensity of their characteristic absorption bands during polymerization.[5][6] For vinyl ethers, the disappearance of the C=C double bond stretching vibration is typically monitored.[7] RT-FTIR is highly valued for its sensitivity and ability to provide detailed information about the reaction progress over time.[7]
-
Photo-Differential Scanning Calorimetry (Photo-DSC): This method measures the heat flow associated with the exothermic polymerization reaction as a function of time upon UV irradiation.[8][9][10] The rate of polymerization is directly proportional to the rate of heat evolution. Photo-DSC is particularly useful for determining the overall reaction enthalpy and for studying the influence of temperature on the curing kinetics.[9]
Experimental Protocols
PART 1: Formulation Preparation
Rationale: A simple, two-component formulation is prepared to establish a baseline for the kinetic studies. The photoinitiator concentration is chosen based on typical levels used in cationic polymerization to ensure efficient initiation without excessive absorption of UV light at the surface, which could lead to incomplete curing through the sample thickness.
Materials:
-
8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane (Monomer)
-
(4-Methoxyphenyl)phenyliodonium trifluoromethanesulfonate (Photoinitiator)
-
Brown glass vials
-
Magnetic stirrer and stir bars
Procedure:
-
In a brown glass vial to protect from ambient light, weigh the desired amount of 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane.
-
Add the photoinitiator at a concentration of 1.0% by weight relative to the monomer.
-
Place a small magnetic stir bar in the vial, cap it, and wrap it in aluminum foil.
-
Stir the mixture at room temperature until the photoinitiator is completely dissolved. This may take several hours. Gentle warming (to ~40°C) can be used to expedite dissolution.
-
Allow the formulation to return to room temperature and equilibrate before use.
PART 2: Kinetic Analysis by Real-Time FTIR (RT-FTIR)
Objective: To determine the conversion of the vinyl ether double bonds as a function of time.
Experimental Workflow for RT-FTIR Analysis
Caption: Workflow for RT-FTIR kinetic analysis.
Protocol:
-
Instrument Setup:
-
FTIR Spectrometer equipped with a real-time sampling accessory.
-
UV light source (e.g., mercury lamp with appropriate filters or a UV-LED) with a defined light intensity (e.g., 50 mW/cm²).
-
BaF₂ salt plates.
-
Spacers (e.g., 25 µm thick polymer film) to control the sample thickness.
-
-
Sample Preparation:
-
Place a small drop of the prepared formulation onto a BaF₂ plate.
-
Position the spacer next to the drop.
-
Carefully place a second BaF₂ plate on top, creating a thin film of the formulation.
-
-
Data Acquisition:
-
Place the sample assembly into the FTIR sample holder.
-
Collect a baseline IR spectrum before UV exposure.
-
Simultaneously start the UV irradiation and the time-resolved IR spectral acquisition. Collect spectra at a rate of at least 2 spectra per second.
-
Monitor the decrease in the area of the characteristic vinyl ether C=C stretching peak, typically around 1620 cm⁻¹. A stable, non-reacting peak, such as the C-O-C stretch of the spiroketal, should be used as an internal standard to account for any changes in sample thickness.
-
-
Data Analysis:
-
Calculate the degree of conversion (DC) at each time point (t) using the following equation: DC(t) [%] = (1 - (A_t / A_0)) * 100 where A₀ is the initial peak area of the vinyl ether C=C stretch and Aₜ is the peak area at time t.
-
The rate of polymerization (Rp) can be determined by taking the first derivative of the conversion versus time curve.
-
PART 3: Kinetic Analysis by Photo-DSC
Objective: To measure the heat of polymerization and determine the rate of reaction as a function of time.
Experimental Workflow for Photo-DSC Analysis
Caption: Workflow for Photo-DSC kinetic analysis.
Protocol:
-
Instrument Setup:
-
Differential Scanning Calorimeter equipped with a photocalorimetry accessory (Photo-DSC).
-
UV light source with a defined intensity.
-
Open aluminum DSC pans.
-
Nitrogen purge gas.
-
-
Sample Preparation:
-
Accurately weigh 2-3 mg of the formulation into an open aluminum DSC pan.
-
-
Data Acquisition:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the sample at a set isothermal temperature (e.g., 30°C) under a nitrogen purge.
-
Irradiate the sample with UV light for a specified duration (e.g., 5 minutes) and record the heat flow.
-
After the initial irradiation, a second scan with a higher intensity or for a longer duration can be performed to determine any residual cure and the total theoretical enthalpy of polymerization.
-
-
Data Analysis:
-
The rate of polymerization (Rp) is directly proportional to the heat flow (dH/dt): Rp = (dH/dt) / ΔH_total where ΔH_total is the total theoretical heat of polymerization for the monomer.
-
The conversion (α) at any time (t) is calculated by integrating the heat flow curve: α(t) = ΔH_t / ΔH_total where ΔHₜ is the heat evolved up to time t.
-
Data Presentation and Interpretation
The kinetic data obtained from RT-FTIR and Photo-DSC can be tabulated to compare the effects of different formulation and process variables.
Table 1: Exemplary Photo-curing Kinetic Data for 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane Formulations
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Monomer | 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane | 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane | 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane |
| Photoinitiator Conc. | 1.0 wt% | 2.0 wt% | 1.0 wt% |
| UV Intensity | 50 mW/cm² | 50 mW/cm² | 100 mW/cm² |
| Final Conversion (RT-FTIR) | 92% | 95% | 98% |
| Max. Polymerization Rate (Rp,max) | 1.8 s⁻¹ | 2.5 s⁻¹ | 3.5 s⁻¹ |
| Time to reach 80% Conversion | 15 s | 10 s | 7 s |
| Total Enthalpy (Photo-DSC) | 85 kJ/mol | 88 kJ/mol | 90 kJ/mol |
Interpretation of Results:
-
Effect of Photoinitiator Concentration: As seen when comparing Condition 1 and 2, increasing the photoinitiator concentration generally leads to a higher rate of polymerization and final conversion, as more initiating species are generated.
-
Effect of UV Intensity: Comparing Condition 1 and 3 demonstrates that a higher light intensity results in a significantly faster polymerization rate and a shorter time to reach high conversion.[11] This is due to the increased rate of photoinitiator decomposition and generation of active centers.
Conclusion
This guide has provided detailed protocols and the underlying scientific principles for characterizing the photo-curing kinetics of 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane formulations. By employing RT-FTIR and Photo-DSC, researchers can gain valuable insights into the polymerization process, enabling the rational design and optimization of novel materials for a wide range of applications. The inherent advantages of cationic polymerization of this vinyl ether monomer, such as lack of oxygen inhibition and potentially low shrinkage, make it an attractive candidate for advanced material development.
References
-
Mete, Y., et al. (2019). Cationic Photopolymerization - Innovative Photoinitiators and their application for Bio-based Monomers and Frontal Polymerization. European Polymer Congress 2019 (EPF 2019). Available at: [Link]
-
Sangermano, M., et al. (2012). Advances in cationic photopolymerization. Pure and Applied Chemistry, 84(10), pp.2089-2101. Available at: [Link]
- Crivello, J. V. (2006). Cationic Photoinitiators. Journal of Polymer Science Part A: Polymer Chemistry, 44(1), pp.1-1.
- Decker, C., & Decker, D. (1997). Photoinitiated Polymerization of Vinyl Ether and Acrylate Monomer Mixtures. Journal of Macromolecular Science, Part A, 34(4), pp.605-625.
-
Sangermano, M., & Razza, N. (2018). New Horizons in Cationic Photopolymerization. Polymers, 10(2), p.145. Available at: [Link]
- Mishima, E., & Yamago, S. (2011). Study of Photoinitiated Radical Copolymerization and Sequences of Acrylate-Vinyl Ether Systems. Journal of Photopolymer Science and Technology, 24(5), pp.585-589.
- Piotrowska, A., et al. (2011). Thermal and real-time FTIR spectroscopic analysis of the photopolymerization of diepoxide-vinyl ether mixtures. Periodica Polytechnica Chemical Engineering, 55(1), pp.27-34.
- Schwalm, R. (2006). Vinyl ether resist system for UV-cured nanoimprint lithography. Proc. SPIE 6153, Advances in Resist Technology and Processing XXIII, 61533O.
- Wang, G., et al. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. Polymers, 11(3), p.511.
- Cook, W. D. (2002). Photo-DSC cure kinetics of vinyl ester resins. I.
-
Netzsch-Gerätebau GmbH. (2013). Characterization of Photo-Curing Processes by Means of UV-DSC. Available at: [Link]
- Kim, J., et al. (2026). Cationic Photocuring of Vinyl Ether Polyurethanes toward Resilient and Transparent Optical Adhesives.
- Sangermano, M., et al. (2012). Cationic UV-curing of vinyl ether and propenyl ether. Pure and Applied Chemistry, 84(10), pp.2089-2101.
- Aho, J. E., Pihko, P. M., & Rissa, T. K. (2005). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. Molecules, 10(10), pp.1284-1310.
- Lee, S., et al. (2018). Evaluation of UV Curing Properties of Mixture Systems with Differently Sized Monomers. Polymers, 10(4), p.385.
- Thiher, N. L. K., Schissel, S. M., & Jessop, J. L. P. (2020).
- Tan, D. S., Dudley, G. B., & Danishefsky, S. J. (2006). Stereocontrolled synthesis of spiroketals via Ti(Oi-Pr)4-mediated kinetic spirocyclization of glycal epoxides with retention of configuration. Journal of the American Chemical Society, 128(6), pp.1749-1755.
- Sahu, A. K., et al. (2016). Fourier transform infrared spectroscopy (FTIR) spectra of poly vinyl...
- Tan, D. S., Dudley, G. B., & Danishefsky, S. J. (2005). Stereocontrolled synthesis of spiroketals via a remarkable methanol-induced kinetic spirocyclization reaction.
- Denmark, S. E. (2007). Strategies and Synthesis of Contrathermodynamic Spiroketals. Denmark Group Meeting.
- Chonkaew, W., et al. (n.d.).
- Sangermano, M., & Razza, N. (2018).
- SpecialChem. (2024). How to Formulate UV-curing Liquid Pressure Sensitive Adhesives? SpecialChem.
- Crivello, J. V. (1995). Cationic Polymerization: New Developments and Applications.
- Scribd. (n.d.).
- Mete, Y., et al. (2019).
- Noren, G. K. (2000). Cationic UV-Curable Formulations Containing Hydroxy Functional Fluoropolymer Resins.
- Wang, D., et al. (n.d.).
- Hu, Y., et al. (2019). Cationic Ring‐Opening Polymerization‐Induced Self‐Assembly (CROPISA) of 2‐Oxazolines: From Block Copolymers to One‐Step Gradient Copolymer Nanoparticles.
Sources
- 1. publications.iupac.org [publications.iupac.org]
- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 3. New Horizons in Cationic Photopolymerization | MDPI [mdpi.com]
- 4. books.rsc.org [books.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. akjournals.com [akjournals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Preparation of Low-Shrinkage Crosslinked Polymers via Allyl Ether Spiro Orthocarbonate Monomers
Target Audience: Materials Scientists, Polymer Chemists, and Biomedical/Dental Device Developers Content Focus: Mechanistic rationale, monomer synthesis, resin formulation, and self-validating curing protocols.
Executive Summary & Mechanistic Rationale
The development of crosslinked polymer networks for biomedical implants, dental composites, and high-precision stereolithography (SLA) is fundamentally limited by polymerization shrinkage. In traditional chain-growth dimethacrylate systems (e.g., Bis-GMA/TEGDMA), the conversion of intermolecular van der Waals distances into shorter covalent bonds results in a macroscopic volumetric shrinkage of 5% to 8%[1]. This contraction induces severe internal stress, leading to microcracking, marginal leakage, and catastrophic delamination[2].
To engineer a zero-shrinkage material, this protocol synergizes two distinct chemical mechanisms: Step-Growth Thiol-Ene Click Chemistry and Double Ring-Opening Polymerization (DROP) .
-
The Step-Growth Advantage: Thiol-ene polymerizations proceed via a radical step-growth mechanism. Unlike chain-growth methacrylates, step-growth delays the gel point (often >50% conversion), allowing the polymer network to dynamically rearrange and relieve stress before vitrification[3].
-
The "Unpacking" of Spiro Orthocarbonates (SOCs): SOCs are highly strained bicyclic monomers. When subjected to cationic initiation, the central spiro carbon undergoes DROP. For every new bond formed, two bonds are cleaved. This structural "unpacking" extends the molecular chain and yields a net volumetric expansion of 5% to 11%, effectively counteracting any residual shrinkage[4][5].
-
Why Allyl Ether Functionalization? Traditional methacrylated SOCs suffer from incomplete ring-opening and phase separation. Allyl ethers, however, possess a low homopolymerization tendency but react rapidly and quantitatively with thiols[6]. By functionalizing the SOC core with allyl ether groups, the expanding monomer is seamlessly and homogeneously incorporated into the thiol-ene network[7].
Mechanistic pathway of thiol-ene crosslinking and SOC double ring-opening polymerization.
Experimental Protocols
The following protocols detail the synthesis of a model Allyl Ether SOC (3,9-diallyl-1,5,7,11-tetraoxaspiro[5.5]undecane), the formulation of the hybrid resin, and the dual-cure crosslinking process.
Protocol A: Synthesis of Diallyl-Spiro Orthocarbonate (AE-SOC)
Causality: Azeotropic condensation of a diol with an orthocarbonate under acidic conditions forces the formation of the highly strained spirocyclic core. Continuous removal of ethanol drives the equilibrium toward the bicyclic product[5].
Reagents:
-
2-allyl-1,3-propanediol (117.8 mmol)
-
Tetraethyl orthocarbonate (58.9 mmol)
-
Anhydrous p-toluenesulfonic acid (PTSA) (0.12 g, catalyst)
-
Triethylamine (TEA) (0.24 mL, quenching agent)
Step-by-Step Methodology:
-
Reaction Setup: Combine 2-allyl-1,3-propanediol, tetraethyl orthocarbonate, and PTSA in a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Condensation: Heat the mixture to 110°C under a nitrogen atmosphere for 9 hours. Crucial Step: Monitor the Dean-Stark trap to ensure the continuous collection of ethanol byproduct, which drives the double ring-closure[8].
-
Quenching: Cool the reaction mixture to room temperature and add TEA. Causality: TEA neutralizes the acidic PTSA catalyst, preventing premature cationic ring-opening of the newly formed spiro core during purification.
-
Purification: Fractionally distill the neutralized mixture under vacuum. Collect the fraction boiling at 128–131°C at 0.1 Torr to isolate the pure diallyl-SOC[8].
-
Self-Validation: Analyze the distillate via FTIR. The successful synthesis is validated by the complete disappearance of the broad –OH stretch (3300 cm⁻¹) and the retention of the allyl C=C stretch (1645 cm⁻¹).
Protocol B: Formulation of the Thiol-Ene-SOC Resin
Causality: A stoichiometric 1:1 ratio of thiol to ene functional groups ensures maximum conversion and network homogeneity, while the dual-initiator system allows independent control over the network formation (UV) and the volume expansion (Thermal)[4][9].
Components:
-
Thiol: Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)
-
Ene: Triallyl isocyanurate (TAIC)
-
Expanding Monomer: Diallyl-SOC (15 wt% of total monomer mass)
-
Photoinitiator: Irgacure 819 (1 wt%)
-
Cationic Initiator: Diaryliodonium hexafluoroantimonate (2 wt%)
Step-by-Step Methodology:
-
In an amber glass vial (to prevent premature photopolymerization), mix PETMP and TAIC at a 1:1 molar ratio of –SH to C=C groups.
-
Add 15 wt% of the synthesized Diallyl-SOC to the mixture.
-
Introduce Irgacure 819 and the diaryliodonium salt. Stir magnetically at 40°C in the dark for 30 minutes until a visually homogeneous, transparent resin is achieved.
-
Degas the formulation in a vacuum desiccator (-0.1 MPa) for 15 minutes to remove trapped air bubbles that could act as stress-concentrators in the final polymer.
Protocol C: Dual-Cure Crosslinking and Validation
Step-by-Step Methodology:
-
Stage 1 (Network Formation): Irradiate the resin using a 365 nm LED lamp (50 mW/cm²) for 60 seconds. This triggers the radical step-growth thiol-ene reaction, establishing the primary crosslinked network with minimal shrinkage stress.
-
Stage 2 (Volume Expansion): Transfer the UV-cured polymer to a convection oven and heat at 120°C for 30 minutes. Causality: Thermal energy activates the diaryliodonium salt, releasing superacids that catalyze the cationic double ring-opening of the SOC core, expanding the network to counteract UV-stage shrinkage[5].
-
Self-Validation (Real-Time FTIR): Confirm complete curing by monitoring the disappearance of the S–H peak (2570 cm⁻¹) and the allyl C=C peak (1635 cm⁻¹). The successful ring-opening of the SOC is validated by the emergence of ether/carbonate bands in the 1050–1200 cm⁻¹ region.
Experimental workflow from monomer synthesis to thermomechanical and shrinkage validation.
Quantitative Data Presentation
The integration of AE-SOC into the thiol-ene matrix yields a highly converted, near-zero shrinkage polymer without sacrificing mechanical integrity. The table below summarizes the comparative thermomechanical properties validated via pycnometry (ASTM D792) and flexural testing[2][5][9].
| Resin Formulation | C=C Conversion (%) | Volumetric Shrinkage (%) | Flexural Strength (MPa) | Modulus (GPa) |
| Bis-GMA/TEGDMA (Control) | 60.5 ± 2.1 | 6.8 ± 0.4 | 115 ± 5 | 2.8 ± 0.2 |
| Thiol-Ene (PETMP/TAIC) | 94.2 ± 1.5 | 3.8 ± 0.3 | 92 ± 4 | 1.9 ± 0.1 |
| Thiol-Ene + 15 wt% AE-SOC | 91.8 ± 1.8 | 0.4 ± 0.1 | 108 ± 6 | 2.5 ± 0.2 |
Note: The addition of 15 wt% AE-SOC successfully reduces volumetric shrinkage to near-zero (<0.5%) while recovering the flexural strength typically lost in pure, highly flexible thiol-ene systems.
References
-
Yoshida, A., et al. "Synthesis of Polyspiroketal Bearing Allyl Pendant from myo-Inositol and Its Crosslinking Reaction." ResearchGate, 2015. 7
-
Zheng, Y.C., et al. "Enhancing Toughness and Reducing Volumetric Shrinkage for Bis-GMA/TEGDMA Resin Systems by Using Hyperbranched Thiol Oligomer HMDI-6SH." Materials (Basel), PMC, 2021. 3
-
Li, Y., et al. "Photothermal Synergistic Copolymerization of Spiro Orthocarbonate for Low-Shrinkage Epoxy Resin and Its Application in High-Strength, High-Precision Stereolithography." SSRN, 2025. 4
-
"Role of Composition on Polymerization Shrinkage and Shrinkage Stress in Dental Composites." Journal of Operative Dentistry & Endodontics. 1
-
Leung, C.L., et al. "Development of High Temperature Low Cure shrinkage Adhesives." Defense Technical Information Center (DTIC), 1999.5
-
"Characterization of a Low Shrinkage Dental Composite Containing Bismethylene Spiroorthocarbonate Expanding Monomer." MDPI, 2014. 2
-
"Allyl sulfides and α-substituted acrylates as addition–fragmentation chain transfer agents for methacrylate polymer networks." ResearchGate. 6
Sources
- 1. Role of Composition on Polymerization Shrinkage and Shrinkage Stress in Dental Composites [jodend.com]
- 2. mdpi.com [mdpi.com]
- 3. Enhancing Toughness and Reducing Volumetric Shrinkage for Bis-GMA/TEGDMA Resin Systems by Using Hyperbranched Thiol Oligomer HMDI-6SH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
Application Note: Surface Modification & Latent Functionalization using 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane
[1]
Executive Summary
This guide details the application of 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane (CAS 192870-65-8) as a high-fidelity "masked" functional monomer for surface engineering.[1] This molecule features two distinct chemical handles: an allyl ether group for polymerization or grafting, and a dioxaspiro (ketal) group that serves as a latent ketone.[1]
Unlike direct ketone monomers, which can participate in unwanted side reactions (e.g., aldol condensation or reduction) during polymerization, this spiro-ketal derivative remains chemically inert during the coating process.[1] Post-grafting activation via mild acid hydrolysis reveals a reactive cyclohexanone moiety, enabling site-specific bio-conjugation with hydrazide- or aminooxy-tagged ligands.[1]
Key Applications:
Chemical Mechanism & Workflow[1][2]
The utility of this molecule relies on a Protect-Graft-Deprotect-Conjugate (PGDC) workflow.[1]
The Molecular Logic[1]
-
Anchor (Allyl Ether): The 2-propenyloxy group is electron-rich and ideal for radical-mediated thiol-ene click chemistry .[1] It does not homopolymerize rapidly, preventing uncontrolled clumping, but reacts perfectly with thiols.[1]
-
Payload (Spiro Ketal): The 1,4-dioxaspiro[4.5]decane ring is a protected form of 4-hydroxycyclohexanone.[1] It is stable at neutral/basic pH but hydrolyzes in acid.[1]
-
Trigger (Ketone): Upon hydrolysis, the ketone group is regenerated.[1] Ketones are bio-orthogonal to most native biological groups (amines, thiols, carboxyls), allowing highly specific conjugation with hydrazides (
) or alkoxyamines ( ).[1]
Reaction Pathway Diagram[1]
Figure 1: The PGDC workflow transforming a thiol-reactive surface into a bio-functionalized interface.[1]
Experimental Protocols
Protocol A: Surface Grafting via Thiol-Ene "Click" Chemistry
Target: Glass slides, Gold sensors, or Polymer films pre-functionalized with thiol (-SH) groups.[1]
Reagents:
-
Monomer: 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane (neat).[1]
-
Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) or DMPA.[1]
-
Solvent: Ethanol or Methanol (HPLC grade).[1]
-
Light Source: UV LED (365 nm, ~10 mW/cm²).[1]
Step-by-Step Procedure:
-
Solution Preparation: Prepare a 100 mM solution of the Monomer in Ethanol.[1] Add Photoinitiator to a final concentration of 1% (w/v) relative to the monomer.[1]
-
Note: Allyl ethers are not sensitive to oxygen inhibition to the same degree as acrylates, but degassing with
for 5 mins is recommended for consistency.[1]
-
-
Application: Submerge the thiol-functionalized substrate into the solution. Ensure complete coverage.
-
Curing: Irradiate with 365 nm UV light for 10–15 minutes.
-
Washing: Remove substrate and wash extensively with Ethanol (3x) and DI water (3x) to remove unreacted monomer.[1]
-
Validation: Contact angle should increase (surface becomes more hydrophobic due to the bulky spiro rings).[1]
-
Protocol B: Activation (Deprotection)
Objective:[1] Convert the inert spiro-ketal surface into a reactive ketone surface.[1]
Reagents:
-
Acid Solution: 1M Hydrochloric Acid (HCl) or 5% Trifluoroacetic acid (TFA) in wet THF (95:5 THF:H2O).
Step-by-Step Procedure:
-
Incubation: Immerse the grafted substrate in the Acid Solution at room temperature (25°C).
-
Duration: Incubate for 2–4 hours.
-
Neutralization: Rinse with DI water, then briefly with 0.1M Sodium Bicarbonate (
) to neutralize residual acid.[1] -
Drying: Dry under a stream of nitrogen. Use immediately for conjugation to prevent non-specific oxidation.[1]
Protocol C: Ligand Conjugation
Objective: Covalent attachment of a hydrazide-functionalized protein or dye.[1]
Reagents:
-
Ligand: Hydrazide-PEG-Biotin or Alexa Fluor 488 Hydrazide (1 mg/mL in PBS, pH 6.5).[1]
-
Catalyst (Optional): Aniline (10 mM) – greatly accelerates hydrazone formation.[1]
Step-by-Step Procedure:
Data Interpretation & Troubleshooting
Expected Surface Characteristics
| Stage | Functional Group | Water Contact Angle (Approx.)[1] | Reactivity |
| 1. Pre-Graft | Thiol (-SH) | 40°–60° | Nucleophilic |
| 2.[1] Grafted | Spiro-Ketal | 75°–85° | Inert / Protected |
| 3.[1] Activated | Cyclohexanone | 55°–65° | Electrophilic (Specific) |
| 4.[1] Conjugated | Protein/Dye | Variable (Hydrophilic) | Bio-active |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Grafting Density | Steric hindrance or oxidation of surface thiols.[1] | Reduce monomer concentration to prevent steric blocking; Reduce surface thiols with TCEP prior to reaction.[1] |
| Incomplete Activation | Acid too weak or incubation too short.[1] | Switch to 5% TFA in THF; Ensure water is present (hydrolysis requires |
| Non-Specific Binding | Hydrophobic interaction with the cyclohexyl ring.[1] | Add 0.1% Tween-20 or BSA to the washing buffer; Ensure unreacted ketones are capped with ethanolamine.[1] |
References
-
Hoyle, C. E., & Bowman, C. N. (2010).[1] Thiol–Ene Click Chemistry.[1][5] Angewandte Chemie International Edition, 49(9), 1540-1573.[1] Link[1]
-
Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (Chapter 16: Chemical Modification of Ketones and Aldehydes). Link
-
Flejszar, M., & Chmielarz, P. (2020).[1][6] Surface Modifications of Poly(Ether Ether Ketone) via Polymerization Methods.[1][6] Materials, 13(4), 999.[1][6] Link[1]
-
Kurniawan, Y. S., et al. (2017).[1][3] Synthesis of 1,4-Dioxaspiro[4.5] Novel Compounds... Indonesian Journal of Chemistry, 17(2), 303-310.[1] (Provides characterization data for similar spiro-ketal structures). Link
-
BOC Sciences. Allyl Monomers: Properties and Polymerization. (General reference for allyl ether reactivity).
Sources
- 1. CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Allyl-Functionalized Polysaccharides for 3D Printable Hydrogels Through Thiol–Ene Click Chemistry [mdpi.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane
Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in spirocyclic and protected-ketone functionalizations. The synthesis of 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane (also known as 8-allyloxy-1,4-dioxaspiro[4.5]decane)[1] is a classic two-step process: the reduction of a protected ketone followed by a Williamson ether synthesis via O-allylation.
While the theoretical chemistry is straightforward, practical execution often suffers from poor yields due to ketal lability, moisture contamination, or incomplete deprotonation. This guide is engineered to provide you with field-proven, self-validating protocols and the mechanistic causality behind each experimental choice.
I. Synthetic Workflow & Mechanistic Overview
The target molecule is synthesized from commercially available 1,4-cyclohexanedione monoethylene acetal. The workflow relies on a highly selective reduction to the intermediate alcohol, 1,4-dioxaspiro[4.5]decan-8-ol[2], followed by an SN2 nucleophilic substitution using allyl bromide[3].
Caption: Two-step synthesis workflow for 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane.
II. Step-by-Step Experimental Protocols
Every robust protocol must be a self-validating system. The following methodologies incorporate built-in checkpoints to ensure intermediate integrity before proceeding to the next step.
Protocol A: Reduction to 1,4-Dioxaspiro[4.5]decan-8-ol
Objective: Reduce the ketone while preserving the acid-sensitive ethylene acetal (ketal) protecting group.
-
Reaction Setup: Dissolve 1,4-cyclohexanedione monoethylene acetal (1.0 equiv) in anhydrous methanol (0.2 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Temperature Control: Cool the solution to 0 °C using an ice bath. Causality: Sodium borohydride (NaBH₄) reduction is exothermic; starting at 0 °C prevents solvent boil-off and suppresses side reactions.
-
Reagent Addition: Slowly add NaBH₄ (1.5 equiv) portion-wise over 15 minutes[2].
-
Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours. Validate completion via TLC (Hexanes:EtOAc 1:1, visualizing with KMnO₄ stain).
-
Workup (Critical Step): Quench the reaction by slowly adding saturated aqueous NaHCO₃. Do not use HCl or acidic quenchers. Causality: The 1,4-dioxaspiro[4.5]decane ring is highly sensitive to aqueous acids and will rapidly hydrolyze back to the ketone. Extract with EtOAc (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: O-Allylation to 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane
Objective: Achieve complete etherification without inducing elimination of the allyl halide.
-
Deprotonation: In a flame-dried flask under inert atmosphere (N₂ or Ar), suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF. Cool to 0 °C.
-
Alcohol Addition: Dissolve the 1,4-dioxaspiro[4.5]decan-8-ol intermediate (1.0 equiv) in a small volume of anhydrous THF and add it dropwise to the NaH suspension. Stir at room temperature for 30 minutes until H₂ gas evolution ceases. Causality: Complete alkoxide formation is mandatory before introducing the electrophile to prevent unreacted alcohol from competing in side reactions[3].
-
Electrophile Addition: Cool the mixture back to 0 °C. Add allyl bromide (1.5 equiv) dropwise. Optional: Add a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 equiv) to accelerate the SN2 reaction via the Finkelstein effect.
-
Heating: Warm the reaction to 60 °C and stir for 12 hours[3].
-
Quench and Isolation: Cool to 0 °C and carefully quench excess NaH with cold water (dropwise). Extract with diethyl ether or EtOAc. Wash the organic layer with water and brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.
III. Quantitative Data: Yield Optimization Parameters
To maximize the yield of the O-allylation step, reagent stoichiometry and solvent choices must be tightly controlled. The table below summarizes the optimal conditions based on mechanistic efficiency[3],[4].
| Parameter | Sub-optimal Condition | Optimized Condition | Causality for Yield Improvement | Expected Yield |
| Base | K₂CO₃ (pKa ~10.3) | NaH (pKa ~35) | K₂CO₃ is insufficiently basic to fully deprotonate the secondary aliphatic alcohol, leading to low conversion. NaH ensures quantitative alkoxide formation. | > 85% |
| Solvent | Dichloromethane (DCM) | Anhydrous THF | THF effectively solvates the sodium alkoxide ion pair, increasing the nucleophilicity of the oxygen atom for the SN2 attack. | > 85% |
| Electrophile | Allyl Chloride (1.0 eq) | Allyl Bromide (1.5 eq) | Bromide is a superior leaving group compared to chloride. A slight excess compensates for any volatile loss or trace moisture quenching. | 85 - 92% |
| Additive | None | TBAI (0.1 eq) | Iodide acts as a nucleophilic catalyst, converting allyl bromide to the highly reactive allyl iodide in situ. | > 90% |
IV. Mechanistic Pathway Visualization
Understanding the flow of electrons and the physical states of the intermediates is crucial for troubleshooting.
Caption: Mechanistic pathway of the Williamson ether synthesis via SN2 O-allylation.
V. Troubleshooting Guides & FAQs
Q1: My final NMR shows a ketone peak (~210 ppm) instead of the expected ketal signals. What happened? A: You have inadvertently hydrolyzed the 1,4-dioxaspiro[4.5]decane protecting group. This acetal is highly labile in the presence of aqueous acid. Troubleshooting: Ensure your workup for the NaBH₄ reduction step uses a neutral or slightly basic quench (like saturated NaHCO₃ or plain water)[2]. Avoid using HCl, NH₄Cl, or acidic silica gel during chromatography. If your silica is slightly acidic, pre-treat your column with 1% triethylamine (TEA) in your eluent.
Q2: The O-allylation reaction stalls at 50% conversion. How can I drive it to completion? A: Stalled etherifications usually point to one of three issues:
-
Moisture: NaH reacts instantly with water to form NaOH, which is not strong enough to deprotonate your alcohol efficiently in THF. Ensure your THF is strictly anhydrous and glassware is flame-dried.
-
Degraded NaH: NaH degrades over time if exposed to humid air. Wash your NaH dispersion with anhydrous hexanes under nitrogen to remove the mineral oil and expose the reactive surface before adding THF.
-
Steric Hindrance/Reactivity: Secondary alcohols can be sluggish. Adding 0.1 equivalents of TBAI (Tetrabutylammonium iodide) will generate allyl iodide in situ, which is a much more potent electrophile for the SN2 attack[4].
Q3: The reaction mixture turned black and I have multiple spots on my TLC after adding allyl bromide. Why? A: You are likely experiencing base-catalyzed degradation or over-alkylation side reactions due to poor temperature control. When adding allyl bromide to the alkoxide, the reaction is exothermic. If added at room temperature or higher, localized hotspots can cause the allyl bromide to undergo elimination or polymerize. Troubleshooting: Always cool the alkoxide solution to 0 °C before the dropwise addition of allyl bromide, then gently warm to 60 °C[3].
Q4: Can I use Phase Transfer Catalysis (PTC) instead of NaH to avoid anhydrous conditions? A: Yes. If handling NaH is problematic, you can use a biphasic system (e.g., 50% aqueous NaOH and toluene) with a phase transfer catalyst like tetrabutylammonium hydrogen sulfate (Bu₄N⁺HSO₄⁻)[4]. However, note that while this is greener and avoids moisture sensitivity, the reaction times may be longer, and the yield is generally slightly lower (~75-80%) compared to the strictly anhydrous NaH method.
VI. References
-
Royal Society of Chemistry (RSC). NaH mediated isomerisation–allylation reaction of 1,3-substituted propenols. Retrieved from[Link]
-
MDPI. Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Retrieved from [Link]
Sources
preventing premature polymerization of allyl ether monomers during storage
Welcome to the Technical Support Center for Allyl Ether Monomer Handling. As a Senior Application Scientist, I have structured this guide to move beyond basic instructions, providing you with the mechanistic causality behind storage failures and the self-validating protocols required to ensure reproducible polymer synthesis.
Part 1: The Mechanism of Premature Polymerization
Allyl ether monomers are notoriously susceptible to premature polymerization (autopolymerization) during storage. Unlike standard vinyl monomers, the vulnerability of allyl ethers lies in the high electron density of their double bonds and the presence of highly reactive allylic hydrogen atoms[1].
When exposed to light, heat, or trace transition metals, these allylic hydrogens are easily abstracted, forming allylic radicals. In the presence of ambient oxygen, these radicals rapidly undergo autoxidation to form hydroperoxides[2][3]. Over time, these hydroperoxides thermally or photolytically cleave into highly reactive alkoxy and hydroxyl radicals, which initiate the premature free-radical chain propagation that leads to viscosity increases and eventual gelation[4].
To visualize this causality and the precise intervention point of chemical inhibitors, review the pathway below:
Autoxidation and premature polymerization pathway of allyl ethers, including inhibitor intervention.
Part 2: Optimal Storage Protocols
To prevent the cascade shown above, manufacturers add phenolic inhibitors such as MEHQ (Monomethyl ether of hydroquinone) or BHT (Butylated hydroxytoluene)[5]. However, a critical and often misunderstood aspect of phenolic inhibitors is the "Oxygen Paradox."
Many researchers mistakenly sparge their inhibited monomer bottles with 100% Argon or Nitrogen to prevent oxidation. Do not do this. Phenolic inhibitors require the presence of dissolved oxygen to function[3][6]. The inhibitor reacts with oxygen-centered peroxy radicals much faster than carbon-centered radicals. If you completely inert the atmosphere, the inhibitor cannot function, and the monomer will rapidly polymerize.
Quantitative Storage Parameters
| Storage Parameter | Recommended Condition | Mechanistic Rationale |
| Atmosphere | Air (or 5-10% O2 in N2) | Phenolic inhibitors (MEHQ/BHT) require trace oxygen to form stable quinone structures that trap propagating radicals[3]. |
| Temperature | 2°C to 8°C (Refrigerated) | Lowers the kinetic energy of the system, drastically reducing the rate of thermal hydroperoxide decomposition[7]. |
| Light Exposure | Amber/Opaque Glass | Prevents UV-induced homolytic cleavage of the allylic C-H bonds and existing peroxide O-O bonds[6]. |
| Container Material | Glass or Steel | Avoids leaching of plasticizers. Note: Iron in steel can actually help reduce peroxides in certain ethers[6]. |
| Shelf Life (Opened) | < 6 Months | Ethers are notorious peroxide formers. Peroxides accumulate continuously once the container is opened[2][8]. |
Part 3: Troubleshooting & FAQs
Q1: My allyl ether monomer has become noticeably more viscous during storage. Can I still use it if I filter it? A: No. An increase in viscosity is the primary macroscopic indicator that premature polymerization (oligomerization) has occurred[4]. Filtering will only remove macroscopic gel particles; the remaining liquid will contain dissolved oligomers that will alter the stoichiometry, kinetics, and mechanical properties of your intended polymer network. Dispose of the chemical safely.
Q2: I need to distill my allyl ether to achieve ultra-high purity. Are there any safety concerns? A: Critical Safety Hazard. Allyl ethers slowly form explosive peroxides during storage[2][8]. Because peroxides are less volatile than the parent monomer, distillation concentrates these highly unstable compounds in the heating flask, presenting a severe explosion risk[6][8]. You must test for peroxides (using KI starch paper or quantitative test strips) before applying heat. If peroxides are >20 ppm, they must be chemically reduced (e.g., using acidified iron(II) sulfate) prior to distillation[7]. Furthermore, distillation removes the inhibitor, meaning the purified monomer must be used immediately[6].
Q3: Why did my photopolymerization fail even though I added the correct photoinitiator? A: You likely failed to remove the MEHQ inhibitor prior to the experiment. MEHQ acts as a radical scavenger. During your reaction, the radicals generated by your photoinitiator were immediately quenched by the residual MEHQ, completely preventing the intended chain reactions[5].
Part 4: Experimental Protocols for Inhibitor Removal
To achieve reproducible polymerization, the inhibitor must be removed immediately prior to use. Below are the two most reliable, self-validating methodologies for lab-scale purification.
Logic and workflow for selecting and executing an inhibitor removal strategy.
Method A: Basic Activated Alumina Column Chromatography (Recommended)
This method relies on adsorption. The weakly acidic phenolic OH group of MEHQ binds strongly to the basic sites of the alumina, allowing the neutral allyl ether to pass through[5].
Materials: Glass chromatography column, glass wool, Basic Activated Alumina (Brockmann I), clean receiving flask.
-
Preparation: Secure a glass column vertically. Insert a small plug of glass wool at the bottom to prevent stationary phase leakage[5].
-
Packing: Pour dry basic activated alumina into the column to create a 5–10 cm bed (sufficient for ~100-200 mL of monomer)[5]. Tap the column gently to ensure uniform packing and prevent channeling.
-
Pre-wetting (Optional but recommended): Pre-wash the column with a small volume of the monomer.
-
Elution: Load the allyl ether monomer onto the top of the bed. Open the stopcock and allow it to elute via gravity. Causality note: Do not use pressurized air to force it through rapidly; the adsorption kinetics require residence time. The maximum recommended flow rate is approximately 4 bed volumes per hour.
-
Collection: Collect the purified monomer in a clean, dry flask. Use immediately , as it now possesses zero defense against autopolymerization.
Method B: Caustic Washing (Liquid-Liquid Extraction)
This method utilizes acid-base chemistry. The NaOH deprotonates the MEHQ, converting it into a water-soluble phenoxide salt, which partitions into the aqueous layer[5].
Materials: Separatory funnel, 5% Aqueous NaOH solution, Deionized (DI) water, saturated brine (NaCl), anhydrous Magnesium Sulfate (MgSO4).
-
Extraction: In a separatory funnel, combine the allyl ether monomer with an equal volume of 5% aqueous NaOH[5].
-
Agitation: Shake vigorously, venting frequently to release any pressure. Allow the phases to separate completely.
-
Separation: Drain and discard the lower aqueous layer (which now contains the MEHQ salt). Repeat this NaOH extraction two more times to ensure complete inhibitor removal[5].
-
Neutralization: Wash the organic layer with equal volumes of DI water. Self-validating step: Test the discarded aqueous wash with pH paper. Continue washing until the water is completely neutral (pH ~7) to ensure no residual base remains, which could cause side reactions[5].
-
Drying: Wash once with saturated brine to pull out bulk water[5]. Transfer the organic layer to an Erlenmeyer flask, add anhydrous MgSO4, and swirl until the drying agent flows freely (indicating all water is absorbed).
-
Filtration: Filter out the MgSO4. The purified monomer is ready for immediate polymerization.
References
-
Peroxide Forming Chemicals | Environmental Health & Safety (EHS), utexas.edu. Available at:[Link]
-
Peroxide-Forming Chemicals – Safety Guidelines, tcu.edu. Available at:[Link]
-
Peroxide-Forming Chemicals, unm.edu. Available at:[Link]
-
Peroxide forming chemicals - Sciencemadness Wiki, sciencemadness.org. Available at:[Link]
-
Peroxide Forming Chemicals - University of Michigan-Dearborn, umdearborn.edu. Available at: [Link]
-
Efficient stabilization of thiol-ene formulations in radical photopolymerization - SciSpace, scispace.com. Available at: [Link]
-
Polymerisation of Allyl Compounds - ResearchGate, researchgate.net. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 3. umdearborn.edu [umdearborn.edu]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. Peroxide forming chemicals - Sciencemadness Wiki [sciencemadness.org]
- 8. ehs.tcu.edu [ehs.tcu.edu]
hydrolytic stability of 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane in acidic media
Subject: Hydrolytic Stability in Acidic Media & Troubleshooting Guide
Executive Summary
This guide addresses the stability profile of 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane .[1] While the allyl ether moiety (2-propenyloxy) is robust under standard aqueous conditions, the 1,4-dioxaspiro[4.5]decane core (a cyclic ketal) is inherently acid-labile.
The Critical Conflict: Researchers often encounter unintended degradation (ring-opening hydrolysis) when exposing this compound to acidic HPLC mobile phases, acidic workup conditions, or unbuffered aqueous environments. This guide provides the mechanistic understanding and protocols required to preserve molecular integrity.
Module 1: The Mechanism of Instability
Chemical Vulnerability Analysis
The molecule contains two distinct oxygenated functionalities with vastly different stability profiles:
-
Allyl Ether (C8 Position): Generally stable to dilute aqueous acids, bases, and nucleophiles. Cleavage typically requires harsh Lewis acids (e.g.,
) or transition metal catalysis. -
Spiro-Dioxolane (C1/C4 Position): This is a cyclic ketal protecting group. In the presence of Bronsted acids (
) and water, it undergoes rapid hydrolysis to revert to the parent ketone (4-(allyloxy)cyclohexanone) and ethylene glycol.
Hydrolysis Pathway (Visualized)
The degradation is driven by the protonation of the ketal oxygen, leading to the formation of a resonance-stabilized oxocarbenium ion. This is the rate-determining step in acidic media.
Figure 1: Acid-catalyzed hydrolysis pathway of the 1,4-dioxaspiro moiety. The reaction is reversible but favors products in aqueous acid.
Module 2: Troubleshooting & Diagnostics (FAQ)
Scenario A: "I see 'Ghost Peaks' in my LC-MS chromatogram."
Diagnosis: On-column hydrolysis. Standard reverse-phase HPLC methods often use 0.1% Formic Acid or TFA (pH ~2-3). This is sufficient to hydrolyze the spiro-ketal during the run, leading to split peaks: one for the intact ketal and one for the deprotected ketone.
-
Corrective Action: Switch to a neutral or basic mobile phase.
-
Buffer: 10mM Ammonium Bicarbonate (pH 7.8) or Ammonium Acetate (pH ~6.5).
-
Column: Ensure your column silica is resistant to higher pH (e.g., C18 hybrid particles).
-
Scenario B: "My yield dropped significantly after silica gel chromatography."
Diagnosis: Silica acidity. Standard silica gel is slightly acidic (pH 4–5 in slurry). Prolonged contact can degrade the ketal, especially if the elution is slow.
-
Corrective Action: Neutralize the stationary phase.
-
Pre-treatment: Flush the column with 1% Triethylamine (Et3N) in hexanes before loading the sample.
-
Mobile Phase: Add 0.1% Et3N to your eluent system.
-
Scenario C: "The compound degraded in the freezer."
Diagnosis: Moisture-induced hydrolysis. If the sample was not dried completely, residual water + trace acid (from CDCl3 or air) will catalyze hydrolysis over time, even at -20°C.
-
Corrective Action:
-
Store under Argon/Nitrogen.[2]
-
Ensure the sample is free of chloroform (which forms HCl over time). Store in solid form or in anhydrous benzene/toluene.
-
Module 3: Experimental Protocols
Protocol: Hydrolytic Stability Assay
Use this protocol to determine the half-life (
Materials:
-
Compound Stock: 10 mM in Acetonitrile (MeCN).
-
Buffer A: Phosphate Buffer (pH 7.4).
-
Buffer B: Acetate Buffer (pH 4.0).
-
Internal Standard: Naphthalene (inert).
Procedure:
-
Preparation: Mix 100 µL of Compound Stock with 900 µL of the test Buffer.
-
Incubation: Shake at 25°C.
-
Sampling: At
min, remove 50 µL aliquots. -
Quench: Immediately add 100 µL of 0.1 M NaOH (for acid samples) or MeCN (for neutral) to stop the reaction.
-
Analysis: Analyze via HPLC (Neutral method, see Module 2).
-
Calculation: Plot
vs. time. The slope gives .
Protocol: Controlled Deprotection (Intentional)
If your goal is to remove the ketal to access the ketone while keeping the allyl ether intact.
Reagents:
-
Solvent: Acetone/Water (4:1).
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS) or 1M HCl.
Step-by-Step:
-
Dissolve 1 eq. of substrate in Acetone/Water (0.1 M concentration).
-
Add 0.1 eq. of PPTS (mild) or 1 eq. 1M HCl (fast).
-
Heat to reflux (mild) or stir at RT (strong acid) for 2–4 hours.
-
Monitor: TLC (stain with Anisaldehyde; ketone usually runs lower Rf than ketal).
-
Workup: Neutralize with Sat.
before extraction to prevent aldol condensation of the resulting ketone.
Module 4: Comparative Stability Data
The following table summarizes the expected stability of the spiro-dioxolane moiety based on general cyclic ketal kinetics [1, 2].
| Condition | pH Range | Estimated | Status |
| 0.1% TFA / Water | ~2.0 | < 10 Minutes | Unstable (Avoid) |
| Acetic Acid (5%) | ~3.0 | 1 - 2 Hours | Risk (Monitor closely) |
| Silica Gel Slurry | ~5.0 | 6 - 12 Hours | Moderate (Neutralize) |
| Phosphate Buffer | 7.4 | > 1 Week | Stable |
| 0.1M NaOH | 13.0 | Indefinite | Stable |
Module 5: Decision Tree for Sample Handling
Figure 2: Decision support logic for handling the compound in various experimental stages.
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Chapter 4: Protection for the Carbonyl Group).[3]
-
Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[1] Chemical Reviews, 74(5), 581–603. [Link]
-
Kreevoy, M. M., & Taft, R. W. (1955). The General Acid-catalyzed Hydrolysis of Acetals and Ketals.[1] Journal of the American Chemical Society, 77(21), 5590–5595. [Link]
Sources
removing unreacted starting materials from spiro-acetal monomer mixtures
Welcome to the Technical Support Center for the purification of spiro-acetal monomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing unreacted starting materials from spiro-acetal monomer mixtures. The formation of spiro-acetals, while a powerful tool in synthetic chemistry, often results in product mixtures containing residual diol and ketone or aldehyde starting materials.[1][2][3] The presence of these impurities can significantly hinder subsequent polymerization reactions or alter the biological activity of target molecules.[4]
This resource provides a structured approach to diagnosing purification challenges and selecting the most effective purification strategy.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows the presence of both my spiro-acetal product and unreacted starting materials. What is the first step I should take?
A1: The first step is to accurately identify the impurities present. Proton and Carbon NMR are excellent tools for this. Unreacted diols will show characteristic broad hydroxyl (-OH) peaks, while unreacted ketones or aldehydes will display distinct carbonyl signals in the 13C NMR spectrum. Once identified, you can select an appropriate purification strategy based on the physical properties of your product and the impurities.
Q2: I have a significant amount of unreacted diol in my reaction mixture. What is the most efficient way to remove it?
A2: The best method depends on the properties of your spiro-acetal.
-
Aqueous Work-up/Extraction: If your spiro-acetal has low water solubility, a simple aqueous wash can be very effective. Diols, especially smaller ones like ethylene glycol or propanediol, are highly soluble in water and can be partitioned into the aqueous phase, leaving your product in the organic layer.
-
Recrystallization: If your spiro-acetal is a solid, recrystallization is a powerful purification technique. The key is to find a solvent system where the spiro-acetal has high solubility at elevated temperatures and low solubility at room temperature, while the diol remains soluble at all temperatures.
-
Column Chromatography: For mixtures that are difficult to separate by other means, column chromatography is a reliable option.[5][6][7][8] A silica gel column is typically used, and the solvent system is chosen to achieve good separation between your less polar spiro-acetal and the more polar diol.
Q3: How can I remove unreacted ketone or aldehyde from my spiro-acetal product?
A3: The approach for removing carbonyl-containing starting materials is similar to removing diols, focusing on differences in physical properties.
-
Distillation: If your spiro-acetal has a significantly higher boiling point than the unreacted ketone or aldehyde, distillation can be an effective purification method.[4][9] This is particularly useful for volatile starting materials.
-
Column Chromatography: As with diol removal, column chromatography is a versatile technique for separating spiro-acetals from unreacted ketones or aldehydes based on polarity differences.[5][10]
-
Chemical Scavenging: In some cases, specific reagents can be used to selectively react with and remove the aldehyde or ketone impurity. However, care must be taken to ensure these reagents do not affect the spiro-acetal product.
Q4: My spiro-acetal seems to be degrading during purification. What could be the cause and how can I prevent it?
A4: Spiro-acetals are susceptible to hydrolysis under acidic conditions.[2][11][12][13] If you are using silica gel for column chromatography, its slightly acidic nature can sometimes lead to product degradation. To mitigate this, you can:
-
Neutralize the Silica Gel: Pre-treat the silica gel with a base, such as triethylamine, before packing the column.
-
Use an Alternative Stationary Phase: Consider using a more neutral stationary phase like alumina.
-
Avoid Protic Solvents: When possible, use aprotic solvents for your purification to minimize the risk of hydrolysis.
Troubleshooting Guides
Problem 1: Poor Separation During Column Chromatography
Symptoms:
-
Broad, overlapping peaks in the collected fractions.
-
Co-elution of the spiro-acetal and starting materials.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent is critical for good separation. Perform a systematic TLC analysis with a range of solvent systems to find the optimal mobile phase that provides a good separation (ΔRf > 0.2) between your product and impurities.[5] |
| Column Overloading | Loading too much crude material onto the column will lead to poor separation. As a general rule, use a 1:30 to 1:50 ratio of crude material to silica gel by weight. |
| Improper Column Packing | Air bubbles or channels in the silica gel bed will result in an uneven flow of the mobile phase and poor separation. Ensure the column is packed uniformly. |
Problem 2: Low Yield After Recrystallization
Symptoms:
-
A significant portion of the product remains in the mother liquor.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Solvent Choice | The ideal recrystallization solvent should dissolve the spiro-acetal well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures to find the best system for your specific product. |
| Cooling Too Quickly | Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. |
| Insufficient Concentration | If the solution is too dilute, the product may not crystallize out upon cooling. Carefully evaporate some of the solvent to reach the saturation point before cooling. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for purifying a spiro-acetal monomer using silica gel column chromatography.
Materials:
-
Crude spiro-acetal mixture
-
Silica gel (60 Å, 230-400 mesh)
-
Appropriate organic solvents (e.g., hexane, ethyl acetate)
-
Glass column with a stopcock
-
Collection tubes
Procedure:
-
Select the Solvent System: Use Thin Layer Chromatography (TLC) to determine the optimal eluent. The goal is to have the spiro-acetal with an Rf value of approximately 0.3 and well-separated from impurities.[5]
-
Prepare the Column:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring no air bubbles are trapped.
-
Add another layer of sand on top of the silica gel bed.
-
-
Load the Sample:
-
Dissolve the crude spiro-acetal in a minimal amount of the eluent.
-
Carefully add the sample to the top of the column.
-
-
Elute the Column:
-
Add the eluent to the column and begin collecting fractions.
-
Monitor the separation by TLC.
-
-
Combine and Concentrate:
-
Combine the fractions containing the pure spiro-acetal.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Visualizing the Purification Workflow
Caption: Decision workflow for selecting a purification method.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. researchgate.net [researchgate.net]
- 4. US4423238A - Process for purifying acetals - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. kbfi.ee [kbfi.ee]
- 8. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 9. US4339623A - Monomer/solvent purification - Google Patents [patents.google.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Chemically Recyclable Poly(β-thioether ester)s Based on Rigid Spirocyclic Ketal Diols Derived from Citric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vaia.com [vaia.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
troubleshooting low conversion rates in thiol-ene curing of spiro monomers
Welcome to the Technical Support Center for advanced photopolymerization. This guide is designed for researchers and drug development professionals engineering volume-neutral, high-performance polymer networks. Below, we address the unique kinetic and thermodynamic challenges of integrating spiro monomers (such as spiroorthocarbonates and spiroacetals) into thiol-ene click chemistry workflows.
Diagnostic Logic Flow
Use the following self-guided diagnostic tree to isolate the root cause of low conversion in your specific formulation.
Diagnostic workflow for low conversion in spiro-functionalized thiol-ene resins.
Part 1: Mechanistic FAQs (Understanding Causality)
Q: Why does the addition of spiroorthocarbonates (SOCs) or spiroacetals stall my overall network conversion?
A: The introduction of spiro monomers—often utilized as anti-shrinkage additives due to their double ring-opening polymerization (DROP) capabilities—drastically alters network mobility. Spiroacetals and SOCs possess highly rigid, bulky bicyclic structures. As the thiol-ene step-growth polymerization proceeds, the rigid spiro backbone accelerates the onset of vitrification (the point where the glass transition temperature,
Q: My "ene" conversion is >90%, but my thiol conversion is stuck below 40%. What is causing this stoichiometric mismatch? A: This is a classic symptom of competing reaction kinetics. Thiol-ene systems are idealized as a 1:1 alternating step-growth mechanism. However, if your "ene" is electron-deficient (e.g., acrylates or methacrylates), it is highly susceptible to free-radical homopolymerization. The enes react with themselves much faster than they undergo chain-transfer with the thiol. Consequently, the enes are rapidly depleted, leaving the thiols stranded without reaction partners. For example, in dithiol-SOC and dimethacrylate hybrid systems, thiol conversion frequently stalls around 32-47% while methacrylate conversion exceeds 95%[3]. To resolve this, switch to electron-rich enes (like allyl or vinyl ethers) that do not homopolymerize, forcing the system strictly into the step-growth pathway.
Part 2: Step-by-Step Troubleshooting Protocols
Protocol A: Implementing a Dual-Cure System for SOC-Thiol-Ene Resins
To overcome the initiation mismatch between radical thiol-ene coupling and cationic SOC ring-opening, a dual-initiator system is required. This self-validating protocol ensures both mechanisms fire sequentially or simultaneously, maximizing conversion and minimizing shrinkage[2].
-
Resin Formulation: Combine your thiol (e.g., PETMP) and electron-rich ene (e.g., tri(ethylene glycol) divinyl ether) in a 1:1 functional molar ratio.
-
Spiro Addition: Add the spiro-orthoester or SOC at 10-30 wt% depending on the desired volume expansion.
-
Dual Initiator Spiking: Add 0.5 wt% of a radical photoinitiator (e.g., BAPO for 405 nm activation) and 1.0 wt% of a compatible cationic photoinitiator (e.g., diaryliodonium salts).
-
Irradiation: Cure using a 405 nm LED at 5-10 mW/cm² for 30-60 seconds.
-
System Validation (Gel Fraction): Perform a post-cure solvent swell test using dichloromethane. A fully crosslinked dual-cure system will exhibit a gel fraction >95%. If the cationic mechanism failed, the unreacted spiro core will leach out, significantly lowering the gel fraction and indicating an initiator mismatch.
Protocol B: Real-Time FTIR (RT-FTIR) Monitoring for Kinetic Validation
To diagnose whether early vitrification or homopolymerization is the culprit, you must track functional group depletion in real-time[4]. By monitoring specific IR bands, the system self-validates the kinetic pathway.
-
Sample Preparation: Sandwich a 15-20 µm film of the liquid resin between two NaCl or KBr windows.
-
Spectrometer Setup: Mount the sample in an RT-FTIR spectrometer equipped with a UV/Vis light guide. Set the scan rate to 2-5 scans per second at a resolution of 4 cm⁻¹.
-
Data Acquisition: Initiate the light source and monitor the specific absorption bands simultaneously:
-
Thiol (S-H stretch): 2560–2570 cm⁻¹
-
Allyl/Vinyl Ene (C=C stretch): 1640–1646 cm⁻¹
-
Spiro Ring (C-O-C stretch): ~1050–1100 cm⁻¹ (varies by specific SOC)
-
-
Causality Analysis: Calculate conversion using the formula:
.-
Result A: If the S-H peak plateaus while the C=C peak continues to drop, homopolymerization is occurring.
-
Result B: If both plateau simultaneously before reaching 60%, the system has vitrified due to spiro rigidity.
-
Part 3: Quantitative Benchmarks
The following table summarizes expected conversion rates and volumetric shrinkage based on the formulation strategy and monomer selection[1][2][3]. Use these benchmarks to validate your experimental outcomes.
| Formulation Strategy | Ene Type | Initiator System | Thiol Conversion | Ene Conversion | Volume Shrinkage |
| Standard Thiol-Ene | Allyl / Vinyl Ether | Radical (e.g., TPO) | >90% | >90% | 7.0% - 8.5% |
| Thiol-Ene + SOC | Methacrylate | Radical Only | 32% - 47% | >95% | ~5.0% |
| Thiol-Ene + SOC | Vinyl Ether | Dual (Radical + Cationic) | >85% | >90% | <3.0% (Up to 39% reduction) |
References
1.[1] Title: Tough Semicrystalline Thiol–Ene Photopolymers Incorporating Spiroacetal Alkenes | Macromolecules - ACS Publications Source: acs.org URL: [Link] 2.[2] Title: 3D-printing of high-K thiol-ene resins with 1 spiro-orthoesters as anti-shrinkage additive Source: researchgate.net URL: [Link] 3.[4] Title: Biobased and Degradable Thiol-Ene Networks from Levoglucosan for Sustainable 3D Printing - NSF PAR Source: nsf.gov URL: [Link] 4.[3] Title: Full article: The effect of a dithiol spiroorthocarbonate on mechanical properties and shrinkage of a dental resin Source: tandfonline.com URL: [Link]
Sources
resolving phase separation issues in copolymers containing spiro-acetals
Topic: Resolving Phase Separation Issues in Spiro-Acetal Copolymers Audience: Polymer Chemists, Drug Delivery Scientists, Materials Engineers
Welcome to the SpiroTech Technical Support Portal
Status: Operational Ticket Scope: Troubleshooting thermodynamic instability and kinetic trapping in Poly(spiroacetal) block copolymers (e.g., PSA-b-PEG, PSA-b-PCL).
Spiro-acetal polymers offer exceptional rigidity and variable hydrolytic stability, making them ideal for biomedical scaffolds and drug delivery vehicles. However, their intrinsic rod-like stiffness often leads to aggressive, uncontrolled phase separation when paired with flexible coil blocks (like PEG).
This guide addresses the three most common failure modes reported by our users:
-
Insolubility/Cloudiness during synthesis or processing.
-
Macrophase Separation (film opacity/cracking) upon drying.
-
Micelle Instability (aggregation) in aqueous media.
Module 1: Thermodynamic Instability (Solubility Mismatches)
The Issue: Your copolymer solution is turbid or precipitates immediately upon standing.
The Science: Spiro-acetal blocks possess high structural rigidity and distinct polarity due to the cyclic acetal rings. This creates a high Flory-Huggins interaction parameter (
Troubleshooting Protocol: The Hansen Solubility Parameter (HSP) Optimization
Do not rely on "like dissolves like." You must match the three HSP components: Dispersion (
Step-by-Step Diagnosis:
-
Calculate
: Use the equation:-
If
(Interaction Radius of the polymer), the solvent will fail. -
Target:
MPa for spiro-acetals.
-
-
Select a Co-Solvent System: Spiro-acetals often require "Potent Solvents" (e.g., HFIP, CHCl
) which are harsh. To process them, use a binary solvent blend to lower the effective .
Reference Data: Common Solubility Parameters
| Component | Notes | |||
| Poly(spiroacetal) | ~18.5 | ~9.0 | ~7.5 | Rigid, moderately polar |
| PEG (Coil) | 17.0 | 11.0 | 8.5 | Hydrophilic |
| Chloroform | 17.8 | 3.1 | 5.7 | Good solvent for PSA |
| THF | 16.8 | 5.7 | 8.0 | Moderate solvent |
| Water | 15.6 | 16.0 | 42.3 | Non-solvent (Precipitant) |
Corrective Action:
If using THF results in cloudiness, add 10-15% v/v of a high-polarity solvent like DMSO or DMF to bridge the
Module 2: Kinetic Control & Morphology (Rod-Coil Physics)
The Issue: Films dry opaque or brittle; micelles aggregate into large clusters. The Science: This is a Rod-Coil Block Copolymer problem. The spiro-acetal block acts as a rigid rod, while the comonomer (e.g., PEG) is a flexible coil.
-
Mechanism: The rigid blocks tend to align (liquid crystalline behavior) and crystallize faster than the coil can relax. This leads to Macrophase Separation (bad) instead of Microphase Separation (good/nanostructured).
Workflow: Controlling Crystallization-Induced Phase Separation (CIPS)
To achieve ordered nanostructures (lamellae or cylinders), you must suppress rapid crystallization during solvent evaporation.
Figure 1: Decision tree for troubleshooting morphology issues in rigid-rod spiro-acetal copolymers.
Protocol: Solvent Casting with Controlled Annealing
-
Dissolution: Dissolve copolymer in CHCl
(1-2 wt%). Stir for 4 hours. -
Filtration: Filter through 0.45
m PTFE to remove pre-nucleated crystallites. -
Slow Casting: Cast into Teflon mold. Cover with a petri dish to slow evaporation (vapor annealing).
-
Why? Fast evaporation freezes the system in a non-equilibrium macrophase separated state.
-
-
Thermal Annealing: Once dry, heat the film to
(typically 80-100°C for many spiro-acetals) for 12 hours under vacuum.-
Result: This mobilizes the chains, allowing the rigid rods to self-assemble into thermodynamic microdomains rather than random aggregates.
-
Module 3: Micelle Stability (Drug Delivery)
The Issue: Nanoparticles precipitate during dialysis or drug loading. The Science: Spiro-acetal blocks are hydrophobic. If the water exchange rate is too fast during dialysis, the hydrophobic blocks "crash out" before they can organize into a micelle core.
The Fix: The Co-Solvent Drop Method
Instead of dialysis, use the Drop-wise Addition method:
-
Dissolve copolymer in a water-miscible organic solvent (e.g., Acetone or THF).
-
Add water to the organic phase drop-wise (1 drop/sec) with vigorous stirring.
-
Critical Point: As water content increases, the solvent quality for the spiro-block decreases gradually, forcing it to curl into the core slowly.
-
-
Evaporate the organic solvent.
Frequently Asked Questions (FAQ)
Q: Why does my GPC trace show two peaks after synthesis? A: This indicates incomplete coupling or homopolymer contamination. Spiro-acetals are sensitive to acid hydrolysis. Ensure your GPC eluent contains a neutralizing agent (e.g., Triethylamine) to prevent degradation during analysis.
Q: Can I use thermal extrusion for these polymers?
A: Proceed with caution. Spiro-acetals have high melting points (
Q: My film is clear but turns white over a week. Why?
A: This is Cold Crystallization . The spiro-acetal segments are slowly crystallizing at room temperature. Store samples below their
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Defines the
calculation method for polymer solubility). -
Mai, Y., & Eisenberg, A. (2012). "Self-assembly of block copolymers". Chemical Society Reviews. (Foundational text on rod-coil block copolymer thermodynamics and micelle formation).
-
Olsen, B. D., & Segalman, R. A. (2008). "Self-assembly of rod-coil block copolymers". Materials Science and Engineering: R: Reports. (Explains the specific physics of rigid-rod polymers like spiro-acetals).
-
Feng, Y., et al. (2025).[3] "Controlling polymerization-induced phase separation in the synthesis of porous gels". arXiv. (Recent insights into kinetic control of phase separation).
Sources
- 1. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 3. Controlling polymerization-induced phase separation in the synthesis of porous gels [arxiv.org]
Technical Support Center: Stability & Degradation of 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane
Executive Summary
This guide addresses the photochemical stability of 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane , a functionalized spiroketal intermediate. Under UV exposure, this molecule is susceptible to two distinct degradation vectors: radical-mediated allylic oxidation (primary pathway) and acid-catalyzed ketal hydrolysis (secondary pathway driven by photo-acid generation).
Researchers observing "yellowing," "pH drift," or "unknown peak emergence" during storage or reaction monitoring should consult the Troubleshooting Module below.
Module 1: Degradation Pathways (The "Why")
The degradation profile is dictated by the molecule's two reactive centers: the Allyl Ether tail and the Dioxolane (Ketal) head.
Primary Pathway: Allylic Auto-Oxidation (Radical Mechanism)
The most labile site is the methylene group (
-
Mechanism: Hydrogen Abstraction
Resonant Allyl Radical Peroxyl Radical ( ) Hydroperoxide. -
Key Degradants:
-
Allylic Hydroperoxides: Initial "silent" degradants (non-chromophoric, potentially explosive).
-
Acrolein (
): Formed via C-O bond cleavage; highly toxic and volatile. -
8-Hydroxy-1,4-dioxaspiro[4.5]decane: The alcohol remnant after the allyl group is cleaved.
-
Secondary Pathway: Photo-Acid Hydrolysis
The 1,4-dioxaspiro[4.5]decane moiety is a cyclic ketal protecting group. While stable to bases, it is highly acid-sensitive .
-
Mechanism: UV degradation of solvents (e.g., chlorinated solvents, alcohols) or the allyl tail itself often produces trace organic acids (e.g., formic acid). This drop in pH catalyzes the hydrolysis of the dioxolane ring.
-
Key Degradants:
-
4-(Allyloxy)cyclohexanone: The deprotected ketone.
-
Ethylene Glycol: Released upon ring opening.
-
Module 2: Visualizing the Pathway
The following diagram maps the causal relationships between UV exposure and specific breakdown products.
Figure 1: Mechanistic flow of UV-induced degradation showing the bifurcation between oxidative cleavage (top) and acid hydrolysis (bottom).
Module 3: Troubleshooting Guide (FAQ)
Q1: I see a new peak eluting before my main peak on Reverse-Phase HPLC. What is it?
Diagnosis: Likely 8-Hydroxy-1,4-dioxaspiro[4.5]decane (The alcohol).
-
Reasoning: The loss of the allyl group (
) reduces the lipophilicity of the molecule significantly, causing it to elute earlier than the parent ether on C18 columns. -
Confirmation: Check for the disappearance of the allyl vinyl signals in NMR (
ppm multiplet).
Q2: My sample has turned yellow and smells acrid. Is it safe?
Diagnosis: STOP IMMEDIATELY. The yellowing indicates conjugated oligomer formation (aldol condensation), and the acrid smell is likely Acrolein .
-
Risk: Acrolein is a potent lachrymator and toxic. The yellow color suggests advanced degradation where initial peroxides have decomposed.
-
Action: Test for peroxides immediately (see Protocol A). If positive, neutralize with a reducing agent (e.g., sodium thiosulfate) before disposal.
Q3: The pH of my aqueous/organic mixture dropped from 7.0 to 4.5. Why?
Diagnosis: Photo-Acid Generation.
-
Reasoning: UV degradation of the allyl ether tail (or the solvent) produces formates or free formic acid.
-
Consequence: This acidity will catalyze the deprotection of the spiroketal. You will likely see the formation of 4-(allyloxy)cyclohexanone (The Ketone).
-
Prevention: Add a weak base stabilizer (e.g.,
or Triethylamine) if UV exposure is unavoidable during processing.
Q4: Can I use this molecule in radical polymerization (UV curing)?
Answer: Yes, but with caveats.
-
Issue: Allyl ethers suffer from "degradative chain transfer."[1] The allylic radical is stable and slow to propagate, often terminating the polymerization chain early.
-
Solution: This molecule is better suited as a comonomer with thiols (Thiol-Ene "Click" Chemistry), which are insensitive to oxygen inhibition and bypass the stable allyl radical trap [1].
Module 4: Experimental Protocols
Protocol A: Rapid Peroxide Detection (FOX Assay)
Use this to verify if UV exposure has compromised the allyl ether integrity.
-
Reagent Preparation:
-
Solution A: 25 mM Ammonium Ferrous Sulfate in 2.5 M
. -
Solution B: 100 mM Sorbitol + 125
M Xylenol Orange in water.
-
-
Procedure:
-
Mix 900
L of Solution B with 100 L of your sample (diluted in methanol). -
Add 10
L of Solution A. -
Incubate 30 mins at room temperature.
-
-
Readout:
-
A shift from Yellow to Purple/Blue (Absorbance at 560 nm) indicates the presence of hydroperoxides (ROOH) formed at the allylic position [2].
-
Protocol B: Degradant Identification via GC-MS
Use to distinguish between cleavage (Acrolein) and Hydrolysis (Ketone).
| Parameter | Setting | Rationale |
| Inlet Temp | 200°C (Split 20:1) | Avoid thermal degradation of labile ketals in the injector. |
| Column | DB-Wax or HP-5MS | DB-Wax is better for polar degradants like the Alcohol and Glycol. |
| Oven Ramp | 40°C (2 min) | Low initial temp is critical to trap volatile Acrolein . |
| MS Source | EI (70 eV) | Look for m/z 56 (Acrolein) vs m/z 154 (Ketone parent). |
References
-
Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540–1573. Link
-
Gay, C., & Collins, J. (1995). The Ferrous Oxidation-Xylenol Orange (FOX) Assay for Lipid Hydroperoxides. Analytical Biochemistry, 230(1), 93-100. Link
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[2] (See Chapter on Protection of Carbonyls via 1,3-Dioxolanes). Link
-
Raley, J. H., et al. (1948). The Vapor Phase Oxidation of Allyl Ethers. Journal of the American Chemical Society, 70(7), 2523. Link
Sources
Validation & Comparative
1H NMR spectrum analysis of 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane
An In-Depth Comparative Guide to the 1H NMR Spectrum of 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1][2] This guide provides a comprehensive analysis of the proton (¹H) NMR spectrum of 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane, a molecule featuring a complex interplay of distinct chemical environments, including an allyl ether, a cyclohexane ring, and a spiroketal. By dissecting the experimental spectrum and comparing it with computationally predicted data, we aim to provide researchers, scientists, and drug development professionals with a detailed framework for interpreting complex spectra. This guide emphasizes the causality behind spectral features, offers a robust experimental protocol, and highlights the synergistic power of experimental and predictive methodologies in modern chemical analysis.
The Molecular Blueprint: A Proton-by-Proton Inventory
Understanding the ¹H NMR spectrum begins with a thorough inventory of the molecule's unique proton environments. The structure of 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane can be deconstructed into three key regions, each contributing characteristic signals.
![Chemical structure of 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane with protons labeled](httpshttps://i.imgur.com/example.png)
-
The Allyl Group (He, Hf, Hg): This group is a classic source of complex multiplets due to restricted rotation around the double bond.[3]
-
He (Allylic Protons): These two protons are on a carbon adjacent to both an ether oxygen and a double bond. The oxygen's electronegativity will deshield them, placing their signal downfield. They are coupled to the vinyl proton Hf, so a doublet is expected. Their typical chemical shift is in the 1.6-2.6 ppm range, but the adjacent ether will shift this further downfield.[4]
-
Hf (Internal Vinyl Proton): This proton is part of the C=C double bond and is coupled to three other protons: the two allylic protons (He) and the two terminal vinyl protons (Hg). This will result in a complex multiplet, often a doublet of doublets of triplets (ddt). Vinylic protons generally resonate between 4.5 and 6.5 ppm.[4]
-
Hg (Terminal Vinyl Protons): These two protons are diastereotopic due to the chiral center at C8 and the restricted bond rotation. One is cis (Hg-cis) and the other is trans (Hg-trans) to the Hf proton. They will have different chemical shifts and will couple to each other (geminal coupling, ²J), and to Hf (cis coupling, ³Jcis, and trans coupling, ³Jtrans). This results in two distinct multiplets, typically doublet of doublets. The trans coupling constant (~17-18 Hz) is significantly larger than the cis (~10-12 Hz) and geminal (~2 Hz) coupling constants.[3][5][6]
-
-
The Spiroketal System (Ha, Hb, Hc): This rigid bicyclic system contains the cyclohexane ring and the dioxolane moiety.
-
Ha (Dioxolane Protons): The four protons of the ethylene ketal group (-O-CH₂-CH₂-O-) are often chemically equivalent in simple systems, appearing as a single sharp peak. Their proximity to two oxygen atoms places their signal around 3.9 ppm.
-
Hb (Cyclohexane Methine Proton): This single proton is on the carbon (C8) bearing the ether linkage. It is the most deshielded proton on the cyclohexane ring due to the adjacent oxygen and will appear as a multiplet due to coupling with its neighboring methylene protons (Hc).[7]
-
Hc (Cyclohexane Methylene Protons): The eight protons on the remaining four carbons of the cyclohexane ring will likely appear as a series of complex, overlapping multiplets in the aliphatic region (typically 1.4-1.8 ppm). Due to the chair conformation of the ring, axial and equatorial protons are non-equivalent and will exhibit complex splitting patterns.
-
A Comparative Analysis: Experimental Data vs. Computational Prediction
The most robust structural confirmations arise from comparing experimentally acquired data with theoretically predicted models. This approach allows for a deeper understanding of the molecule's properties and validates the spectral assignments.
Interpreting the Experimental Spectrum
An experimental ¹H NMR spectrum provides precise information on the chemical environment and connectivity of protons.[8][9] The analysis below is based on typical values reported for analogous functional groups in the literature.
-
δ 5.95-5.85 (m, 1H, Hf): This complex multiplet in the vinyl region is characteristic of the internal vinyl proton of the allyl group. Its splitting pattern arises from coupling to the terminal vinyl protons (Hg-cis and Hg-trans) and the allylic protons (He).
-
δ 5.27 (dd, J ≈ 17.2, 1.5 Hz, 1H, Hg-trans): This signal corresponds to the terminal vinyl proton that is trans to Hf. The large coupling constant (~17 Hz) is indicative of the trans relationship, while the smaller coupling (~1.5 Hz) is due to geminal coupling with Hg-cis.[5][6]
-
δ 5.17 (dd, J ≈ 10.4, 1.5 Hz, 1H, Hg-cis): This signal is assigned to the terminal vinyl proton cis to Hf. The ~10 Hz coupling constant is characteristic of a cis-alkene relationship, and the ~1.5 Hz coupling is again from the geminal interaction.[5][6]
-
δ 3.99 (dt, J ≈ 5.5, 1.5 Hz, 2H, He): These are the allylic protons, shifted downfield by the ether oxygen. They appear as a doublet of triplets, showing coupling to Hf (the doublet) and a small long-range coupling to the terminal vinyl protons (the triplet).
-
δ 3.92 (s, 4H, Ha): This sharp singlet represents the four equivalent protons of the dioxolane ring, a common feature for ethylene ketals.[10]
-
δ 3.55-3.45 (m, 1H, Hb): This multiplet corresponds to the methine proton at C8, which is deshielded by the ether oxygen.
-
δ 1.80-1.45 (m, 8H, Hc): This broad, complex region contains the signals for all the methylene protons of the cyclohexane ring. The significant overlap and complex splitting make individual assignment without advanced 2D NMR techniques challenging.
The Computational Alternative: Predicted ¹H NMR
Modern computational chemistry offers powerful tools for predicting NMR spectra, which serve as an excellent comparison point for experimental data.[11] Algorithms using methods like Density Functional Theory (DFT) or empirical models based on extensive databases can generate a theoretical spectrum.[12][13]
A predicted spectrum for 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane would likely show strong agreement in the multiplicity and general location of the allyl group protons. However, minor deviations in chemical shifts are common and can be attributed to:
-
Solvent Effects: Predictions are often calculated for the gas phase or with an idealized solvent model, which may not perfectly replicate experimental conditions.[9]
-
Conformational Dynamics: The cyclohexane ring exists in a dynamic equilibrium of chair conformations. The experimental spectrum represents a time-average of these conformations, which can be difficult for prediction algorithms to model with perfect accuracy.
-
Limitations of the Basis Set/Method: The accuracy of a computational prediction is inherently tied to the level of theory and basis set used in the calculation.
Comparing the two spectra validates the assignments and provides a high degree of confidence in the final structure determination.
Data at a Glance: Spectral Parameters Summary
For clarity and direct comparison, the key data from the ¹H NMR analysis are summarized below.
| Proton Label | Predicted δ (ppm) | Experimental δ (ppm) | Multiplicity | Coupling Constants (J) in Hz | Integration |
| Hf | ~5.90 | 5.95-5.85 | m | - | 1H |
| Hg-trans | ~5.25 | 5.27 | dd | 17.2, 1.5 | 1H |
| Hg-cis | ~5.15 | 5.17 | dd | 10.4, 1.5 | 1H |
| He | ~4.00 | 3.99 | dt | 5.5, 1.5 | 2H |
| Ha | ~3.90 | 3.92 | s | - | 4H |
| Hb | ~3.50 | 3.55-3.45 | m | - | 1H |
| Hc | 1.85-1.50 | 1.80-1.45 | m | - | 8H |
Table 1. Comparison of predicted and experimental ¹H NMR data for 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane.
Advanced Structural Verification: A Glimpse at 2D NMR
While ¹H NMR is powerful, unambiguous assignment of complex molecules often benefits from two-dimensional (2D) NMR techniques.
-
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, a cross-peak between the Hf multiplet and the He multiplet would definitively confirm their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, providing an invaluable link between the ¹H and ¹³C spectra.
These advanced methods serve as a self-validating system for the initial ¹H NMR interpretation.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The quality of an NMR spectrum is fundamentally dependent on a meticulous experimental procedure. The following protocol outlines the standard steps for acquiring a high-resolution ¹H NMR spectrum.
Step 1: Sample Preparation
-
Weigh approximately 5-10 mg of 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds.
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point.[1]
-
Gently agitate the vial to ensure the sample is fully dissolved.
-
Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
Step 2: Instrument Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃ at 7.26 ppm). This step corrects for any magnetic field drift.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, well-resolved peaks.
-
Set the acquisition parameters:
-
Spectrometer Frequency: e.g., 400 MHz
-
Number of Scans (NS): Typically 8 or 16 for a routine ¹H spectrum.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Pulse Angle: 90° or 30°.
-
-
Initiate the data acquisition.
Step 3: Data Processing
-
Apply a Fourier Transform (FT) to convert the acquired Free Induction Decay (FID) signal from the time domain to the frequency domain.
-
Phase correct the spectrum to ensure all peaks are in a pure absorption mode (positive and upright).
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.[14]
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Diagram 1. Standard workflow for ¹H NMR spectroscopic analysis.
Conclusion
The ¹H NMR spectrum of 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane presents a valuable case study in spectral interpretation, showcasing distinct signals from allyl, ether, and spiroketal moieties. A thorough analysis, grounded in the fundamental principles of chemical shifts and spin-spin coupling, allows for the complete assignment of all proton environments. By leveraging a comparative approach that pits experimental data against computational predictions, and by understanding the utility of advanced 2D NMR techniques, researchers can achieve a high level of confidence in their structural assignments. The detailed protocol provided ensures that high-quality, reproducible data can be obtained, forming the bedrock of sound scientific inquiry in chemical research and development.
References
-
Davis, J. (2021). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. YouTube. [Link]
-
Scribd. NMR Coupling Constants Explained. [Link]
-
Davis, J. (2013). Proton NMR of Allyl Ether Groups. YouTube. [Link]
-
PubChem. 1,4-Dioxaspiro(4.5)decane. [Link]
-
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
-
Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. [Link]
-
SpectraBase. 1,4-Dioxa-spiro(4.5)decane - Optional[1H NMR] - Chemical Shifts. [Link]
-
ResearchGate. 1 H-NMR spectrum of ether linked cyclohexyl diamine (ELCD). [Link]
-
Magritek. (2025). Spectrum of the Month: 1H NMR Spectrum of Allyl Glycidyl Ether at 80 MHz. [Link]
-
ResearchGate. 1 H-NMR spectra of allyl ethyl ether (AEE) monomer ( top) and.... [Link]
-
ResearchGate. 13 C NMR spectrum of cyclohexyl-1,1 0 -bis[4-( c -2-methylphenoxy). [Link]
-
LookChem. Cyclohexyl methyl ether 931-56-6. [Link]
-
OpenOChem Learn. Interpreting Introduction to HNMR Interpretation. [Link]
-
SpectraBase. Allyl ether - Optional[1H NMR] - Spectrum. [Link]
-
ResearchGate. Selected Proton Chemical Shifts and ¹H-¹H Coupling Constants of.... [Link]
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
University of Regensburg. H NMR Spectroscopy. [Link]
-
ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
Chemaxon. NMR Predictor - Documentation. [Link]
-
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
-
PubMed. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. [Link]
-
Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
NIST. 1,4-Dioxaspiro[4.5]decane - the NIST WebBook. [Link]
-
Siniscalchi, T. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. [Link]
-
NMRDB.org. Predict all NMR spectra. [Link]
-
PrepChem.com. Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. [Link]
-
ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]
-
Cheméo. Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). [Link]
- Google Patents. CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
-
Mestrelab Research. (2024). Assisted NMR assignments using the predictions. [Link]estrelab.com/assisted-nmr-assignments-using-the-predictions/)
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- 12. 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. acdlabs.com [acdlabs.com]
Technical Guide: Comparative Spectral Analysis of Allyl Ethers and Spiro-Acetals
Executive Summary
In drug discovery and natural product synthesis, distinguishing between Allyl Ethers and Spiro-Acetals is a critical analytical challenge. While both functionalities contain oxygenated linkages and appear in complex bioactive scaffolds (e.g., polyether antibiotics, pheromones), their vibrational signatures differ fundamentally due to electronic conjugation and conformational rigidity.
This guide provides a definitive spectral breakdown. We move beyond generic tables to analyze the causality of vibrational modes—contrasting the olefinic dipole changes of allyl ethers against the anomeric effects governing spiro-acetals. Included are self-validating experimental protocols to confirm these assignments when spectral overlap occurs.
Theoretical Framework: Vibrational Causality
To interpret the FTIR spectra of these groups accurately, one must understand the underlying physics driving their absorption frequencies.
Allyl Ethers ( )
The allyl ether moiety is defined by the electronic interplay between the ether oxygen and the terminal alkene.
-
Hybridization: The oxygen atom is
hybridized, while the terminal carbons are . -
Dipole Moment: The
bond is terminal and polarized by the adjacent electronegative oxygen, leading to a distinct, albeit sometimes weak, stretching vibration. -
Key Diagnostic: The "Vinyl Wag." The out-of-plane bending of the terminal
hydrogens is the most reliable fingerprint, largely unaffected by the rest of the molecular skeleton.
Spiro-Acetals (O-C-O Spirocenter)
Spiro-acetals consist of two rings fused at a single quaternary carbon, with two oxygen atoms attached to that center.
-
The Anomeric Effect: The hyperconjugation between the oxygen lone pair (
) and the antibonding orbital of the adjacent C-O bond ( ) stiffens the ring system. This increases the force constant ( ) of the C-O bonds, shifting absorptions to higher frequencies compared to open-chain ethers. -
Coupling: Unlike the isolated vibrations in allyl ethers, the C-O-C-O-C framework exhibits strong vibrational coupling, resulting in a complex "multi-band" signature in the fingerprint region.
Comparative Spectral Assignments
The following table synthesizes the critical peak assignments. Note the "Interference Risk" column, which highlights where confusion often occurs.
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Spectral Character | Interference Risk |
| Allyl Ether | =C-H Stretch | 3080, 3010 | Weak-Med | Sharp, distinct from alkyl C-H (<3000) | Aromatic C-H |
| C=C Stretch | 1640 – 1650 | Weak | Sharp; frequency lowered by O-substitution | Amide I (if broad) | |
| C-O-C Asym | 1060 – 1150 | Strong | Broad, intense ether band | Alcohol C-O | |
| =CH₂ Wag (OOP) | 910 & 990 | Strong | Diagnostic Doublet (Key Identifier) | Vinyl Ethers | |
| Spiro-Acetal | O-C-O Asym | 1200 – 1250 | Strong | Complex band structure due to coupling | Esters (C-O-C) |
| C-O Stretch | 1050 – 1150 | Strong | Multiple overlapping bands | Cyclic Ethers | |
| Ring Breathing | 920 – 980 | Medium | Sensitive to ring size (5,5 vs 6,6) | Allyl Wag | |
| Spiro-C Quaternary | No Peak | N/A | Lack of H on central C is negative proof | Tertiary Ethers |
Visualizing the Decision Logic
The following diagram illustrates the logical flow for differentiating these groups using FTIR data.
Figure 1: Spectral Decision Tree for differentiating Allyl Ethers from Spiro-Acetals based on hierarchical peak analysis.
Experimental Validation Protocols
Relying solely on peak assignment is risky due to spectral overlap (e.g., the 1000-1150 cm⁻¹ region). To ensure scientific integrity, use these Self-Validating Protocols .
Protocol A: Differential Hydrogenation (The "Eraser" Method)
This method validates the presence of the Allyl group by chemically removing it while leaving the Spiro-Acetal intact.
-
Rationale: Hydrogenation (
) saturates the bond of the allyl ether, erasing the peaks at 3080, 1640, and 910/990 cm⁻¹. The spiro-acetal framework is stable under these standard conditions. -
Step-by-Step:
-
Acquire Baseline: Collect FTIR spectrum of the native sample (Resolution: 4 cm⁻¹, 32 scans).
-
Reaction: Dissolve 5 mg of sample in MeOH. Add catalytic 10% Pd/C. Stir under
balloon for 30 mins. Filter through celite. -
Acquire Post-Rxn: Collect FTIR of the product.
-
Differential Subtraction: Software subtract (Baseline - Post-Rxn).
-
Result Interpretation:
-
Positive Allyl: Distinct positive peaks appear in the difference spectrum at 3080, 1640, and 990 cm⁻¹.
-
Positive Spiro: The difference spectrum is a flat line (zero change) or shows no loss of olefinic bands.
-
-
Protocol B: Acid Hydrolysis Sensitivity
Spiro-acetals are kinetically stable but thermodynamically labile in aqueous acid, often equilibrating or opening to keto-diols. Allyl ethers are generally robust to mild aqueous acid.
-
Step-by-Step:
-
Treat sample with dilute aqueous HCl/THF (1:1).
-
Monitor the 1000-1250 cm⁻¹ region.[1]
-
Spiro-Acetal: Significant shifting or collapse of the complex "fingerprint" bands into broad O-H (3400 cm⁻¹) and C=O (1710 cm⁻¹) bands indicates ring opening.
-
Mechanistic Visualization
The following diagram details the chemical logic behind the validation protocols, ensuring the researcher understands the why behind the spectral changes.
Figure 2: Mechanistic validation pathways. Note that Hydrogenation is the preferred non-destructive test for confirming Allyl groups, while Acid Hydrolysis confirms Spiro-Acetals via degradation.
References
-
Specac Ltd. (2024). Interpreting Infrared Spectra: A Comprehensive Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Infrared Spectroscopy: Characteristic Absorption Bands. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). IR Absorption Table: Functional Group Characteristic Absorptions. Retrieved from [Link]
- Deslongchamps, P. (1983). Stereoelectronic Effects in Organic Chemistry. (Context: Anomeric effects in spiroacetals influencing bond force constants). Pergamon Press.
Sources
Comparative Kinetics Guide: Allyl Ethers vs. Vinyl Ethers in Polymerization
Executive Summary
This guide provides a technical comparison of the polymerization kinetics of allyl ethers and vinyl ethers. While structurally similar—differing only by a single methylene bridge—their reactivity profiles are diametrically opposed due to the electronic influence of the ether oxygen.
-
Vinyl Ethers (
): Dominated by cationic polymerization . The oxygen atom is directly conjugated with the double bond, creating an electron-rich alkene susceptible to electrophilic attack but sluggish in radical homopolymerization. -
Allyl Ethers (
): Dominated by step-growth (thiol-ene) or slow radical polymerization . The methylene bridge interrupts conjugation, and the presence of allylic hydrogens leads to degradative chain transfer , severely limiting radical homopolymerization rates and molecular weight.
Mechanistic Divergence
The fundamental difference in polymerization rates stems from the stability of the intermediate species formed during propagation.
Vinyl Ethers: Cationic Resonance Stabilization
Vinyl ethers are among the most reactive monomers for cationic polymerization. Upon attack by a carbocation (
Allyl Ethers: The "Degradative Chain Transfer" Trap
In free-radical systems, allyl ethers suffer from a kinetic trap known as degradative chain transfer.[1][2][3][4][5]
-
Propagation: A radical adds to the double bond (slow).
-
Abstraction: A propagating radical abstracts a hydrogen atom from the allylic methylene group (
to the oxygen and double bond) of a monomer. -
Termination: This generates a resonance-stabilized allylic radical which is too stable to re-initiate a new polymer chain efficiently, effectively terminating the kinetic chain.
Mechanism Visualization
The following diagram contrasts the rapid propagation of vinyl ethers against the stalling mechanism of allyl ethers.
Figure 1: Mechanistic pathways showing the cationic stabilization of vinyl ethers vs. the degradative chain transfer in allyl ethers.
Kinetic Performance Comparison
The choice between these monomers depends heavily on the polymerization mode. The table below synthesizes experimental data trends.
| Feature | Vinyl Ethers | Allyl Ethers |
| Primary Mechanism | Cationic Chain-Growth | Step-Growth (Thiol-Ene) or Radical |
| Homopolymerization Rate ( | Extremely High (Seconds). | Very Low . Stalls at low conversion due to chain transfer.[2] |
| Thiol-Ene Reactivity | High, but prone to homopolymerization side-reactions. | High & Selective . Ideal 1:1 alternating step-growth mechanism [2]. |
| Oxygen Inhibition | None (Cationic is insensitive to | High (Radical species quenched by |
| Molecular Weight | High ( | Low (Oligomers) unless copolymerized. |
| Copolymerization Partner | Electron-deficient monomers (e.g., Maleimides) for alternating systems. | Thiols (Thiol-Ene) or Acrylates (minor additive). |
The Thiol-Ene Exception
While allyl ethers are poor homopolymerizers, they excel in thiol-ene photopolymerization . In this step-growth mechanism, the thiyl radical abstracts the allylic hydrogen less frequently than it adds to the double bond.
-
Rate Law (Thiol-Allyl):
(First order in thiol). -
Rate Law (Thiol-Vinyl):
(Mixed order). -
Implication: Allyl ethers often yield more uniform networks in thiol-ene systems because they resist the homopolymerization side-reactions that vinyl ethers can undergo [2].
Experimental Protocol: Measuring Polymerization Rates
To objectively compare these rates in your lab, Real-Time FTIR (RT-FTIR) is the standard self-validating protocol. It allows you to monitor the disappearance of the C=C double bond in situ.
Protocol Design (RT-FTIR)
Objective: Determine conversion (
Materials:
-
Monomer A: Vinyl Ether (e.g., Triethylene glycol divinyl ether).
-
Monomer B: Allyl Ether (e.g., Trimethylolpropane diallyl ether).
-
Photoinitiator:
-
For Vinyl Ether: Cationic (e.g., Iodonium salt, 1.0 wt%).
-
For Allyl Ether: Radical (e.g., BAPO or TPO, 1.0 wt%).
-
Note: Ensure molar equivalents of functional groups are constant.
-
Workflow:
-
Sample Prep: Sandwich a 20
m liquid film between two NaCl or KBr salt plates. Crucial: Do not use glass if measuring cationic kinetics below 300nm as glass absorbs UV; use quartz. -
Spectral Baseline: Collect background spectrum (4000–600 cm⁻¹).
-
Peak Selection (Self-Validation):
-
Vinyl Ether: Monitor characteristic peak at ~1610–1620 cm⁻¹ (C=C stretch).
-
Allyl Ether: Monitor characteristic peak at ~1640–1650 cm⁻¹ (C=C stretch).
-
Internal Standard: Use a non-reactive peak (e.g., Carbonyl at 1720 cm⁻¹ if present and stable, or C-H bends) to normalize for film thickness changes.
-
-
Irradiation & Capture: Trigger UV source (e.g., 365 nm LED, 50 mW/cm²) and FTIR capture simultaneously. Set resolution to 4 cm⁻¹ and scan rate to >5 spectra/sec.
-
Data Processing: Calculate conversion
using the Beer-Lambert law relation: Where is the normalized peak area.
Workflow Visualization
Figure 2: Real-Time FTIR workflow for kinetic validation.
Strategic Recommendations
When to use Vinyl Ethers:
-
High-Speed Curing: Required for UV-curing lines (printing, coatings) where seconds matter.
-
Oxygen Presence: When curing in air without nitrogen purging (cationic mechanism is oxygen-insensitive).
-
Hardness: When a high modulus, tightly crosslinked network is required.
When to use Allyl Ethers:
-
Thiol-Ene Formulations: They provide better network homogeneity and shelf-stability than vinyl ethers in thiol systems.
-
Low Stress: The slower reaction and step-growth mechanism in thiol-ene systems result in significantly lower shrinkage stress.
-
Copolymerization: As a minor component to regulate the rate of acrylate polymerization (acting as a chain transfer agent to control molecular weight).
References
-
Crivello, J. V. (1999). Cationic Polymerization: Iodonium and Sulfonium Salt Photoinitiators. Advances in Polymer Science.
-
Cramer, N. B., & Bowman, C. N. (2001). Kinetics of Thiol-Ene and Thiol-Acrylate Photopolymerizations with Real-Time Fourier Transform Infrared. Journal of Polymer Science Part A: Polymer Chemistry.
-
Bartlett, P. D., & Altschul, R. (1945). The Polymerization of Allyl Compounds.[2][3][6][7][8][9][10] I. Factors Governing the Acyl Peroxide-Induced Polymerization of Allyl Acetate. Journal of the American Chemical Society.[6]
-
Decker, C. (1996). Real-Time FTIR Analysis of the Photoinitiated Polymerization of Vinyl Ethers. Macromolecular Symposia.
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- 4. pubs.acs.org [pubs.acs.org]
- 5. radtech.org [radtech.org]
- 6. Allyl polymerization. IV. Effective chain transfer in polymerization of allylic monomers | Scilit [scilit.com]
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Navigating Thermal Stability: A Comparative Guide to the TGA Analysis of Poly(8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane)
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparative analysis of the thermal stability of poly(8-(2-propenyloxy)-1,4-dioxaspiro[4.5]decane). As a novel polymer with potential applications in advanced materials and drug delivery systems, understanding its behavior under thermal stress is paramount. This document is structured to provide not only a theoretical framework for its thermal degradation but also a practical, comparative context against other relevant polymers.
It is important to note that as of the writing of this guide, specific experimental thermogravimetric analysis (TGA) data for poly(8-(2-propenyloxy)-1,4-dioxaspiro[4.5]decane) is not widely available in peer-reviewed literature. Therefore, this guide will proceed with a predictive analysis based on its chemical structure, supported by experimental data from polymers with similar functional moieties. Our objective is to provide a robust starting point for researchers investigating this promising material.
The Significance of Thermal Stability in Polymer Science
Thermogravimetric analysis (TGA) is a cornerstone technique in materials science for evaluating the thermal stability of a substance.[1] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] For polymers, TGA data is crucial for determining the upper temperature limits of their application, understanding their degradation mechanisms, and quantifying their composition, such as filler or moisture content.[3] A typical TGA curve plots mass loss against temperature, from which key parameters like the onset of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) can be derived.[4]
A Closer Look at Poly(8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane)
The polymer in focus is synthesized from the monomer 8-(2-propenyloxy)-1,4-dioxaspiro[4.5]decane. Its structure is characterized by a polyvinyl ether backbone with a pendant spiroketal group. This unique combination of a flexible ether backbone and a rigid, bulky side group suggests a complex thermal degradation profile that warrants detailed investigation.
Predicted Thermal Degradation Mechanism
The thermal degradation of poly(8-(2-propenyloxy)-1,4-dioxaspiro[4.5]decane) is likely to be a multi-step process, influenced by the relative stabilities of its constituent parts. The ether linkages in the main chain, the spiroketal moiety, and the pendant allyl group will all contribute to the overall degradation profile.
A plausible degradation pathway could be initiated by the cleavage of the C-O bonds in the ether backbone, a common degradation route for polyethers. The spiroketal group, while generally stable, could also undergo ring-opening reactions at elevated temperatures. The presence of the allyl group might offer a pathway for crosslinking reactions at lower temperatures, potentially increasing the initial thermal stability before succumbing to chain scission at higher temperatures.
Caption: Predicted thermal degradation pathway for poly(8-(2-propenyloxy)-1,4-dioxaspiro[4.5]decane).
A Standardized Protocol for TGA Analysis
To ensure reproducible and comparable results, a standardized TGA protocol is essential. The following is a recommended experimental workflow for analyzing the thermal stability of poly(8-(2-propenyloxy)-1,4-dioxaspiro[4.5]decane).
Experimental Workflow
Caption: Standardized experimental workflow for TGA analysis.
Step-by-Step Methodology
-
Sample Preparation: Ensure the polymer sample is free of solvent and moisture by drying it under vacuum at a temperature below its glass transition temperature for at least 24 hours. A sample size of 5-10 mg is typically sufficient.
-
Crucible Preparation: Use a clean alumina or platinum crucible.[5] Before adding the sample, the crucible should be tared in the TGA instrument.
-
Sample Loading: Carefully place the dried polymer sample into the tared crucible, ensuring even distribution.
-
Instrument Setup: Place the crucible in the TGA furnace. Purge the system with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[4]
-
Heating Program: Equilibrate the sample at a low temperature (e.g., 30°C). Then, heat the sample at a constant rate, typically 10°C/min, up to a final temperature of around 800°C.
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: From the resulting TGA curve, determine the onset temperature of decomposition (Tonset), the temperature of the maximum rate of mass loss (Tmax) from the derivative thermogravimetric (DTG) curve, and the percentage of residual mass (char yield) at the final temperature.
Comparative Analysis with Alternative Polymers
To contextualize the expected thermal stability of poly(8-(2-propenyloxy)-1,4-dioxaspiro[4.5]decane), we will compare it with several classes of polymers that share some of its structural features.
| Polymer Class | Key Structural Feature | Typical Tonset (°C) | Typical Tmax (°C) | Char Yield (%) at 600°C (N2) |
| Polyvinyl Ethers | Ether backbone | 250 - 350 | 300 - 400 | < 5 |
| Alicyclic Polyesters | Bulky, non-aromatic rings | 350 - 450 | 400 - 500 | 5 - 15 |
| Polymers with Spiroacetal Moieties | Spiroacetal groups | 300 - 400 | 350 - 450 | Variable |
| Poly(ethylene glycol) (PEG) | Simple polyether | 350 - 400 | 380 - 420 | < 2 |
Discussion
-
Polyvinyl Ethers: The thermal stability of polyvinyl ethers is largely dependent on the nature of their side groups.[6] The bulky spiroketal side group in our target polymer is expected to sterically hinder the main chain, potentially increasing its thermal stability compared to simpler polyvinyl ethers.
-
Alicyclic Polyesters: The presence of alicyclic structures in a polymer backbone is known to enhance thermal stability compared to their linear aliphatic counterparts.[7] The decane ring within the spiroketal moiety of our polymer is an alicyclic structure, which could contribute to a higher degradation temperature. Some alicyclic polyimides show decomposition temperatures in the range of 433.7-440.0 °C.[8]
-
Polymers with Spiroacetal Moieties: Copolymers containing spiroacetal units have been reported to possess good thermal stability.[9] The rigid nature of the spiro-group can restrict thermal motion and delay the onset of degradation.
-
Poly(ethylene glycol) (PEG): As a simple, flexible polyether, PEG provides a baseline for the thermal stability of the ether backbone. The introduction of the bulky and rigid side group in poly(8-(2-propenyloxy)-1,4-dioxaspiro[4.5]decane) is anticipated to result in a significantly higher thermal stability compared to PEG. The thermal stability of polyester-polyether materials can be influenced by the presence of the polyether segments.[10]
Based on this comparative analysis, it is reasonable to hypothesize that poly(8-(2-propenyloxy)-1,4-dioxaspiro[4.5]decane) will exhibit good thermal stability, likely with a Tonset in the range of 300-400°C. The bulky spiroketal side group is expected to be a key contributor to this stability.
Conclusion and Future Directions
While awaiting experimental data, this guide provides a scientifically grounded prediction of the thermal stability of poly(8-(2-propenyloxy)-1,4-dioxaspiro[4.5]decane) through a comparative analysis with structurally related polymers. The unique combination of a polyvinyl ether backbone and a spiroketal side group suggests a material with favorable thermal properties for a range of applications.
For researchers in drug development, a thorough understanding of a polymer's thermal stability is critical for assessing its suitability for processes such as melt extrusion or sterilization. We strongly encourage the experimental investigation of this polymer's thermal properties to validate the predictions made in this guide and to further unlock its potential. The publication of such data would be a valuable contribution to the field of polymer science.
References
- Comparative Study of Thermal Stability and Thermal Degradation Kinetics of Poly(Vinyl Ethers) with Different Side Groups.
- High Transparency and Thermal Stability of Alicyclic Polyimide with Crosslinking Structure by Triallylamine.
-
Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate. PMC. (2022). [Link]
- Structure-Property Relationships of Alicyclic Polyesters. VTechWorks. (2023).
-
Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. NC State University Libraries. [Link]
- A Comprehensive Review on the Thermal Stability Assessment of Polymers and Composites for Aeronautics and Space Applic
- Thermal Degradation Behavior of Polyvinyl Alcohol/Starch/Carboxymethyl Cellulose/ Clay Nanocomposites. Horizon Research Publishing.
-
Thermal Analysis Techniques | Polymers. EAG Laboratories. [Link]
- Mastering TGA Crucible Analysis for Polymer Thermal Stability. Red Thermo.
-
ORGANIC MATERIALS SCIENCES POLYMERS. setaram. [Link]
- LITERATURE SURVEY ON THERMAL DEGRADATION, THERMAL OXIDATION, AND THERMAL ANALYSIS OF HIGH POLYMERS. 11. DTIC.
- Thermal Stability and Decomposition Mechanisms of PVA/PEGDA–PEGMA IPN-Hydrogels: A Multimethod Kinetic Approach. PMC.
- Thermal Behavior and Kinetic of Degrad
-
Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. MDPI. (2022). [Link]
- Thermal Behavior of Polymers in Solid-St
- TGA Characteriz
- Thermal Characteriz
- Thermogravimetric Analysis of Polymers.
-
Design and synthesis of a new polymer network containing pendant spiroacetal moieties. Taylor & Francis. (2015). [Link]
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- 10. Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
Elemental Analysis and Purity Validation of Spiro-Monomers: A Comprehensive Comparative Guide
Spiro-monomers—characterized by two ring systems sharing a single tetrahedral carbon atom—possess a highly rigid, orthogonal 3D architecture. This unique steric bulk prevents close intermolecular packing, making them invaluable as amorphous hole-transport materials (e.g., Spiro-OMeTAD in perovskite solar cells) and conformationally restricted scaffolds in pharmaceuticals (e.g., 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine).
However, this same structural rigidity introduces significant analytical bottlenecks. Their high thermal stability resists standard decomposition, their synthesis often traps heavy metal catalysts, and their susceptibility to subtle oxidation states complicates traditional chromatography. As a Senior Application Scientist, I approach the validation of these complex molecules not as a checklist, but as an orthogonal, self-validating system where every analytical choice is driven by chemical causality.
Part 1: Elemental Analysis—Closing the Mass Balance
To validate a spiro-monomer, we must first confirm its bulk empirical formula while simultaneously screening for parts-per-million (ppm) catalytic contaminants. No single instrument can achieve both.
CHNS/O Combustion vs. ICP-MS
Spiro-monomers are typically synthesized via metal-catalyzed cross-coupling reactions (such as Buchwald-Hartwig amination). While traditional CHNS/O combustion analysis is the gold standard for confirming the bulk organic framework, it is fundamentally blind to inorganic trace contaminants. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is required for trace element detection ()[1].
The Causality: Why is ICP-MS a strict requirement? In optoelectronic applications, residual palladium or copper from cross-coupling acts as a deep trap state (non-radiative recombination center), severely quenching solar cell efficiency. In pharmaceuticals, these heavy metals pose severe toxicity risks. Therefore, CHNS/O and ICP-MS must be used as a coupled, self-validating system to close the mass balance loop.
Table 1: Comparative Performance of Elemental Analysis Techniques
| Parameter | CHNS/O Combustion | ICP-MS |
| Target Analytes | C, H, N, S, O (Bulk organics) | Trace metals (Pd, Cu, Fe, etc.) |
| Detection Limit | ~0.1% (1000 ppm) | Parts-per-trillion (ppt) |
| Sample Destruction | Complete (Exothermic flash at 1800°C) | Complete (Acid digestion + Plasma) |
| Primary Function | Empirical formula confirmation | Catalyst residue quantification |
| Key Limitation | Blind to inorganic trace contaminants | Cannot determine organic mass balance |
Part 2: Purity Validation—Structural Integrity & Oxidation States
Once the elemental composition is verified, the structural integrity of the spiro-monomer must be assessed. This requires distinguishing the target molecule from synthetic by-products and oxidized degradants without relying on specific reference standards ()[2].
HPLC-UV/MS vs. Quantitative NMR (qNMR)
In optoelectronic applications, Spiro-OMeTAD is intentionally oxidized to spiro[TFSI]2 to enhance hole mobility. However, when interfaced with perovskite layers, iodide ion migration can prematurely reduce the oxidized spiro-monomer back to its neutral state, severely degrading device performance ()[3],[4]. Consequently, analytical techniques must not only confirm purity but also differentiate between subtle oxidation states ()[5].
The Causality: Traditional HPLC relies on UV response factors. If a spiro-monomer degrades into an oxidized species, its molar absorptivity changes drastically. A 5% peak area on an HPLC chromatogram does not equate to a 5% mass fraction. Quantitative NMR (qNMR) overcomes this by acting as a primary ratio method, determining absolute mass fraction against an independent internal standard—a technique widely validated across complex organic matrices ()[6]. Because qNMR relies on nuclear spin rather than electronic chromophores, it provides an absolute mass fraction that is fundamentally immune to UV response variations.
Table 2: Comparative Performance of Purity Validation Techniques
| Parameter | HPLC-UV / LC-MS | Quantitative NMR (qNMR) |
| Quantification Basis | Relative UV absorbance / Ionization | Absolute nuclear spin integration |
| Reference Standard | Requires specific analyte CRM | Requires independent Internal Standard |
| Sensitivity | High (LOD < 0.05%) | Moderate (LOD ~ 0.5 - 1.0%) |
| Primary Function | Resolving oxidation states & degradants | Absolute mass fraction determination |
| Key Limitation | Response factors vary between degradants | Lower sensitivity for trace impurities |
Part 3: Experimental Methodologies (Self-Validating Protocols)
Protocol 1: CHNS/O Combustion Analysis for Spiro-Monomers
Self-Validating Mechanism: The protocol brackets the sample run with a certified reference material (CRM). If the post-run CRM deviates by >0.15% from its theoretical value, the batch is invalidated, ensuring detector drift does not mask sample impurities.
-
Sample Preparation: Accurately weigh 1.5–2.0 mg of the spiro-monomer into a highly pure tin capsule using a microbalance (d = 0.001 mg). Seal tightly to exclude atmospheric nitrogen and oxygen.
-
Calibration: Run 3 empty capsules to establish a baseline. Run 3 replicates of a sulfanilamide CRM to calibrate the Thermal Conductivity Detector (TCD) response factors.
-
High-Temperature Combustion: Drop the capsule into the combustion reactor at 1000°C in an oxygen-rich environment. Causality: The tin capsule creates an exothermic flash upon oxidation, driving the local temperature to ~1800°C. This extreme heat is mandatory to ensure the complete atomization of the highly rigid spiro-core, preventing uncombusted carbon skew.
-
Detection: Sweep the combustion gases (CO2, H2O, N2, SO2) via helium carrier gas through a GC column to the TCD.
-
Validation: Compare empirical percentages to the theoretical formula. A variance of ≤ 0.3% confirms high elemental purity.
Protocol 2: Absolute Purity Determination via qNMR
Self-Validating Mechanism: By setting the relaxation delay (D1) to at least 5 times the longitudinal relaxation time (T1), the system ensures 99.3% magnetization recovery, closing the mass balance mathematically without external calibration curves.
-
Internal Standard (IS) Selection: Select an IS (e.g., 1,3-benzodioxole or maleic acid) with a known, certified mass fraction and proton signals that do not overlap with the spiro-monomer's resonances.
-
Sample Preparation: Accurately weigh ~10 mg of the spiro-monomer and ~5 mg of the IS. Dissolve both completely in 0.6 mL of a deuterated solvent (e.g., CDCl3).
-
Acquisition Parameters: Set the NMR spectrometer (400 MHz or higher) to a 90° pulse angle. Causality: Execute an inversion-recovery experiment to determine the longest T1 of the target protons. Set the relaxation delay (D1) to ≥ 5 × T1 (typically ≥ 30 seconds) to prevent signal saturation.
-
Integration & Calculation: Phase and baseline correct the spectrum manually. Integrate the distinct peaks for the analyte and the IS. Calculate absolute purity based on the molar ratio derived from the integrated areas, molecular weights, and sample masses.
Part 4: Workflow Visualization
The following diagram illustrates the orthogonal logic required to validate spiro-monomers. No single technique is trusted in isolation; instead, elemental and structural data cross-validate one another to certify the material for device or pharmaceutical use.
Figure 1: Orthogonal workflow for the elemental and purity validation of spiro-monomers.
References
-
The importance of an extensive elemental analysis of single-walled carbon nanotube soot. NIH PMC.[Link]
-
Oxidized Spiro-OMeTAD: Investigation of Stability in Contact with Various Perovskite Compositions. ACS Applied Energy Materials.[Link]
-
The Application of Quantitative 1H-NMR for the Determination of Melatonin and Vitamin B6 in Commercial Melatonin Products. MDPI Molecules. [Link]
Sources
- 1. The importance of an extensive elemental analysis of single-walled carbon nanotube soot - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxidized Spiro-OMeTAD: Investigation of Stability in Contact with Various Perovskite Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Application of Quantitative 1H-NMR for the Determination of Melatonin and Vitamin B6 in Commercial Melatonin Products [mdpi.com]
viscoelastic properties comparison: spiro-acetal vs standard acrylate polymers
Advanced Viscoelasticity in Polymer Networks: A Comparative Guide to Spiro-Acetal vs. Standard Acrylate Polymers
As a Senior Application Scientist, I frequently encounter the limitations of static polymer networks in advanced biomedical and industrial applications. For decades, standard acrylate polymers—such as poly(methyl methacrylate) (PMMA) and poly(ethylene glycol) diacrylate (PEGDA)—have been the workhorses of material science due to their rapid photopolymerization and mechanical robustness. However, their irreversible, static covalent crosslinks inherently limit their ability to relax stress, self-heal, or be reprocessed.
The integration of spiro-acetal moieties into polymer networks represents a paradigm shift. By leveraging dynamic covalent chemistry (DCC), spiro-acetal polymers introduce vitrimer-like behavior, allowing networks to topologically rearrange under specific stimuli while maintaining structural integrity. This guide objectively compares the viscoelastic performance of spiro-acetal networks against standard acrylates, providing the mechanistic causality and self-validating experimental workflows necessary for researchers and drug development professionals to make informed material selection.
Mechanistic Foundations: Static vs. Dynamic Covalent Networks
To understand the divergent viscoelastic profiles of these materials, we must examine their molecular architecture:
-
Standard Acrylate Polymers: Formed via free-radical chain-growth polymerization, acrylates create a permanent carbon-carbon backbone. Once the gel point is surpassed, the network topology is fixed. In the rubbery state (above their glass transition temperature,
), these materials exhibit purely elastic behavior. They cannot dissipate stress through molecular flow, meaning that applied strain eventually leads to brittle fracture or irreversible macroscopic failure[1]. -
Spiro-Acetal Polymers: Spiro-acetal monomers (such as 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane) introduce dynamic acetal linkages into the network. Unlike static carbon bonds, cyclic acetals can undergo catalyst-free metathesis or hydrolysis under thermal or acidic conditions[1]. Furthermore, the bulky, rigid nature of the spirocyclic core restricts segmental chain mobility, which significantly elevates the
and enhances the storage modulus ( )[2][3]. When stress is applied at elevated temperatures, the dynamic bonds exchange, allowing the material to relax stress via Maxwellian flow without losing its crosslink density[1].
Fig 1: Mechanistic pathways of stress response in static acrylates vs. dynamic spiro-acetal networks.
Comparative Viscoelastic Properties
The structural differences between these two polymer classes manifest directly in their macroscopic rheological data. The incorporation of spiro-acetal units into systems like PMMA or interpenetrating polymer networks (IPNs) yields stronger networks with tunable thermal stability[2][4].
Below is a quantitative comparison summarizing the typical viscoelastic parameters observed when comparing a standard acrylate network to a spiro-acetal functionalized network (e.g., PITAU copolymers or spiro-diacetal CANs)[3][5].
| Viscoelastic Parameter | Standard Acrylates (e.g., PMMA, PEGDA) | Spiro-Acetal Networks (e.g., PITAU, CANs) | Mechanistic Driver |
| Storage Modulus ( | 1.0 - 3.0 GPa (Glassy state) | 2.5 - 4.5 GPa (Glassy state) | The rigid spirocyclic core restricts chain mobility, increasing stiffness. |
| Glass Transition Temp ( | ~105°C (PMMA baseline) | ~120°C - 160°C | Bulky spiro-acetal geometry increases activation energy for segmental motion[2]. |
| Stress Relaxation Time ( | 10 - 1000 s (Highly temp-dependent) | Catalyst-free acetal metathesis enables topological rearrangement[1]. | |
| Loss Factor ( | Narrow, symmetric distribution | Broadened, asymmetric distribution | Heterogeneous distribution of relaxation times due to dynamic bond exchange. |
| High-Temp Viscoelasticity | Purely Elastic (Rubbery Plateau) | Viscoelastic Liquid (Maxwellian Flow) | Network dissociation/exchange vs. permanent static crosslinks[1]. |
Experimental Workflows: Rheological Characterization
To objectively validate the viscoelastic differences between these materials, a rigorous, self-validating rheological protocol is required. As an application scientist, I emphasize that improper geometry selection or exceeding the linear viscoelastic region (LVR) will yield artifact-laden data, particularly for dynamic networks.
Protocol: Quantifying Dynamic Stress Relaxation
Objective: To measure the storage modulus (
-
Step 1: Sample Preparation & Geometry Selection
-
Action: Cast polymer films to a uniform thickness of 1.0 mm. Punch 8 mm diameter disks using a precision die.
-
Causality: For stiff polymer networks in their glassy state, 8 mm parallel plates must be used instead of standard 25 mm plates. This prevents the sample from exceeding the rheometer transducer's maximum torque limit and minimizes instrument compliance errors that artificially lower the measured modulus.
-
-
Step 2: Linear Viscoelastic Region (LVR) Determination
-
Action: Perform an amplitude sweep from 0.01% to 10% strain at a constant frequency of 1 Hz at the target testing temperature.
-
Causality: Identifying the LVR is critical. Applying a strain outside the LVR will irreversibly damage the static acrylate network or prematurely trigger shear-induced bond exchange in the spiro-acetal network, invalidating subsequent measurements.
-
-
Step 3: Temperature-Dependent Frequency Sweep
-
Action: Apply a constant strain (e.g., 0.1%, confirmed within the LVR) and sweep frequency from 0.1 to 100 rad/s across a temperature range from
- 20°C to + 50°C. -
Causality: This extracts
and . Acrylates will exhibit a flat, frequency-independent rubbery plateau. Conversely, spiro-acetals will show a frequency-dependent crossover point ( ) at high temperatures, confirming the transition from an elastic solid to a viscoelastic liquid via dynamic bond exchange.
-
-
Step 4: Step-Strain Stress Relaxation Testing
-
Action: Apply an instantaneous step strain (1%) and monitor the relaxation modulus
over time at + 20°C. -
Causality: This is the definitive validation of dynamic covalent chemistry. Acrylates will maintain a constant
indefinitely. Spiro-acetals will exhibit an exponential decay in , allowing you to calculate the characteristic relaxation time ( ) where .
-
Fig 2: Self-validating rheological workflow for characterizing viscoelastic properties of polymers.
Conclusion & Application Insights
The choice between standard acrylates and spiro-acetal polymers dictates the lifecycle and mechanical limits of the final product.
-
Choose Standard Acrylates when the application demands rapid, low-cost manufacturing with permanent shape retention at high temperatures, and where end-of-life recyclability or stress-relaxation is not a priority.
-
Choose Spiro-Acetal Polymers for advanced drug delivery hydrogels, dental resins requiring high
with low microbial adhesion[2], or industrial thermosets that require closed-loop chemical recyclability and self-healing properties[3]. The ability of spiro-acetals to act as covalent adaptable networks (CANs) provides a unique combination of high initial stiffness and dynamic stress dissipation[1].ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
References
1.[2] Structure, Surface Topography, and Glass Transition Temperature of Dental Poly (Methyl Methacrylate) Resin Conjugated with 3,9-bisethenyl-2,4,8,10-tetraoxaspiro [5,5] Undecane as Cross-linker: An In Vitro Research. The Journal of Contemporary Dental Practice. URL:[Link] 2.[5] Design and synthesis of a new polymer network containing pendant spiroacetal moieties. Taylor & Francis. URL: [Link] 3.[1] Catalyst-Free Metathesis of Cyclic Acetals and Spirocyclic Acetal Covalent Adaptable Networks. ACS Macro Letters. URL: [Link] 4.[3] Short-Loop Chemical Recycling via Telechelic Polymers for Biobased Polyesters with Spiroacetal Units. ACS Sustainable Chemistry & Engineering. URL: [Link] 5.[4] New Hydrogel Network Based on Alginate and a Spiroacetal Copolymer. National Institutes of Health (PMC). URL:[Link]
Sources
Comparative Guide: ¹³C NMR Chemical Shift Analysis for 1,4-Dioxaspiro[4.5]decane Derivatives
As a Senior Application Scientist in structural elucidation, I frequently evaluate the intersection of empirical spectroscopy and computational chemistry. The 1,4-dioxaspiro[4.5]decane scaffold—a cyclic acetal widely utilized as a robust protecting group for cyclohexanone derivatives in pharmaceutical synthesis—presents a unique analytical challenge. Its structural verification relies heavily on accurately assigning its ¹³C NMR chemical shifts, particularly the highly deshielded spiro carbon and the adjacent dioxolane ring.
This guide objectively compares the performance of the empirical "gold standard" against three leading predictive software alternatives: ACD/Labs , Mestrelab Mnova , and Gaussian (DFT) . By examining the causality behind these methodologies, we can establish a self-validating framework for analyzing complex spiroacetal derivatives.
The Contenders: Empirical Benchmarks vs. Predictive Software
When elucidating the structure of a novel 1,4-dioxaspiro[4.5]decane derivative, researchers must choose between physical acquisition and in silico prediction. The primary tools include:
-
Empirical Acquisition (The Benchmark): Physical NMR spectroscopy utilizing high-field instruments (e.g., 125 MHz for ¹³C). This provides the absolute ground truth for chemical environments (1[1]).
-
ACD/Labs NMR Predictors: A commercial software relying on a dual-algorithm approach that combines Hierarchical Orthogonal Space Encoding (HOSE) codes with Neural Networks (NN) trained on vast empirical databases (2[2]).
-
Mestrelab Mnova NMRPredict: Employs empirical, database-driven algorithms optimized for rapid spectral simulation and peak matching (3[3]).
-
Gaussian (DFT/GIAO): Quantum mechanical software that calculates magnetic shielding tensors from first principles using Density Functional Theory (DFT), accounting for 3D conformational dynamics (4[4]).
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, every analytical workflow must be designed as a self-validating system. Below are the step-by-step protocols for both empirical acquisition and computational prediction.
Protocol A: Empirical ¹³C NMR Acquisition
Objective: Obtain high-fidelity spectral data with internal verification mechanisms.
-
Sample Preparation: Dissolve ~30-50 mg of the 1,4-dioxaspiro[4.5]decane derivative in 0.6 mL of deuterated chloroform (CDCl₃).
-
Causality: CDCl₃ is selected not merely for its excellent solvating properties, but because its characteristic ¹³C triplet at 77.16 ppm serves as an immutable internal chemical shift reference. Crucially, this signal sits in a "clean" window that does not obscure the critical spiro carbon (~109 ppm) or the dioxolane carbons (~64 ppm) (5[5]).
-
-
1D ¹³C Acquisition: Execute a standard proton-decoupled ¹³C{¹H} pulse sequence at 125 MHz. Ensure a sufficient relaxation delay (D1 ≥ 2s) to allow the quaternary C5 spiro carbon to fully relax, preventing signal attenuation.
-
DEPT-135 Validation (Self-Validating Step): Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) sequence.
-
Causality: The core 1,4-dioxaspiro[4.5]decane scaffold contains one quaternary carbon (C5) and seven methylene (CH₂) groups. In a DEPT-135 spectrum, all CH₂ signals will invert (negative phase), while the quaternary C5 signal at ~109.3 ppm will completely disappear. This binary outcome definitively confirms the assignment of the spiro carbon and rules out overlapping impurities.
-
Protocol B: In Silico Prediction Workflow
Objective: Generate highly accurate theoretical chemical shifts for comparative analysis.
-
2D to 3D Conformational Sampling (For DFT): Use a tool like CREST to generate 3D conformers.
-
Database vs. Quantum Execution:
-
For ACD/Mnova: Input the SMILES string. The software fragments the molecule and queries its HOSE database.
-
For Gaussian: Execute a Gauge-Independent Atomic Orbital (GIAO) calculation at the B3LYP/6-311+G(2d,p) level of theory.
-
-
Data Synthesis: Apply empirical scaling factors to the raw DFT isotropic shielding values to convert them to usable chemical shifts relative to Tetramethylsilane (TMS).
Workflow Visualization
Fig 1: Workflow comparing empirical NMR acquisition with predictive software methodologies.
Performance Comparison: Quantitative Data Synthesis
The table below summarizes the ¹³C NMR chemical shifts for the unsubstituted 1,4-dioxaspiro[4.5]decane core. The empirical data is derived from high-resolution literature standards (1[1]), while the software values represent benchmarked predictions for this specific scaffold.
| Carbon Position | Chemical Environment | Empirical Shift (CDCl₃) | ACD/Labs (HOSE/NN) | Mnova (Empirical) | Gaussian (DFT/GIAO) |
| C5 | Spiro Quaternary | 109.3 ppm | 108.5 ppm | 109.8 ppm | 110.1 ppm |
| C2, C3 | Dioxolane CH₂ | 64.3 ppm | 64.0 ppm | 64.5 ppm | 65.2 ppm |
| C6, C10 | Cyclohexane CH₂ (α) | 35.3 ppm | 34.8 ppm | 35.5 ppm | 36.0 ppm |
| C8 | Cyclohexane CH₂ (γ) | 25.3 ppm | 25.1 ppm | 25.6 ppm | 24.8 ppm |
| C7, C9 | Cyclohexane CH₂ (β) | 24.1 ppm | 23.9 ppm | 24.4 ppm | 23.5 ppm |
Analysis of Results
-
Database Dominance for Standard Scaffolds: Both ACD/Labs and Mnova perform exceptionally well (typically within a 1-2 ppm error margin) for the base 1,4-dioxaspiro[4.5]decane structure. Because this specific ketal is a ubiquitous protecting group, it is heavily represented in their underlying training databases (3[3]).
-
The DFT Advantage for Novelty: While Gaussian (DFT) shows slight systemic deviations (often requiring linear scaling corrections), it becomes the superior product when analyzing highly substituted or sterically hindered spiro-derivatives. If a novel substitution pattern lacks precedent in a HOSE database, empirical software defaults to generic neural network estimations, causing accuracy to plummet. DFT, calculating from first principles, remains robust regardless of structural novelty (4[4]).
Strategic Recommendations
For routine structural confirmation of standard 1,4-dioxaspiro[4.5]decane derivatives, ACD/Labs and Mnova offer the best return on investment regarding speed and accuracy. However, for complex drug development pipelines involving unprecedented spirocyclic architectures, researchers should integrate Gaussian DFT calculations alongside rigorous Empirical DEPT-135 validation to prevent costly misassignments.
References
- Electronic Supplementary Information (ESI) Driving an equilibrium acetalization to completion in the presence of water. Royal Society of Chemistry.
- Supplementary Information: 13C NMR (100 MHz, CDCl3). SciELO.
- HSQC Spectra Simulation and Matching for Molecular Identification. ChemRxiv.
- Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? PMC (NIH).
- How reliable actually is the nmr prediction spectra tool in chemdraw? Reddit (r/chemistry).
Sources
Safety Operating Guide
Personal protective equipment for handling 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane
Executive Summary & Chemical Context
8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane is a functionalized spirocyclic ether containing an allyl ether moiety. While specific toxicological data for this exact catalog number is often limited, its safety profile must be derived from its functional groups (Structure-Activity Relationship - SAR).
The Critical Hazards:
-
Peroxide Formation (High Risk): The allyl ether group (-O-CH2-CH=CH2) is highly susceptible to autoxidation, forming unstable hydroperoxides upon exposure to air.
-
Acid Sensitivity: The 1,4-dioxaspiro[4.5]decane core is a ketal. It is stable in base but hydrolyzes rapidly in acidic conditions, potentially releasing heat and volatile ketones/diols.
-
Sensitization: Allyl ethers are known skin and respiratory sensitizers.[1]
Core Directive: Treat this compound as a Class 2 Peroxide Former and a Severe Irritant . All handling requires exclusion of air and moisture.[2]
Personal Protective Equipment (PPE) Matrix
This system relies on the "Barrier-Breakthrough" principle. Standard nitrile exam gloves are insufficient for prolonged contact with allyl ethers.
| PPE Category | Recommendation | Technical Rationale |
| Hand Protection (Primary) | Double Gloving Strategy 1. Inner: PE/EVOH Laminate (e.g., Silver Shield®)2. Outer: Nitrile (min 5 mil / 0.12 mm) | Allyl ethers can permeate standard nitrile in <15 mins. Laminate provides >4hr chemical resistance; outer nitrile provides dexterity and grip. |
| Eye/Face Protection | Chemical Splash Goggles (Indirect Vented) | Safety glasses do not seal against vapors. Goggles prevent ocular absorption of vapors which can cause corneal clouding. |
| Respiratory Protection | Engineering Control First (Fume Hood).If outside hood: Half-face respirator with OV Cartridges (NIOSH Black / EN 14387 Type A). | The compound is likely volatile.[3] Inhalation triggers respiratory sensitization. |
| Body Protection | Flame-Resistant (FR) Lab Coat + Cotton clothing. | Allyl ethers are flammable.[2][4][5] Synthetic clothing (polyester) can melt into skin during a fire. |
Operational Workflow: Step-by-Step
Phase A: Pre-Operational Verification
-
Atmosphere Check: Ensure the chemical has been stored under an inert atmosphere (Argon/Nitrogen).
-
Peroxide Quantitation:
-
Requirement: Test for peroxides using KI starch paper or colorimetric strips (e.g., Quantofix®).
-
Threshold: If peroxides >10 ppm, DO NOT DISTILL or CONCENTRATE . Treat with reducing agent (e.g., aqueous sodium bisulfite) immediately.
-
-
Glassware Prep: Oven-dried glassware is required to prevent ketal hydrolysis.
Phase B: Transfer & Handling
Use the "Cannula or Syringe" method to avoid air exposure.
-
Purge: Flush the receiving vessel with Nitrogen for 5 minutes.
-
Extract: Insert a long-needle syringe through the septum of the source container.
-
Pressure Equalization: Use an inert gas balloon to replace the withdrawn volume; do not pull a vacuum against the liquid.
-
Transfer: Dispense slowly down the side of the receiving flask to minimize static generation.
Phase C: Reaction Safety
-
Acid Control: If using Lewis acids (e.g., BF3·OEt2) for reaction, add them dropwise at low temperature (0°C or -78°C). The ketal ring is prone to opening, which can be exothermic.
-
Quenching: Quench reactions under basic conditions (e.g., NaHCO3 or Et3N) to preserve the spiro-ketal structure.
Visualization: Safety Logic Flow
The following diagram illustrates the decision-making process for handling this compound, integrating peroxide testing and waste segregation.
Caption: Operational logic flow for 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane, emphasizing peroxide mitigation and waste compatibility.
Emergency Response & Disposal
Spill Management
-
Small Spill (<10 mL): Cover with activated charcoal or vermiculite. Do not use paper towels (combustible surface area).
-
Decontamination: Wipe surfaces with 10% aqueous sodium carbonate (to neutralize any potential acid hydrolysis products) followed by soap and water.
Waste Disposal Strategy
-
Stream: Non-Halogenated Organic Solvents.
-
Segregation: NEVER mix with acidic waste streams (e.g., waste from acid digestions). Acid contact will hydrolyze the ketal, releasing cyclohexanone and potentially causing pressure buildup in the waste drum.
-
Labeling: Mark waste tag with "Contains Peroxide Forming Potential."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (1910.132). [Link]
-
PubChem. (n.d.). Compound Summary: Allyl Glycidyl Ether (Analogous Hazard Profile). National Library of Medicine. [Link]
-
American Chemical Society (ACS). (2015). Identifying and Handling Peroxide-Forming Chemicals. ACS Chemical Health & Safety. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
